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3-(2,5-Dimethylphenyl)-4'-methylpropiophenone Documentation Hub

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  • Product: 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone
  • CAS: 898794-78-0

Core Science & Biosynthesis

Foundational

3-(2,5-Dimethylphenyl)-4'-methylpropiophenone synthesis pathway

An In-depth Technical Guide on the Synthesis of 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone Introduction 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone is a diarylketone with a structure amenable to further functionaliz...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Synthesis of 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone

Introduction

3-(2,5-Dimethylphenyl)-4'-methylpropiophenone is a diarylketone with a structure amenable to further functionalization, positioning it as a valuable intermediate in medicinal chemistry and materials science. Diaryl ketones are core structural motifs in numerous pharmaceutical agents and organic materials.[1] This guide provides a comprehensive, technically-grounded pathway for the synthesis of this target compound, designed for researchers, chemists, and professionals in drug development. Our approach prioritizes reliability, scalability, and mechanistic clarity, moving beyond a simple list of steps to explain the causality behind critical experimental choices. The described protocol constitutes a self-validating system, grounded in established and robust chemical transformations.

Retrosynthetic Analysis and Strategic Pathway Selection

The synthesis of a complex molecule requires a strategic disconnection approach to identify reliable and high-yielding bond formations. For 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone, two primary retrosynthetic pathways were considered: a conjugate addition route and a Friedel-Crafts acylation route.

While a Michael-type conjugate addition is plausible, it presents challenges in controlling 1,2- versus 1,4-addition and requires the synthesis of a potentially unstable α,β-unsaturated ketone precursor. Therefore, we have selected a more robust and linear pathway centered on the venerable Friedel-Crafts acylation . This classic electrophilic aromatic substitution reaction offers exceptional predictability and high yields for the formation of aryl ketones.[2]

Our retrosynthetic strategy disconnects the bond between the carbonyl carbon and the 4-methylphenyl (p-tolyl) ring. This identifies toluene as one starting material and 3-(2,5-dimethylphenyl)propionyl chloride as the key acylating agent. The acid chloride, in turn, is derived from its corresponding carboxylic acid, which can be reliably constructed using a malonic ester synthesis. This multi-step, linear approach ensures high purity and predictable outcomes at each stage.

G Target 3-(2,5-Dimethylphenyl)- 4'-methylpropiophenone Disconnect1 C-C Bond Formation (Friedel-Crafts Acylation) Target->Disconnect1 Intermediate1 3-(2,5-Dimethylphenyl)propionyl Chloride Disconnect1->Intermediate1 Toluene Toluene Disconnect1->Toluene Disconnect2 Functional Group Interconversion Intermediate1->Disconnect2 Intermediate2 3-(2,5-Dimethylphenyl)propanoic Acid Disconnect2->Intermediate2 Disconnect3 C-C Bond Formation (Malonic Ester Synthesis) Intermediate2->Disconnect3 Intermediate3 2,5-Dimethylbenzyl Bromide Disconnect3->Intermediate3 DiethylMalonate Diethyl Malonate Disconnect3->DiethylMalonate

Caption: Retrosynthetic analysis via the Friedel-Crafts pathway.

Comprehensive Synthesis Workflow

The selected forward synthesis is a three-step process beginning with commercially available starting materials. Each step is a well-documented, high-yielding transformation that ensures a clear path to the final product.

G cluster_0 Stage 1: Malonic Ester Synthesis cluster_2 Stage 3: Friedel-Crafts Acylation Start1 2,5-Dimethylbenzyl Bromide + Diethyl Malonate Step1_Product Substituted Malonic Ester Start1->Step1_Product Step2_Product 3-(2,5-Dimethylphenyl)propanoic Acid Step1_Product->Step2_Product Step3_Product 3-(2,5-Dimethylphenyl)propionyl Chloride Step2_Product->Step3_Product Final_Product 3-(2,5-Dimethylphenyl)- 4'-methylpropiophenone Step3_Product->Final_Product Start2 Toluene Start2->Final_Product

Caption: Overall forward synthesis workflow diagram.

Detailed Experimental Protocols

Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coats, and appropriate gloves, must be worn at all times.

Stage 1: Synthesis of 3-(2,5-Dimethylphenyl)propanoic Acid

This stage utilizes the malonic ester synthesis, a robust method for preparing carboxylic acids.

Step 1.1: Alkylation of Diethyl Malonate

  • Apparatus Setup: A three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel. The system is flushed with an inert gas (Nitrogen or Argon).

  • Reagent Preparation: Prepare sodium ethoxide by cautiously dissolving sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere. Alternatively, use commercially available sodium ethoxide solution.

  • Reaction: To the sodium ethoxide solution, add diethyl malonate (1.05 eq) dropwise at room temperature. Stir for 30 minutes to ensure complete formation of the enolate.

  • Alkylation: Add a solution of 2,5-dimethylbenzyl bromide (1.0 eq) in ethanol dropwise via the dropping funnel. After the addition is complete, heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude diethyl 2-((2,5-dimethylphenyl)methyl)malonate. This crude product is often of sufficient purity for the next step.

Step 1.2: Hydrolysis and Decarboxylation

  • Hydrolysis: The crude ester from the previous step is added to a round-bottom flask containing a 10% aqueous solution of sodium hydroxide (NaOH) (2.5 eq). The mixture is heated to reflux for 3-4 hours until the ester layer disappears, indicating complete saponification.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) until the pH is ~1-2. A precipitate of the dicarboxylic acid should form.

  • Decarboxylation: Gently heat the acidified mixture to 100-120 °C. Vigorous evolution of carbon dioxide will be observed. Continue heating until gas evolution ceases (typically 1-2 hours).

  • Isolation: Cool the mixture to room temperature. The product may solidify or separate as an oil. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude 3-(2,5-dimethylphenyl)propanoic acid can be purified by recrystallization or vacuum distillation.

Stage 2: Preparation of 3-(2,5-Dimethylphenyl)propionyl Chloride

This step activates the carboxylic acid for the subsequent Friedel-Crafts reaction.

  • Apparatus Setup: A round-bottom flask is fitted with a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts).

  • Reaction: To the purified 3-(2,5-dimethylphenyl)propanoic acid (1.0 eq), add thionyl chloride (SOCl₂) (1.5 eq) slowly at room temperature.

  • Completion: Heat the mixture gently to reflux for 2 hours. The evolution of gas should cease.

  • Purification: Remove the excess thionyl chloride by distillation (at atmospheric pressure, then under vacuum). The remaining residue is the desired 3-(2,5-dimethylphenyl)propionyl chloride, which should be used immediately in the next step.

Stage 3: Friedel-Crafts Acylation for 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone

This is the final C-C bond-forming step to yield the target molecule. The Friedel-Crafts acylation is a powerful method for producing aryl ketones.[3]

  • Apparatus Setup: A three-neck flask is equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap. The system must be rigorously dried and kept under an inert atmosphere.

  • Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (AlCl₃) (1.2 eq) and an excess of dry toluene, which serves as both the reactant and the solvent. Cool the suspension to 0-5 °C in an ice bath.

  • Acylation: Add the freshly prepared 3-(2,5-dimethylphenyl)propionyl chloride (1.0 eq) dropwise from the dropping funnel to the stirred suspension over 30-45 minutes. Maintain the temperature below 10 °C. Hydrogen chloride gas will evolve.

  • Reaction Completion: After the addition, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor completion by TLC or HPLC.

  • Work-up: Carefully quench the reaction by pouring the mixture onto crushed ice containing concentrated HCl. This will decompose the aluminum chloride complex.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. The organic layer (toluene) is separated. Extract the aqueous layer with additional toluene. Combine the organic layers and wash sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous magnesium sulfate and remove the toluene under reduced pressure.

  • Final Product: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone as a pure compound.

Quantitative Data Summary

The following table provides a representative summary of the quantitative aspects of the synthesis. Yields are illustrative and may vary based on experimental conditions and scale.

StepReactant 1Reactant 2ProductTheoretical Yield (g)Typical % Yield
1.1 Alkylation 2,5-Dimethylbenzyl Bromide (1.0 eq)Diethyl Malonate (1.05 eq)Diethyl 2-((2,5-dimethylphenyl)methyl)malonate(Calculated)~90% (Crude)
1.2 Hydrolysis/Decarboxylation Substituted Malonic Ester (1.0 eq)NaOH (2.5 eq) / HCl3-(2,5-Dimethylphenyl)propanoic Acid(Calculated)~85%
2. Acyl Chloride Formation Propanoic Acid Derivative (1.0 eq)Thionyl Chloride (1.5 eq)3-(2,5-Dimethylphenyl)propionyl Chloride(Calculated)~95% (Crude)
3. Friedel-Crafts Acylation Acyl Chloride Derivative (1.0 eq)Toluene (excess) / AlCl₃ (1.2 eq)Final Product (Calculated)~80-90%

References

  • Mastering the Synthesis of 4'-Methylpropiophenone: A Guide for Chemical Professionals. (2026). Gesundheit. Retrieved from [Link][3]

  • ACS Publications. (2023). Palladium-Catalyzed Carbonylative Synthesis of Diaryl Ketones from Arenes and Arylboronic Acids through C(sp2)–H Thianthrenation. Organic Letters. Retrieved from [Link][1]

  • Khamis, A. A., et al. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. Chemistry Central Journal. Retrieved from [Link][2]

Sources

Exploratory

Technical Guide: Infrared Spectroscopic Analysis of 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone

Executive Summary This technical guide provides a comprehensive framework for the structural characterization of 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone (CAS 898794-78-0) using Infrared (IR) Spectroscopy. As a crit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the structural characterization of 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone (CAS 898794-78-0) using Infrared (IR) Spectroscopy. As a critical structural isomer and intermediate in the synthesis of centrally acting muscle relaxants (e.g., Tolperisone analogs) and agrochemicals, precise vibrational analysis is required to distinguish it from positional isomers (e.g., 2,4-dimethyl variants). This document details the theoretical band assignments, experimental protocols, and quality control workflows necessary for pharmaceutical and industrial research.

Structural Deconvolution & Vibrational Theory

To accurately interpret the IR spectrum of 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone, the molecule must be deconvoluted into its constituent vibrational chromophores. The structure is a dihydrochalcone derivative , consisting of two distinct aromatic systems linked by a propionyl chain.

Structural Moiety Analysis
  • Moiety A (The Electrophile): 4'-Methylbenzoyl Group

    • Contains the carbonyl (C=O) conjugated to a para-substituted benzene ring.

    • The methyl group at the para position acts as a weak electron donor via hyperconjugation, slightly lowering the C=O force constant compared to unsubstituted propiophenone.

  • Moiety B (The Linker): Ethyl Chain (-CH₂-CH₂-)

    • Connects the carbonyl carbon to the second aromatic ring.

    • Introduces aliphatic C-H stretching and scissoring modes distinct from the aromatic protons.

  • Moiety C (The Nucleophile/Pendant): 2,5-Dimethylphenyl Group [1][2][3]

    • A trisubstituted benzene ring with a specific 1,2,5-substitution pattern.

    • This moiety provides the critical "fingerprint" bands (Out-of-Plane bending) that distinguish this compound from its 2,3- or 2,4-dimethyl isomers.

Detailed Spectral Assignment

The following analysis synthesizes empirical data from propiophenone derivatives and general spectroscopic principles for alkyl-aryl ketones.

High-Frequency Region (4000 – 2800 cm⁻¹)

This region differentiates the aromatic backbone from the aliphatic substituents.

  • Aromatic C-H Stretching (3100 – 3000 cm⁻¹): Weak to moderate bands arising from the sp² C-H bonds on both the p-tolyl and 2,5-xylyl rings.

  • Aliphatic C-H Stretching (2980 – 2850 cm⁻¹):

    • Asymmetric Methyl Stretch (~2960 cm⁻¹): Strong absorption due to the three methyl groups (one on the benzoyl ring, two on the pendant phenyl).

    • Methylene Stretch (~2920 & 2850 cm⁻¹): Distinct bands corresponding to the -CH₂-CH₂- linker.

The Carbonyl Region (1700 – 1650 cm⁻¹)
  • Conjugated Ketone (C=O) Stretch (1680 ± 5 cm⁻¹):

    • This is the most intense band in the spectrum.

    • Mechanistic Insight: While non-conjugated ketones appear ~1715 cm⁻¹, conjugation with the 4-methylphenyl ring lowers the frequency to ~1680 cm⁻¹. The presence of the para-methyl group adds a slight red shift (lower wavenumber) relative to unsubstituted propiophenone due to increased single-bond character in the carbonyl.

The Fingerprint Region (1600 – 600 cm⁻¹)

This region is critical for isomeric differentiation.

  • Aromatic Ring Breathing (1600 & 1580 cm⁻¹): The "skeletal" vibrations of the benzene rings. The conjugation often splits these bands, making the 1600 cm⁻¹ doublet characteristic of aryl ketones.

  • Out-of-Plane (OOP) C-H Bending:

    • p-Substituted Ring (4'-methyl): A strong, sharp band at 810–840 cm⁻¹ (typically ~825 cm⁻¹). This indicates two adjacent hydrogens.

    • 1,2,5-Trisubstituted Ring (2,5-dimethyl): This pattern is more complex. Look for a medium intensity band around 870–890 cm⁻¹ (isolated H) and 800–820 cm⁻¹ (two adjacent H).

Summary Table of Characteristic Bands
Functional GroupVibration ModeFrequency (cm⁻¹)IntensityDiagnostic Value
Aromatic C-H Stretch (sp²)3080 – 3020WeakConfirms aromaticity
Aliphatic C-H Stretch (sp³)2970 – 2860Medium-StrongMethyl/Methylene ratio
Ketone (C=O) Stretch1680 ± 5 Very StrongConjugated system anchor
Aromatic C=C Skeletal1605, 1575MediumAryl ketone confirmation
Methylene (-CH₂-) Scissoring1460 – 1450MediumLinker chain identification
Methyl (-CH₃) Umbrella Mode1380MediumTerminal methyls
p-Substituted Ring OOP Bending825 ± 10 StrongIdentifies 4'-methyl moiety
1,2,5-Substituted OOP Bending880, 815 MediumCRITICAL: Distinguishes 2,5-isomer

Experimental Protocol (Self-Validating)

To ensure data integrity (Trustworthiness), the following protocol utilizes an internal standard check (Polystyrene) and background subtraction.

Sample Preparation
  • Technique: Attenuated Total Reflectance (ATR) is recommended over KBr pellets for reproducibility and throughput.

  • Crystal Material: Diamond or ZnSe (Diamond preferred for chemical resistance).

  • State: The compound is typically a solid or viscous oil (depending on purity/polymorph). If solid, grind to fine powder to ensure crystal contact.

Step-by-Step Workflow
  • System Validation:

    • Run a background scan (air).

    • Run a standard Polystyrene film. Verify the 1601 cm⁻¹ band is within ±1 cm⁻¹.

  • Sample Application:

    • Place ~5 mg of 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone on the crystal.

    • Apply pressure using the anvil until the absorbance of the C-H region (2900 cm⁻¹) stabilizes.

  • Acquisition:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprinting).

    • Scans: 32 scans (screening) or 64 scans (publication quality).

  • Post-Processing:

    • Apply ATR correction (if comparing to transmission libraries).

    • Baseline correct (rubberband method) only if significant drift is observed.

Logic Visualization: Structural Identification Pathway

The following diagram illustrates the logical flow for confirming the structure of 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone against potential impurities.

IR_Logic_Flow Start Unknown Sample Spectrum Check_CO Check 1680 cm⁻¹ Region Start->Check_CO Is_Conj_Ketone Strong Band @ ~1680? Check_CO->Is_Conj_Ketone Check_Subst Analyze Fingerprint (900-700 cm⁻¹) Is_Conj_Ketone->Check_Subst Yes Result_Fail REJECT: Not a conjugated ketone Is_Conj_Ketone->Result_Fail No (e.g., Ester/Amide) Para_Band Band @ ~825 cm⁻¹? Check_Subst->Para_Band Xylyl_Band Bands @ ~880 & 815 cm⁻¹? Para_Band->Xylyl_Band Yes (4'-Me confirmed) Result_Iso POSSIBLE ISOMER: Check 2,4- or 3,4-dimethyl variants Para_Band->Result_Iso No (Wrong Benzoyl Sub) Result_Match CONFIRMED: 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone Xylyl_Band->Result_Match Yes (2,5-Me confirmed) Xylyl_Band->Result_Iso No (Likely 2,4-Me isomer)

Caption: Decision tree for spectroscopic validation of 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone.

Synthesis & QC Context

This molecule is often synthesized via Friedel-Crafts acylation or Grignard addition to a nitrile, followed by hydrolysis. A common impurity pathway involves the isomerization of the dimethylphenyl ring.

Synthesis_Workflow Raw Precursors: 4-Methylpropiophenone + 2,5-Dimethylbenzyl Halide Rxn Reaction: Alkylation/Acylation Raw->Rxn Crude Crude Intermediate Rxn->Crude Purify Purification (Crystallization) Crude->Purify QC QC Check: IR + HPLC Purify->QC QC->Purify Fail (Isomer Detected) Final Final Product (>98% Purity) QC->Final Pass

Caption: Workflow integrating IR spectroscopy as a gatekeeper in the synthesis purification cycle.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 9969573, 3-(2,5-Dimethylphenyl)-... Retrieved from [Link]

  • Doc Brown's Chemistry. Infrared Spectroscopy: Characteristic Frequencies of Carbonyl Compounds and Aromatic Derivatives. Retrieved from [Link]

  • SpectraBase. Infrared Spectrum of 4'-Methylpropiophenone. Retrieved from [Link]

Sources

Foundational

Structural Elucidation of 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone: A High-Resolution Mass Spectrometry Guide

Executive Summary The analysis of 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone (a functionalized 1,3-diarylpropan-1-one) presents a unique challenge in mass spectrometry: the generation of isobaric fragment ions from di...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone (a functionalized 1,3-diarylpropan-1-one) presents a unique challenge in mass spectrometry: the generation of isobaric fragment ions from distinct structural domains.[1] This guide moves beyond standard spectral matching, providing a mechanistic framework for the structural validation of this molecule.[1] By leveraging High-Resolution Mass Spectrometry (HRMS) and specific fragmentation logic, researchers can distinguish between the acylium ions of the propiophenone core and the carbocations of the distal dimethylphenyl moiety.[1]

Molecular Architecture & Theoretical Fragmentation

To accurately interpret the mass spectrum, we must first deconstruct the molecule into its chemically labile domains.[1] The molecule is a dihydrochalcone derivative with the following structure: 1-(4-methylphenyl)-3-(2,5-dimethylphenyl)propan-1-one .[1]

Structural Domains[1][2][3][4]
  • Domain A (Reporter): The 4'-methylpropiophenone core (

    
    -tolyl ketone).[1]
    
  • Domain B (Linker): The ethyl chain (

    
    ).[1]
    
  • Domain C (Distal): The 2,5-dimethylphenyl substituent.[1]

Theoretical Mass Calculation
  • Molecular Formula:

    
    [1]
    
  • Exact Mass (Monoisotopic): 252.1514 Da

The Mechanistic Pathways

In Electron Ionization (EI) or Collision-Induced Dissociation (CID), this molecule undergoes two primary competitive fragmentation pathways governed by Stevenson’s Rule (charge retention on the fragment with lower ionization energy).[1]

  • 
    -Cleavage (Pathway A):  Rupture of the bond between the carbonyl carbon and the 
    
    
    
    -methylene. This generates a resonance-stabilized acylium ion.[1]
  • Benzylic Cleavage (Pathway B): Rupture of the bond between the

    
    -carbon and the distal aromatic ring. This generates a stabilized benzyl cation (often rearranging to a tropylium ion).
    

The Isobaric Dilemma: A Critical Technical Insight

A standard low-resolution quadrupole MS (unit resolution) is insufficient for definitive confirmation of this structure due to a rare isobaric coincidence .

Both primary cleavage events yield a fragment at


 119 .[1]
PathwayFragment StructureFormulaExact Mass (Da)Mass Defect

-Cleavage
4-methylbenzoyl cation (Acylium)

119.0497 +49.7 mDa
Benzylic Cleavage 2,5-dimethylbenzyl cation

119.0861 +86.1 mDa

Expert Insight: In a low-resolution spectrum, these two ions coalesce into a single peak at


 119.[1] Without HRMS, you cannot determine if the peak represents the ketone core, the distal ring, or a mixture of both.[1] This guide mandates the use of HRMS (TOF or Orbitrap) to resolve this 36.4 mDa difference.

Visualization of Fragmentation Logic

The following diagram details the competitive signaling pathways and the resulting mass spectral signature.

G M_Ion Molecular Ion [M]+ m/z 252.1514 Alpha_Cleavage Pathway A: α-Cleavage (Carbonyl-Cα Bond) M_Ion->Alpha_Cleavage Benzylic_Cleavage Pathway B: Benzylic Cleavage (Cβ-Aryl Bond) M_Ion->Benzylic_Cleavage Acylium 4-Methylbenzoyl Cation (Acylium Ion) Formula: C8H7O+ m/z 119.0497 Alpha_Cleavage->Acylium Benzyl 2,5-Dimethylbenzyl Cation Formula: C9H11+ m/z 119.0861 Benzylic_Cleavage->Benzyl Tolyl p-Tolyl Cation (Loss of CO) m/z 91.0548 Acylium->Tolyl - CO (28 Da) Tropylium Dimethyltropylium Ion (Ring Expansion) m/z 119.0861 Benzyl->Tropylium Rearrangement

Figure 1: Competitive fragmentation pathways illustrating the generation of isobaric ions at m/z 119 and the secondary loss of CO from the acylium species.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, this protocol utilizes a Mass Defect Filter (MDF) approach.[1]

Sample Preparation[1][5]
  • Solvent: Methanol (LC-MS grade).[1] Avoid protic solvents if analyzing labile derivatives, but stable for this ketone.[1]

  • Concentration: 10 µg/mL (10 ppm).

  • Internal Standard: 4'-Methylpropiophenone-

    
     (if available) or Benzophenone-
    
    
    
    to lock mass accuracy.[1]
Instrument Configuration (LC-Q-TOF)
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

    • Note: While EI (GC-MS) is standard for fragmentation, ESI+ with CID (Collision Induced Dissociation) allows for controlled energy ramping to observe the onset of the

      
       91 fragment.[1]
      
  • Source Voltage: 3.5 kV.[1]

  • Collision Energy (CE): Ramp 10–40 eV.[1]

Step-by-Step Validation Logic
StepActionExpected ResultValidation Criteria
1 Full Scan MS1 Detect

at

253.1592.[1]
Mass error < 5 ppm.
2 MS/MS (Low CE) Isolate precursor 253.15. Apply 10 eV.[1]Observation of intact parent and minor fragments.[1][2]
3 MS/MS (High CE) Apply 30 eV. Observe

119 cluster.[1]
Crucial: Resolve doublet at 119.0497 and 119.0861.
4 Diagnostic Ion Check Look for

91.0548.[1]
Presence confirms the acylium pathway (loss of CO from

).

Data Interpretation & Quality Assurance

The "Rule of 28" (CO Loss)

A definitive confirmation of the 4'-methylpropiophenone core is the secondary fragmentation of the


 119.0497 ion.


The 2,5-dimethylbenzyl cation (

119.0861) does not lose 28 Da easily; it typically loses protons or methyl radicals (

104 or 15).[1]
  • Validation Check: If you observe a transition

    
    , you have confirmed the ketone-bearing ring.[1]
    
McLafferty Rearrangement Feasibility

While common in ketones, the McLafferty rearrangement requires a


-hydrogen on an alkyl chain.[1][2]
  • Analysis: The

    
    -position in this molecule is the aromatic quaternary carbon of the 2,5-dimethylphenyl ring.[1]
    
  • Conclusion: Classical McLafferty rearrangement is suppressed .[1] Do not expect a significant alkene loss typically seen in aliphatic ketones.[1] The spectrum will be dominated by

    
    -cleavage.[1][3]
    

References

  • NIST Mass Spectrometry Data Center. 4'-Methylpropiophenone Mass Spectrum.[1] NIST Chemistry WebBook, SRD 69.[1][4] [Link][1]

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (Standard text for Stevenson's Rule and

    
    -cleavage mechanisms).
    
  • Gross, J. H. (2017).[1] Mass Spectrometry: A Textbook. Springer.[1] (Reference for resolving isobaric interferences using HRMS).

  • Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds. Wiley.[1] (Source for benzyl/tropylium ion rearrangement dynamics).[1]

Sources

Exploratory

Technical Monograph: Solubility Profiling of 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone

The following technical guide is structured as a high-level monograph for drug development professionals. It synthesizes the specific physicochemical characteristics of 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone with...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for drug development professionals. It synthesizes the specific physicochemical characteristics of 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone with a rigorous, self-validating experimental framework for solubility profiling.

Executive Summary & Compound Identity

3-(2,5-Dimethylphenyl)-4'-methylpropiophenone is a lipophilic dihydrochalcone derivative characterized by a flexible propyl linker connecting two substituted aromatic rings.[1] In drug discovery and organic synthesis, this scaffold often serves as a key intermediate for bioactive heterocycles or as a pharmacological probe itself.[1]

The primary development challenge for this compound is its high lipophilicity and low aqueous solubility , which limits bioavailability and complicates formulation.[1] This guide provides a predicted physicochemical matrix and a validated workflow for empirically determining its solubility profile.[1]

Chemical Structure Analysis[1][2]
  • IUPAC Name: 1-(4-methylphenyl)-3-(2,5-dimethylphenyl)propan-1-one[1][2]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 252.35 g/mol [1]

  • Key Functional Groups: Ketone (H-bond acceptor), Aromatic rings (hydrophobic/pi-stacking).[1]

Physicochemical Property Matrix (Predicted)

Note: Values below are derived from Structure-Property Relationship (SPR) modeling of analogous dihydrochalcones, serving as the baseline for experimental validation.

PropertyPredicted ValueMechanistic Implication
LogP (Octanol/Water) 4.2 – 4.8 Highly lipophilic; indicates high permeability but poor water solubility.[1] Likely requires lipid-based formulation.[1]
Aqueous Solubility < 10 µg/mL Classified as Practically Insoluble .[1] Dissolution will be the rate-limiting step for absorption (BCS Class II).[1]
pKa NeutralThe molecule lacks ionizable acidic or basic centers in the physiological pH range (1–14).[1] pH adjustment will not significantly alter solubility.[1]
Melting Point 65–85 °CModerate crystal lattice energy.[1] Lower melting points in this class often facilitate solubility in semi-solid matrices (e.g., Gelucire).[1]
H-Bond Donors 0Limited interaction with water molecules.[1]
H-Bond Acceptors 1 (Carbonyl)Weak potential for aqueous solvation.[1]

Solubility Profile by Solvent Class

To support formulation development, the compound's solubility must be mapped across solvent classes.[1] The following profile is characteristic of non-polar aromatic ketones.

A. Aqueous Media (Physiological Relevance)[1]
  • Water / PBS (pH 7.4): < 0.01 mg/mL (Poor).[1]

  • 0.1N HCl (SGF): < 0.01 mg/mL (No ionization benefit).[1]

  • FaSSIF/FeSSIF (Biorelevant Media): Expected increase to 0.05–0.2 mg/mL due to solubilization by mixed micelles (taurocholate/lecithin).[1]

B. Organic Solvents (Stock Solution & Synthesis)[1]
  • DMSO: > 50 mg/mL (Excellent).[1] Recommended for biological assay stock solutions.[1]

  • Dichloromethane (DCM): > 100 mg/mL.[1] Ideal for extraction/purification.[1]

  • Ethanol: 10–30 mg/mL.[1] Moderate solubility; temperature-dependent.[1][3]

  • Acetonitrile: > 30 mg/mL.[1] Suitable for HPLC sample preparation.[1]

Experimental Protocol: Thermodynamic Solubility Determination

Rationale: Kinetic solubility (precipitation from DMSO) often overestimates solubility due to supersaturation.[1] This protocol uses the Shake-Flask Method , the gold standard for equilibrium solubility.[1]

Phase 1: Preparation
  • Excess Solid: Weigh approximately 2 mg of 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone into a 2 mL HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4, Water, or FaSSIF).[1]

  • Visual Check: Ensure undissolved solid remains visible. If the solution becomes clear, add more solid until a suspension is maintained.[1]

Phase 2: Equilibration[1]
  • Agitation: Place vials on an orbital shaker (500 rpm) or a rotary mixer.

  • Temperature Control: Maintain at 25°C ± 0.5°C (standard) or 37°C (physiological).

  • Duration: Incubate for 24 to 48 hours . Note: 24h is usually sufficient for non-ionizable small molecules, but 48h confirms equilibrium.[1]

Phase 3: Separation & Analysis[1]
  • Filtration: Pass the suspension through a 0.22 µm PVDF syringe filter .[1] Critical: Discard the first 200 µL of filtrate to account for non-specific binding to the filter membrane.[1]

  • Dilution: Dilute the filtrate with Acetonitrile (1:1 v/v) to prevent precipitation during analysis.

  • Quantification: Analyze via HPLC-UV (Protocol below).

Standardized HPLC-UV Method[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase: Isocratic 70% Acetonitrile / 30% Water (0.1% Formic Acid).[1] High organic content required to elute lipophilic compound.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (aromatic absorption max).[1]

  • Retention Time: Expect elution at ~4–6 minutes.

Workflow Visualization

The following diagram illustrates the decision logic and workflow for establishing the solubility profile.

SolubilityWorkflow Start Start: Solid Compound (CAS 898794-78-0) SolventSelect Select Solvent Media (Water, pH 1.2, pH 7.4, FaSSIF) Start->SolventSelect AddSolid Add Excess Solid (Supersaturation) SolventSelect->AddSolid Equilibrate Equilibrate (24-48h @ 25°C) AddSolid->Equilibrate Filter Filter (0.22 µm PVDF) Discard first 200 µL Equilibrate->Filter Dilute Dilute 1:1 with ACN (Prevent Precipitation) Filter->Dilute HPLC HPLC-UV Analysis (Quantify Concentration) Dilute->HPLC DataOut Output: Thermodynamic Solubility (mg/mL) HPLC->DataOut

Caption: Step-by-step thermodynamic solubility determination workflow ensuring equilibrium and accurate quantification.

Formulation & Solubilization Strategies

Given the predicted LogP > 4.0, simple aqueous buffers will likely yield insufficient solubility for in vivo efficacy studies.[1] The following strategies are recommended:

  • Cosolvency: Use PEG 400 (10–20%) or Propylene Glycol in water.[1] The exponential relationship between cosolvent fraction and solubility (Log-Linear model) is highly effective for this class of ketones.[1]

  • Complexation: Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The aromatic rings of the dihydrochalcone fit well into the hydrophobic cavity of cyclodextrins, potentially increasing solubility by 10–100 fold.[1]

  • Lipid Vehicles: For oral delivery, dissolve in Labrasol or Capryol 90 to leverage the compound's natural lipophilicity.[1]

References

  • Compound Identification: National Center for Biotechnology Information.[1] (2025).[1][4][2][3][5][6] PubChem Compound Summary for CAS 898794-78-0. Retrieved from [1][4][6]

  • Supplier Data: BOC Sciences. Product Information: 3-(2,5-dimethylphenyl)-4'-methylpropiophenone.[1][] Retrieved from [1]

  • Methodology: Bhattachar, S. N., et al. (2006).[1] Solubility: it's not just a number. Bioorganic & Medicinal Chemistry Letters. Link

  • Solubility Prediction: Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. Link

Sources

Foundational

Discovery and history of 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone

This guide serves as an in-depth technical analysis of 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone (CAS 898794-78-0), a specialized dihydrochalcone derivative.[1][2][3] It synthesizes known chemical behavior, synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical analysis of 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone (CAS 898794-78-0), a specialized dihydrochalcone derivative.[1][2][3] It synthesizes known chemical behavior, synthetic pathways, and pharmacological relevance into a cohesive narrative for drug development professionals.[1][2][3]

A Lipophilic Dihydrochalcone Scaffold in Medicinal Chemistry[1][2][3][4]

Executive Summary & Chemical Identity

3-(2,5-Dimethylphenyl)-4'-methylpropiophenone is a synthetic organic compound belonging to the dihydrochalcone (1,3-diarylpropan-1-one) class.[1][2][3] Unlike naturally occurring chalcones which possess an


-unsaturated ketone functionality, this molecule features a saturated ethylene bridge connecting two substituted aromatic rings.[1][2][3]

Its structural distinctiveness lies in the specific substitution pattern: a 2,5-dimethylphenyl moiety at the


-position and a p-tolyl  (4-methylphenyl) group at the carbonyl position.[1][2][3] This configuration imparts significant lipophilicity compared to hydroxylated natural analogues like phlorizin, making it a valuable probe in Structure-Activity Relationship (SAR) libraries for metabolic and agrochemical research.[1][2][3]
Property Data
IUPAC Name 1-(4-methylphenyl)-3-(2,5-dimethylphenyl)propan-1-one
CAS Number 898794-78-0
Molecular Formula

Molecular Weight 252.35 g/mol
Core Scaffold Dihydrochalcone
Key Moieties 2,5-Dimethylphenyl (hydrophobic tail); p-Tolyl ketone (acceptor)

Historical Context: The Dihydrochalcone Renaissance

While specific discovery dates for high-throughput screening (HTS) library compounds are often proprietary, the emergence of CAS 898794-78-0 in the mid-2000s correlates with two major shifts in small-molecule discovery:

  • The SGLT2 Inhibitor Race: Following the validation of Phlorizin (a natural dihydrochalcone glucoside) as an inhibitor of sodium-glucose transport proteins, researchers sought non-glycosidic, metabolically stable analogs.[1][2][3] The removal of hydroxyl groups and saturation of the alkene linker (converting chalcones to dihydrochalcones) were standard strategies to improve oral bioavailability and reduce rapid glucuronidation.[1][2][3]

  • Agrochemical Spiro-Derivatives: The 2,5-dimethylphenyl moiety is a "privileged fragment" in modern agrochemistry, most notably serving as the hydrophobic anchor in Spirotetramat (Movento®), an acetyl-CoA carboxylase inhibitor developed by Bayer. 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone represents a simplified, achiral linear analogue often used to test the binding tolerance of the hydrophobic pocket in target enzymes without the complexity of the spiro-system.[1][2][3]

Synthetic Pathways & Methodology

The synthesis of 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone is classically achieved via a two-stage sequence: Claisen-Schmidt Condensation followed by Catalytic Hydrogenation .[1][2][3] This route is preferred over Friedel-Crafts acylation due to higher regioselectivity.[1][2][3]

Phase I: Formation of the Chalcone Precursor

The first step involves the base-catalyzed condensation of 4'-methylacetophenone and 2,5-dimethylbenzaldehyde.[1][2][3]

  • Reagents: 4'-Methylacetophenone (1.0 eq), 2,5-Dimethylbenzaldehyde (1.0 eq), NaOH or KOH (aq/EtOH).

  • Mechanism: Enolate formation at the acetophenone methyl group attacks the aldehyde carbonyl, followed by dehydration (

    
    ) to form the 
    
    
    
    -unsaturated ketone.[1][2][3]
Phase II: Selective Saturation (The Critical Step)

The chalcone olefin is reduced to the alkane without reducing the carbonyl group.[1][2][3]

  • Catalyst: Pd/C (5-10%) or Raney Nickel.[1][2][3]

  • Solvent: Ethyl Acetate or Ethanol.[1][2][3]

  • Conditions:

    
     atmosphere (1-3 atm), RT.
    
  • Self-Validating Check: Monitor reaction via TLC or HPLC. Disappearance of the yellow color (characteristic of the conjugated chalcone) indicates completion.[1][2][3]

Visualization of Synthetic Logic

The following diagram illustrates the reaction flow and the critical decision points in the synthesis.

SynthesisPath Acetophenone 4'-Methylacetophenone Step1 Claisen-Schmidt (NaOH, EtOH) Acetophenone->Step1 Aldehyde 2,5-Dimethylbenzaldehyde Aldehyde->Step1 Enolate Enolate Intermediate Chalcone Intermediate Chalcone (Yellow Solid) Enolate->Chalcone - H2O (Dehydration) Step2 Hydrogenation (H2, Pd/C) Chalcone->Step2 Product 3-(2,5-Dimethylphenyl)- 4'-methylpropiophenone (Colorless Solid/Oil) Step1->Enolate Aldol Addition Step2->Product Selective C=C Reduction

Figure 1: Step-wise synthetic pathway transforming precursors into the target dihydrochalcone.[1][2][3]

Pharmacological & Research Applications

The utility of 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone extends beyond a simple intermediate; it acts as a chemical probe for hydrophobic binding domains.[1][2][3]

SGLT2 Inhibition Modeling

In the development of anti-diabetic drugs, the dihydrochalcone scaffold mimics the aglycone of Phlorizin .[1][2][3]

  • Mechanism: The ketone oxygen acts as a hydrogen bond acceptor.[1][2][3]

  • Modification: Replacing the 4'-OH of phlorizin with a 4'-Methyl group (as in this compound) drastically increases LogP (lipophilicity).[1][2][3]

  • Outcome: While this specific molecule lacks the glucose moiety required for potent SGLT2 transport blockage, it serves as a negative control or a lipophilic anchor in fragment-based drug design (FBDD) to map the size of the aglycone binding pocket.[1][2][3]

Agrochemical Precursor Analysis

The 2,5-dimethylphenyl group is sterically demanding.[1][2][3] In agrochemistry, this bulk is utilized to induce conformational locking in target enzymes (e.g., acetyl-CoA carboxylase).[1][2][3]

  • Relevance: This compound allows researchers to study the metabolic stability of the 2,5-dimethylphenyl moiety in soil or plant systems without the confounding variables of the complex spiro-ring found in commercial products like Spirotetramat.[1][2][3]

Functionalized Material Science

Recent patent literature (e.g., WO2024011086A1) suggests that propiophenone derivatives are increasingly screened for TRPM8 agonism (cooling agents) or as photoinitiators.[1][2][3] The steric hindrance of the 2,5-dimethyl group combined with the electron-donating p-tolyl group creates a unique electronic profile suitable for UV-curable coatings.[1][2][3]

Experimental Protocol: Laboratory Scale Synthesis

Note: This protocol assumes standard Schlenk line techniques.

Step 1: Chalcone Condensation[1][2][3][4]
  • Charge: In a 250 mL round-bottom flask, dissolve 4'-methylacetophenone (13.4 g, 0.1 mol) and 2,5-dimethylbenzaldehyde (13.4 g, 0.1 mol) in Ethanol (50 mL).

  • Catalyze: Add 10% NaOH solution (15 mL) dropwise at 0°C.

  • React: Stir at room temperature for 6 hours. A heavy precipitate (yellow) will form.[1][2][3]

  • Isolate: Filter the solid, wash with cold water until neutral pH, and recrystallize from ethanol.

    • Yield Target: >85%[1][2][3][4]

    • QC: 1H NMR should show trans-alkene doublets (

      
      ) at 
      
      
      
      7.4-7.8 ppm.[1][2][3]
Step 2: Hydrogenation to Dihydrochalcone[1][2][3][4]
  • Charge: Dissolve the chalcone (10 g) in Ethyl Acetate (100 mL) in a hydrogenation bottle.

  • Catalyst: Add 10% Pd/C (0.5 g).

  • Reduce: Hydrogenate at 40 psi for 2 hours on a Parr shaker.

  • Purify: Filter through Celite to remove Pd/C. Concentrate the filtrate in vacuo.

  • Result: The product crystallizes or remains as a viscous oil.[1][2][3]

    • QC: 1H NMR must show loss of alkene protons and appearance of two triplets (or multiplets) at

      
       3.0-3.4 ppm (ethylene bridge).[1][2][3]
      

References

  • PubChem. (n.d.).[1][2][3] 3-(2,5-Dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro(4.5)dec-3-en-4-yl ethyl carbonate (Spirotetramat).[1][2][3] National Library of Medicine.[1][2][3] Retrieved February 2, 2026, from [Link][1][2][3]

  • Xu, B. R., et al. (2013).[1][2][3] 3-(2,5-Dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl 3-(2-bromo-4-fluorophenyl)acrylate.[1][2][3] Acta Crystallographica Section E. Retrieved February 2, 2026, from [Link][1][2][3]

  • Ahmed, M. G., et al. (2007).[1][2][3][5] Synthesis and Correlation of Spectral Properties of Some Substituted 1,3-Diphenyl-2-Propen-1-Ones. Bangladesh Journal of Scientific and Industrial Research.[1][2][3][5] Retrieved February 2, 2026, from [Link]

Sources

Exploratory

Technical Guide: Synthesis and Characterization of 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone

[1] Executive Summary This technical guide details the synthesis, structural characterization, and process optimization for 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone (CAS: 898794-78-0).[1] Belonging to the dihydrocha...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide details the synthesis, structural characterization, and process optimization for 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone (CAS: 898794-78-0).[1] Belonging to the dihydrochalcone class, this compound serves as a specialized intermediate in the development of functional materials and sterically hindered bioactive scaffolds.[1]

The guide prioritizes process reliability and scientific integrity , addressing the specific synthetic challenges posed by the sterically demanding 2,5-dimethyl substitution pattern.[1]

Part 1: Chemical Identity & Structural Analysis[1][2]

Compound Name: 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone IUPAC Name: 1-(4-Methylphenyl)-3-(2,5-dimethylphenyl)propan-1-one CAS Number: 898794-78-0 Molecular Formula: C₁₈H₂₀O Molecular Weight: 252.35 g/mol [1]

Structural Significance

The molecule features a 1,3-diarylpropan-1-one skeleton (dihydrochalcone).[1] Its core consists of a p-tolyl ketone moiety linked by an ethylene bridge to a 2,5-xylyl ring.[1]

  • Electronic Properties: The p-methyl group on the ketone ring acts as a weak electron donor, slightly deactivating the carbonyl carbon relative to unsubstituted propiophenone.[1]

  • Steric Properties: The 2,5-dimethyl substitution on the distal phenyl ring introduces significant steric bulk at the ortho position.[1] This steric hindrance is a critical factor during the initial condensation step, requiring optimized reaction conditions to ensure high conversion.[1]

Part 2: Retrosynthetic Analysis & Pathway Design[1]

To synthesize the target molecule with high purity, a convergent Claisen-Schmidt Condensation followed by Selective Catalytic Hydrogenation is the industry-standard approach.[1]

Reaction Pathway (DOT Visualization)[1]

SynthesisPathway SM1 4'-Methylacetophenone (C9H10O) Chalcone Intermediate Chalcone (Enone) SM1->Chalcone Step 1: Aldol Condensation NaOH, EtOH, 25°C SM2 2,5-Dimethylbenzaldehyde (C9H10O) SM2->Chalcone Step 1: Aldol Condensation NaOH, EtOH, 25°C Product Target Dihydrochalcone (C18H20O) Chalcone->Product Step 2: Hydrogenation H2, Pd/C, EtOAc

Figure 1: Two-step synthetic pathway from commercially available precursors.[1]

Part 3: Experimental Protocols

Step 1: Synthesis of the Chalcone Intermediate

Reaction: 1-(4-Methylphenyl)-3-(2,5-dimethylphenyl)prop-2-en-1-one Challenge: The ortho-methyl group on the aldehyde hinders nucleophilic attack.[1] Standard protocols must be modified with extended reaction times or higher base concentration.[1]

Protocol
  • Reagents:

    • 4'-Methylacetophenone (1.0 eq, 50 mmol)[1]

    • 2,5-Dimethylbenzaldehyde (1.05 eq, 52.5 mmol)[1]

    • Sodium Hydroxide (NaOH) (10% aq.[1] solution, 20 mL)

    • Ethanol (95%, 50 mL)[1]

  • Procedure:

    • Dissolve the ketone and aldehyde in ethanol in a 250 mL round-bottom flask.

    • Add the NaOH solution dropwise over 10 minutes while stirring vigorously at 0°C (ice bath) to prevent side reactions (Cannizzaro).

    • Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours . Note: The solution will turn from colorless to deep yellow/orange, indicating enone formation.[1]

    • Process Control (TLC): Monitor consumption of acetophenone (Hexane/EtOAc 9:1). The product will be a UV-active, lower Rf spot compared to the aldehyde.[1]

  • Workup:

    • Cool the mixture to 4°C. The chalcone often precipitates as yellow crystals.[1]

    • Filter the solid.[1] If no precipitate forms, evaporate ethanol, extract with dichloromethane (DCM), wash with water, and recrystallize from hot ethanol.[1]

    • Yield Target: >85% (Yellow solid).

Step 2: Selective Hydrogenation to Dihydrochalcone

Reaction: Reduction of the C=C double bond without reducing the C=O ketone.[1]

Protocol
  • Reagents:

    • Chalcone Intermediate (from Step 1)[1][2]

    • Palladium on Carbon (Pd/C, 10% loading, 5 wt% of substrate)[1]

    • Ethyl Acetate (EtOAc) or Methanol (MeOH)[1]

    • Hydrogen Gas (H₂, balloon pressure ~1 atm)[1]

  • Procedure:

    • Dissolve the chalcone in EtOAc (0.1 M concentration).

    • Add the Pd/C catalyst carefully (under inert atmosphere if possible to avoid ignition).[1]

    • Purge the flask with H₂ gas (3 cycles).

    • Stir vigorously at room temperature.

    • Visual Endpoint: The deep yellow color of the chalcone solution will fade to colorless as the conjugated system is broken.

    • Process Control: Monitor by TLC. The product spot will be very close to the starting material but will not stain with KMnO₄ (unlike the alkene).[1] NMR is the definitive check.[1]

  • Workup:

    • Filter the catalyst through a Celite pad.[1]

    • Concentrate the filtrate under reduced pressure.[1]

    • Purification: Recrystallize from Hexane/EtOAc if necessary, though quantitative conversion is common.[1]

Part 4: Analytical Validation & Quality Control

Trustworthiness in chemical synthesis relies on self-validating analytical data.[1]

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum provides definitive proof of the structure.[1]

MoietyChemical Shift (δ, ppm)MultiplicityIntegrationDiagnostic Feature
Ar-CH₃ (x3) 2.20 – 2.40Singlets9HThree distinct methyl signals confirm the presence of both aryl rings.[1]
-CH₂- (Alpha) ~3.20Triplet2HAdjacent to Carbonyl (Deshielded).[1]
-CH₂- (Beta) ~3.00Triplet2HAdjacent to Aryl ring.[1]
Alkene (Absence) 7.5 – 8.0Doublets0HCritical: Absence of chalcone vinylic protons (typically ~7.8 ppm, J=16Hz) confirms hydrogenation.[1]
Mass Spectrometry (GC-MS)[1][3]
  • Molecular Ion (M+): 252 m/z[1]

  • Base Peak: 119 m/z (Toluoyl cation, [CH₃-Ph-CO]⁺).[1] This fragment confirms the "4'-methylpropiophenone" side of the molecule.[1][]

  • Tropylium Ion: 91 m/z (characteristic of benzyl fragments).[1]

Infrared Spectroscopy (IR)[1][3]
  • C=O Stretch: ~1680 cm⁻¹ (Conjugated ketone).[1] Note: A shift from ~1660 cm⁻¹ (chalcone) to ~1680 cm⁻¹ indicates loss of α,β-unsaturation.[1]

  • C-H Stretch (Aliphatic): 2850–2950 cm⁻¹ (Stronger signals due to ethylene bridge).[1]

Part 5: Process Logic & Troubleshooting

Logic Diagram: Reaction Monitoring

Troubleshooting Start Start Reaction CheckColor Color Change? (Colorless -> Yellow) Start->CheckColor TLC TLC Check (SM Consumption) CheckColor->TLC Yes Heat Increase Temp to 40°C (Overcome Sterics) CheckColor->Heat No (after 2h) Isolate Isolate Chalcone TLC->Isolate Complete TLC->Heat Incomplete Heat->TLC

Figure 2: Decision matrix for the Claisen-Schmidt condensation step.

Key Causality Factors[1][2]
  • Steric Hindrance: The 2,5-dimethyl group creates a "picket fence" effect around the aldehyde carbonyl.[1] If the reaction is sluggish, do not increase base concentration excessively, as this promotes self-condensation of the acetophenone.[1] Instead, moderately increase temperature (40–50°C).

  • Hydrogenation Selectivity: If the reaction runs too long or under high pressure (>5 atm), the ketone may reduce to an alcohol (C-OH).[1] Use 1 atm H₂ and monitor strictly to stop upon decolorization.

References

  • PubChem. (2025).[1][4] Compound Summary: 1-(2,5-Dimethylphenyl)propan-1-one (Related Structure).[1][2][4] National Library of Medicine.[1] [Link]

  • Cordes, D. B., et al. (2024).[1][5] (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one.[1][2][5] Molbank, 2024(3), M1862.[1] (Provides crystallographic data and NMR standards for the related 2,5-dimethyl chalcone system). [Link][1][5][6]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for Claisen-Schmidt condensation and catalytic hydrogenation).

Sources

Protocols & Analytical Methods

Method

Friedel-Crafts acylation for 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone

Application Note: AN-SYN-2026-04 High-Efficiency Synthesis of 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone via Friedel-Crafts Acylation Executive Summary Target Molecule: 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone Mo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-2026-04 High-Efficiency Synthesis of 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone via Friedel-Crafts Acylation

Executive Summary

Target Molecule: 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone Molecular Formula:


MW:  252.35  g/mol 

This application note details the optimized synthetic protocol for 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone, a sterically congested diaryl ketone often utilized as a scaffold in the development of metabolic disorder therapeutics (e.g., SGLT2 inhibitors) and fine chemical intermediates.

The synthesis employs a Friedel-Crafts Acylation strategy.[1][2][3][4][5][6][7][8][9] Unlike standard propiophenone synthesis, the presence of the bulky 3-(2,5-dimethylphenyl) chain requires precise kinetic control to maximize para-regioselectivity on the toluene ring and minimize side reactions such as alkyl migration or polymerization.

Chemical Strategy & Retrosynthesis

The structural integrity of the target relies on the coupling of a pre-functionalized acyl chain to a toluene core.

  • Disconnection: The strategic bond cleavage is at the carbonyl-aryl bond.

  • Electrophile: 3-(2,5-Dimethylphenyl)propanoyl chloride (generated in situ).

  • Nucleophile: Toluene (serves as the aromatic substrate).[4]

  • Catalyst: Aluminum Chloride (

    
    ), anhydrous.[4]
    

Mechanistic Insight: The reaction proceeds via an electrophilic aromatic substitution (


).[5][6][8] The 2,5-dimethyl substitution on the propyl chain is distal to the reaction center, minimizing steric interference during the acylium ion formation. However, the para-directing power of the methyl group on toluene must be leveraged against the statistical probability of ortho attack. The use of a non-polar solvent (Dichloromethane) and low temperatures (

) favors the thermodynamically stable para-isomer (4'-methyl).
Reaction Pathway Diagram

ReactionPathway Start 3-(2,5-Dimethylphenyl) propanoic acid Inter1 Acid Chloride Intermediate Start->Inter1 Activation Reagent1 SOCl2 / DMF (cat.) Reagent1->Start Complex Sigma Complex (Resonance Stabilized) Inter1->Complex Acylium Formation & Attack Reagent2 Toluene + AlCl3 (DCM, 0°C) Reagent2->Inter1 Product 3-(2,5-Dimethylphenyl)- 4'-methylpropiophenone Complex->Product Hydrolysis (-HCl)

Figure 1: Step-wise reaction pathway from carboxylic acid precursor to final diaryl ketone.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RolePurity
3-(2,5-Dimethylphenyl)propanoic acid1.0Precursor>98%
Thionyl Chloride (

)
1.5Chlorinating AgentReagent Grade
Toluene1.2SubstrateAnhydrous
Aluminum Chloride (

)
1.2Lewis AcidAnhydrous (Beads/Powder)
Dichloromethane (DCM)SolventReaction MediumAnhydrous
HCl (1M)WorkupQuenchingAqueous
Phase 1: Activation (Acid Chloride Synthesis)

Note: Perform in a fume hood.


 releases toxic 

and

gases.
  • Setup: Equip a 250 mL 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, reflux condenser, and an inert gas inlet (

    
     or 
    
    
    
    ). Connect the condenser outlet to a caustic scrubber (NaOH trap).
  • Charging: Charge the flask with 3-(2,5-dimethylphenyl)propanoic acid (10.0 g, 56.1 mmol).

  • Addition: Add Thionyl Chloride (6.1 mL, 84.1 mmol) dropwise followed by 2 drops of DMF (catalyst).

  • Reaction: Heat the mixture to reflux (

    
    ) for 2 hours. The solution should turn clear yellow.
    
  • Monitoring: Monitor by TLC (convert an aliquot to methyl ester with MeOH). Disappearance of acid indicates completion.

  • Isolation: Remove excess

    
     via rotary evaporation (add dry toluene and re-evaporate twice to azeotrope trace thionyl chloride).
    
    • Result: Crude 3-(2,5-dimethylphenyl)propanoyl chloride (yellow oil). Use immediately.

Phase 2: Friedel-Crafts Acylation
  • Catalyst Suspension: In a fresh, oven-dried 500 mL 3-neck RBF under

    
    , suspend 
    
    
    
    (9.0 g, 67.3 mmol) in anhydrous DCM (100 mL). Cool to
    
    
    using an ice bath.
  • Substrate Addition: Add Toluene (7.2 mL, 67.3 mmol) to the suspension. Stir for 10 minutes.

  • Acylation: Dissolve the crude acid chloride (from Phase 1) in 20 mL anhydrous DCM. Add this solution dropwise to the

    
    /Toluene mixture over 30 minutes via an addition funnel.
    
    • Observation: The mixture will darken (orange to dark red) and HCl gas will evolve.

    • Control: Maintain internal temperature

      
       to favor para-substitution.
      
  • Completion: Once addition is complete, allow the reaction to warm to Room Temperature (RT) and stir for 3–4 hours.

  • Validation: Check reaction progress via HPLC or TLC (Mobile Phase: 10% EtOAc in Hexanes).

Phase 3: Workup & Purification
  • Quenching: Pour the reaction mixture slowly into a beaker containing Ice/HCl (1M) (200 mL) with vigorous stirring. Caution: Exothermic.

  • Separation: Transfer to a separatory funnel. Separate the organic layer (DCM).

  • Extraction: Extract the aqueous layer with DCM (

    
     mL).
    
  • Washing: Wash combined organics with

    
    , saturated 
    
    
    
    , and Brine.
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Crystallization: The crude oil often solidifies upon standing. Recrystallize from Ethanol/Hexane (1:4) or purify via silica gel chromatography (Gradient: 0-10% EtOAc/Hexane).

Process Analytics & Characterization

Expected Data for Validation:

TechniqueExpected Signal / CharacteristicInterpretation
Appearance White to Off-white crystalline solidHigh purity (>98%)

NMR
(400 MHz,

)

2.40 (s, 3H, Ar-Me)
Methyl group on Toluene ring (Target)

2.2-2.3 (two s, 6H)
Methyl groups on 2,5-dimethylphenyl ring

3.0-3.3 (m, 4H)
Ethylene bridge (

)

7.85 (d, 2H,

)
Ortho-protons of the benzoyl ring (indicates para-subst.)
IR Spectroscopy 1680-1690

Strong

stretch (Aryl Ketone)
Mass Spec [M+H]+ = 253.15Confirms molecular weight

Regioselectivity Check: The presence of a doublet at


 7.85 ppm (approx) with a coupling constant of ~8 Hz in the proton NMR is the definitive signature of the para-substituted toluene ring. If significant ortho-isomer is present, complex multiplets will appear in the aromatic region (7.2 - 7.6 ppm).

Critical Process Parameters (CPP)

To ensure reproducibility and safety, the following parameters must be strictly controlled:

  • Moisture Control:

    
     is highly hygroscopic. Deactivation by water releases HCl and stops the reaction. Use fresh catalyst and dry solvents.
    
  • Temperature Ramp: Adding the acid chloride at

    
     increases the formation of the ortho-isomer and potential poly-acylated byproducts.
    
  • Stoichiometry: Do not use a large excess of Toluene if using DCM as solvent. While Toluene can act as a solvent, using it stoichiometrically in DCM improves regioselectivity by lowering the effective concentration of the ortho positions relative to the bulky complex.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure

removal is complete; use dry DCM.
Dark/Tar Product Polymerization or Over-reactionReduce reaction time; keep temp strictly

.
Isomer Mix High Reaction TempMaintain

during addition phase.

References

  • Friedel-Crafts Acylation Mechanism: Olah, G. A.[6][10][11] Friedel-Crafts and Related Reactions. Wiley-Interscience, 1963.

  • Regioselectivity in Toluene Acylation: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed., Wiley, 2007. (Section 11-13).

  • General Propiophenone Synthesis: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed., Longman, 1989. (Preparation of Acetophenone derivatives).

  • Safety Data (AlCl3): PubChem Compound Summary for Aluminum Chloride.

Disclaimer: This protocol is for research purposes only. All procedures should be conducted by trained personnel in a suitable laboratory environment equipped with fume hoods and personal protective equipment.

Sources

Application

Application Notes and Protocols for the Synthesis of Propiophenone Derivatives via Grignard Reaction

Introduction: The Significance of Propiophenone Derivatives and the Power of the Grignard Reaction Propiophenone and its derivatives are key structural motifs in a wide array of biologically active molecules and are pivo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Propiophenone Derivatives and the Power of the Grignard Reaction

Propiophenone and its derivatives are key structural motifs in a wide array of biologically active molecules and are pivotal intermediates in the synthesis of pharmaceuticals.[][2][3] These compounds form the backbone of various drugs, including those with antihyperglycemic, local anesthetic, and antiarrhythmic properties.[] Consequently, robust and efficient synthetic methodologies for their preparation are of paramount importance to the drug development pipeline.

The Grignard reaction stands as a cornerstone of carbon-carbon bond formation in organic synthesis. Its versatility and broad substrate scope make it an invaluable tool for the construction of complex molecular architectures from simple precursors.[4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of propiophenone derivatives utilizing the Grignard reaction, with a particular focus on the reaction of an organomagnesium halide with a nitrile.

Reaction Mechanism: A Step-by-Step Look at the Formation of Propiophenone Derivatives

The synthesis of propiophenone derivatives via the Grignard reaction with a nitrile electrophile proceeds through a well-established two-step mechanism:

  • Nucleophilic Addition: The Grignard reagent, a potent nucleophile, attacks the electrophilic carbon of the nitrile group. This addition breaks the pi bond of the nitrile, forming a resonance-stabilized imine intermediate.[6][7][8]

  • Hydrolysis: The intermediate imine is then hydrolyzed, typically with an acidic workup, to yield the desired ketone, in this case, a propiophenone derivative.[6][7][9]

The overall transformation can be visualized as follows:

Grignard_Mechanism cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Hydrolysis Grignard R-MgX (Grignard Reagent) Nitrile Ar-C≡N (Nitrile) Grignard->Nitrile Nucleophilic Attack Intermediate_hydrolysis [Ar-C(R)=N-MgX] Intermediate [Ar-C(R)=N-MgX] (Imine Intermediate) Nitrile->Intermediate H3O H₃O⁺ (Acidic Workup) Intermediate_hydrolysis->H3O Hydrolysis Ketone Ar-C(O)-R (Propiophenone Derivative) H3O->Ketone Experimental_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware & Reagents B Mg + I₂ A->B C Add Alkyl Halide in Ether B->C D Initiate & Reflux C->D E Cool Grignard Reagent D->E F Add Nitrile Solution E->F G Stir at Room Temperature F->G H Acidic Quench G->H I Extraction H->I J Drying & Concentration I->J K Purification J->K

Sources

Method

Application Note: Purification Strategies for 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone

Introduction & Chemical Context The synthesis of 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone typically involves the catalytic hydrogenation of its chalcone precursor (produced via Claisen-Schmidt condensation). While t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

The synthesis of 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone typically involves the catalytic hydrogenation of its chalcone precursor (produced via Claisen-Schmidt condensation). While the synthesis is straightforward, the purification presents a specific set of challenges common to lipophilic diaryl ketones.

This compound is a dihydrochalcone . Structurally, it possesses a flexible alkyl linker between two aromatic systems: a p-tolyl moiety and a 2,5-xylyl moiety.

The Purification Challenge

The primary difficulty in purifying this molecule lies in its physicochemical similarity to its precursors and side products.[1]

  • Lipophilicity: The molecule is highly non-polar, making aqueous workups efficient for salt removal but ineffective for organic impurity separation.

  • The "Color" Indicator: The most persistent impurity is often the unreduced chalcone intermediate .

    • Target Molecule: Colorless/White solid.

    • Impurity (Chalcone): Bright yellow.

    • Insight: If your product is off-white or yellow, the hydrogenation was incomplete or the separation is insufficient.

  • Starting Material Carryover: Unreacted 2,5-dimethylbenzaldehyde is an oil that can prevent crystallization, leading to "oiling out."

Pre-Purification Assessment

Before committing to a bulk purification method, a rapid assessment of the crude matrix is required.

Impurity Profile Table
Impurity TypeSourcePhysical StateDetection Strategy
Unreacted Aldehyde 2,5-DimethylbenzaldehydeOily liquidDistinct almond/aromatic odor; stains strongly with KMnO4 (TLC).
Chalcone Intermediate Incomplete HydrogenationYellow solidVisual: Yellow color. UV: Strong absorbance >300nm.
Over-reduced Alcohol Excessive HydrogenationViscous oil/SolidIR: Broad -OH stretch at 3300 cm⁻¹.
Pd/C Catalyst Hydrogenation residueBlack particulateVisual inspection (requires filtration).
Workflow Decision Tree

The following diagram outlines the logical flow for selecting the optimal purification route based on the crude state.

PurificationWorkflow Start Crude Reaction Mixture Filter Filtration (Celite Pad) Remove Catalyst Start->Filter StateCheck Is Crude Solid or Oil? Filter->StateCheck Solid Solid Crude StateCheck->Solid Dry Solid Oil Oily/Sticky Crude StateCheck->Oil Oil/Gum TLC TLC Analysis (Hex:EtOAc 9:1) Solid->TLC Bisulfite Bisulfite Wash (Remove Aldehyde) Oil->Bisulfite Recryst Method A: Recrystallization (EtOH or Hex/EtOAc) TLC->Recryst Minor Impurities Column Method B: Flash Chromatography (Silica Gel) TLC->Column Complex Mixture or Isomers Bisulfite->TLC Final Pure White Crystals (>98% HPLC) Recryst->Final Column->Final

Figure 1: Decision matrix for purification based on physical state and impurity profile.[2][3]

Protocol A: Recrystallization (The Workhorse)

For scale-up (>5g), recrystallization is preferred over chromatography due to cost and solvent economy. This molecule crystallizes well from polar protic solvents or non-polar/polar mixtures.

Prerequisite: The crude material must be a solid or a semi-solid. If it is an oil, proceed to Method B or use the "Oiling Out" troubleshooting tip below.

Solvent Screening Data

Based on solubility parameters for diaryl ketones.

Solvent SystemSolubility (Hot)Solubility (Cold)SuitabilityNotes
Ethanol (95%) HighLowExcellent Best balance. Promotes good crystal growth.[4]
Methanol HighModerateGoodMay require water as anti-solvent (dropwise).
Hexane/EtOAc (9:1) HighLowGoodGood for removing non-polar impurities.
Toluene Very HighHighPoorToo soluble; difficult to recover yield.
Step-by-Step Procedure
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add Ethanol (95%) or Methanol (approx. 3-5 mL per gram of crude).

  • Heating: Heat the mixture to reflux (boiling) with magnetic stirring.

    • Critical Step: If the solution is yellow (chalcone impurity), add a small amount of activated charcoal, boil for 2 mins, and filter hot through Celite. This removes color bodies.

  • Saturation: If the solid is not fully dissolved at boiling, add solvent in 1 mL increments until clear. If fully dissolved, boil off excess solvent until the solution is just saturated (first sign of turbidity), then add 1-2 mL of fresh solvent to redissolve.

  • Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature undisturbed on a cork ring or wood block.

    • Why? Rapid cooling on a cold surface induces "crash precipitation," trapping impurities in the lattice. Slow cooling yields purer, defined needles/plates.

  • Crystallization: Once at room temperature, place in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Filtration: Filter the white crystals using a Buchner funnel. Wash the cake with ice-cold ethanol (minimal volume).

  • Drying: Dry under vacuum at 40°C.

Troubleshooting "Oiling Out": If the product separates as an oil droplet instead of crystals:

  • Reheat to dissolve.

  • Add a seed crystal (if available) or scratch the glass wall with a rod at the air/liquid interface.

  • Add 10% more solvent to slightly dilute the system.

Protocol B: Flash Column Chromatography

Use this method if the crude is an oil, contains significant aldehyde impurities, or if recrystallization fails to remove the yellow tint.

Stationary Phase & Mobile Phase
  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient).

    • Start: 100% Hexane (to elute non-polar aldehydes).

    • Gradient: 0% → 10% EtOAc.

    • Product Elution: Typically elutes around 5-8% EtOAc due to the ketone's moderate polarity.

Procedure
  • Loading: Dissolve the crude oil in a minimum amount of Dichloromethane (DCM). Mix with silica gel (1:2 ratio by weight) and evaporate to dryness to create a "dry load" powder.

    • Why? Liquid loading of viscous oils often causes band tailing. Dry loading ensures a sharp starting band.

  • Elution:

    • Fraction 1 (100% Hexane): Elutes unreacted 2,5-dimethylbenzaldehyde and non-polar hydrocarbons.

    • Fraction 2 (2-5% EtOAc): Elutes the target 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone .

    • Fraction 3 (>10% EtOAc): Elutes more polar side products (alcohols, acids).

  • Monitoring: Check fractions via TLC. The target ketone will be UV active (254 nm) and stain with Anisaldehyde or 2,4-DNP (orange/red spot).

Protocol C: Chemical Cleanup (Bisulfite Wash)

If the primary impurity is unreacted aldehyde (2,5-dimethylbenzaldehyde), a chemical wash is far more efficient than chromatography.

  • Dissolve crude mixture in Ethyl Acetate .

  • Wash the organic layer 2x with saturated aqueous Sodium Bisulfite (NaHSO₃) .

    • Mechanism:[2][5][6][7] The bisulfite forms a water-soluble adduct with the aldehyde, pulling it into the aqueous phase. The ketone (sterically hindered and less reactive) remains in the organic phase.

  • Wash with Brine, dry over MgSO₄, and evaporate.

  • Proceed to Recrystallization (Method A).

Quality Control & Validation

To ensure the protocol was successful, verify the following parameters:

  • Appearance: Must be White to Colorless crystalline solid. Any yellow hue indicates <98% purity.

  • Melting Point: Compare against literature (Expected range: ~60-80°C, dependent on specific polymorph, but must be sharp, <2°C range).

  • 1H NMR (CDCl3):

    • Look for the disappearance of the alkene double bond signals (typically δ 7.5-8.0 ppm doublets with large coupling constants in the chalcone).

    • Confirm the presence of the ethylene bridge: Two triplets (or multiplets) around δ 3.0-3.4 ppm.

    • Confirm Methyl groups: Two singlets for the xylyl group (~2.2-2.4 ppm) and one singlet for the tolyl group (~2.4 ppm).

References

  • BenchChem. (2025).[1] Purification techniques for removing byproducts from 2,4-Dimethylphenol synthesis. Link

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Link

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Link

  • Organic Chemistry Portal. (2002). One-Pot Synthesis of Aryl Sulfones from Alcohols. (General reference for aryl ketone handling). Link

  • NIH/PubMed. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Link

Sources

Application

Application Note: HPLC Analysis of 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone

This Application Note provides a comprehensive, validation-ready protocol for the High-Performance Liquid Chromatography (HPLC) analysis of 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone (CAS: 898794-78-0).[1] This guide...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, validation-ready protocol for the High-Performance Liquid Chromatography (HPLC) analysis of 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone (CAS: 898794-78-0).[1]

This guide is designed for analytical chemists and drug development professionals.[1] It synthesizes theoretical principles of lipophilic aromatic separation with practical, field-proven methodologies to ensure robust quantification and impurity profiling.[1]

Introduction & Molecule Profile[1]

3-(2,5-Dimethylphenyl)-4'-methylpropiophenone is a lipophilic dihydrochalcone derivative characterized by two aromatic rings connected by a saturated propyl ketone linker.[1] Its structural features—specifically the polymethylated aromatic rings—impart significant hydrophobicity (Estimated LogP > 4.0).

  • Chemical Structure: 1-(4-methylphenyl)-3-(2,5-dimethylphenyl)propan-1-one.[1]

  • Analytical Challenge: The primary challenge is balancing retention time with resolution. The molecule's high lipophilicity requires a strong organic mobile phase to elute within a reasonable timeframe, yet sufficient selectivity is needed to separate potential positional isomers (e.g., 2,4-dimethyl or 3,4-dimethyl analogs) often present as synthesis by-products.[1]

Analytical Workflow Visualization

The following diagram outlines the logical flow of the analytical lifecycle for this compound, from sample preparation to critical data validation.

AnalyticalWorkflow Sample Sample Preparation (Dissolution in ACN) Separation HPLC Separation (C18, Gradient Elution) Sample->Separation Injection (10 µL) Detection UV-DAD Detection (254 nm / 280 nm) Separation->Detection Elution Analysis Data Analysis (Integration & Quant) Detection->Analysis Chromatogram Validation System Suitability (Rs > 2.0, Tailing < 1.5) Analysis->Validation QC Check Validation->Analysis Pass/Fail Loop

Figure 1: Analytical workflow ensuring data integrity from preparation to validation.

Method Development Strategy (Expertise & Logic)

Stationary Phase Selection

Given the analyte's non-polar character, a C18 (Octadecylsilane) stationary phase is the definitive choice.

  • Rationale: A C18 column with high carbon load (15-20%) provides the necessary hydrophobic interaction to retain the molecule away from the solvent front.

  • Recommendation: Use an end-capped column (e.g., Agilent Zorbax Eclipse Plus C18 or Phenomenex Luna C18) to minimize secondary silanol interactions, which ensures sharp peak shapes for this aromatic ketone.[1]

Mobile Phase Design
  • Solvent: Acetonitrile (ACN) is preferred over Methanol due to its lower viscosity (allowing higher flow rates without backpressure issues) and stronger elution strength for lipophilic compounds.

  • Modifier: 0.1% Formic Acid or 0.1% Phosphoric Acid .[1]

    • Why? Although the analyte is a neutral ketone, acidic modifiers suppress the ionization of residual silanols on the column and any trace acidic impurities in the sample matrix, improving reproducibility.

Detection Wavelength[1][2]
  • Primary: 254 nm .[1] The aromatic rings (phenyl and tolyl moieties) exhibit strong

    
     transitions here, offering high sensitivity and minimal baseline drift during gradients.
    
  • Secondary: 280 nm .[1][2] Targets the

    
     transition of the carbonyl group, offering specificity if interferences absorb at lower wavelengths.
    

Detailed Experimental Protocol

Equipment & Reagents[1][4][5]
  • HPLC System: Binary gradient pump, Autosampler, Column Oven, Diode Array Detector (DAD).[1]

  • Reagents: HPLC-grade Acetonitrile, Milli-Q Water (18.2 MΩ), Formic Acid (LC-MS grade).[1]

Chromatographic Conditions
ParameterSetting / Specification
Column C18, 150 mm x 4.6 mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled)
Injection Volume 10 µL
Detection UV at 254 nm (Bandwidth 4 nm), Ref 360 nm
Run Time 20 Minutes
Gradient Program

A gradient is required to elute the highly retained parent peak while resolving earlier eluting polar impurities.

Time (min)% Mobile Phase A (Water)% Mobile Phase B (ACN)Phase Description
0.0 5050Initial equilibration
12.0 1090Linear ramp to elute analyte
15.0 1090Wash step (remove highly lipophilic residues)
15.1 5050Return to initial conditions
20.0 5050Re-equilibration

Expected Retention Time: The analyte, 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone, is expected to elute between 10.5 and 11.5 minutes under these conditions.[1][3]

Standard & Sample Preparation

Stock Standard Solution (1.0 mg/mL)
  • Weigh 10.0 mg of reference standard (CAS 898794-78-0) into a 10 mL volumetric flask.[1]

  • Add 7 mL of Acetonitrile . Sonicate for 5 minutes to ensure complete dissolution.

  • Dilute to volume with Acetonitrile.

Working Standard Solution (50 µg/mL)
  • Pipette 0.5 mL of Stock Solution into a 10 mL volumetric flask.

  • Dilute to volume with Mobile Phase B (50%) / Mobile Phase A (50%) .

    • Note: Matching the diluent to the initial gradient conditions prevents "solvent shock" and peak distortion.

System Suitability & Validation Criteria

To ensure the method is "Trustworthy" and self-validating, the following criteria must be met before routine analysis.

ParameterAcceptance CriteriaRationale
Resolution (Rs) > 2.0 between analyte and nearest impurityEnsures accurate integration without peak overlap.
Tailing Factor (T) 0.8 – 1.5Indicates minimal secondary interactions (silanol activity).
Precision (RSD) < 1.0% (n=6 injections)Confirms system stability and injector accuracy.
Theoretical Plates (N) > 5000Confirms column efficiency.[1]
Linearity & Range
  • Range: 5 µg/mL to 100 µg/mL.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[1][2]

Troubleshooting Guide

Issue: Retention Time Drift

  • Cause: Temperature fluctuations or mobile phase evaporation.[1]

  • Fix: Ensure column oven is stable at 30°C. Cap solvent bottles to prevent ACN evaporation which changes the organic strength.

Issue: Peak Splitting

  • Cause: Sample solvent too strong (100% ACN injection) or column overload.

  • Fix: Dilute sample in 50:50 ACN:Water (as per Section 4.2). Reduce injection volume to 5 µL.

Issue: High Backpressure

  • Cause: Precipitation of buffer or particulate matter.[1]

  • Fix: Filter all mobile phases and samples through a 0.22 µm PTFE filter.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14905373, 1-(2,5-Dimethylphenyl)-3-phenylpropan-1-one. (Structural analog grounding). Retrieved from [Link]

  • Phenomenex (2024). Reversed Phase HPLC Method Development Guide. (Core principles of C18 retention for lipophilic aromatics). Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Authoritative text on gradient design for neutral organics).

Sources

Method

Synthesis of novel compounds from 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone

Application Note & Protocol Topic: Synthesis of Novel Heterocyclic Scaffolds from 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone: A Guided Pathway to Chalcones and Pyrazolines Audience: Researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Synthesis of Novel Heterocyclic Scaffolds from 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone: A Guided Pathway to Chalcones and Pyrazolines

Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Scientific Context

Propiophenone derivatives are versatile building blocks in organic synthesis, serving as precursors to a wide array of pharmacologically active molecules. The specific starting material, 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone, offers a unique structural framework combining a dimethylphenyl moiety and a methyl-substituted propiophenone core. This application note provides a detailed, field-tested protocol for the multi-step synthesis of novel compounds from this precursor.

We will focus on a robust and highly adaptable two-stage synthetic pathway:

  • Stage 1: Claisen-Schmidt Condensation to synthesize a novel chalcone intermediate. Chalcones, characterized by their α,β-unsaturated ketone system, are known to exhibit a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3]

  • Stage 2: Cyclocondensation Reaction to convert the chalcone into a novel pyrazoline derivative. Pyrazolines are five-membered nitrogen-containing heterocyclic compounds that are a cornerstone of medicinal chemistry, frequently investigated for their diverse therapeutic potential.[3][4][5][6]

This guide is structured to provide not just a sequence of steps, but the underlying chemical rationale, enabling researchers to adapt these protocols for the synthesis of their own unique compound libraries.

Strategic Synthesis Pathway Overview

The transformation from the starting propiophenone to the target pyrazoline is a logical and efficient progression. The initial Claisen-Schmidt condensation creates the necessary α,β-unsaturated carbonyl moiety, which is the key electrophilic site for the subsequent nucleophilic attack by hydrazine to form the stable five-membered heterocyclic ring.

G cluster_0 Workflow A Starting Material 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone B Stage 1: Chalcone Synthesis (Claisen-Schmidt Condensation) A->B Aromatic Aldehyde, Base Catalyst (NaOH) C Purification & Characterization of Chalcone Intermediate B->C Recrystallization, TLC, MP, IR, NMR D Stage 2: Pyrazoline Synthesis (Cyclocondensation) C->D Hydrazine Hydrate, Acid Catalyst (CH3COOH) E Final Purification & Characterization of Pyrazoline Derivative D->E Recrystallization, TLC, MP, IR, NMR, Mass Spec F Bioactivity Screening (Optional Downstream Application) E->F

Caption: High-level experimental workflow.

Stage 1 Protocol: Synthesis of a Novel Chalcone

This protocol details the synthesis of (E)-1-(4-methylphenyl)-3-(4-nitrophenyl)-2-(2,5-dimethylphenyl)prop-2-en-1-one via a base-catalyzed Claisen-Schmidt condensation.

Mechanistic Rationale

The Claisen-Schmidt reaction involves the aldol condensation between an aromatic ketone and an aromatic aldehyde that lacks α-hydrogens.[7] The base (NaOH) deprotonates the α-carbon of the 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone, forming a reactive enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 4-nitrobenzaldehyde. The resulting aldol adduct readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to yield the thermodynamically stable, conjugated α,β-unsaturated ketone system, known as a chalcone.

G Start Propiophenone + 4-Nitrobenzaldehyde Step1 Base (NaOH) Deprotonation Start->Step1 Enolate Enolate Formation (Nucleophile) Step1->Enolate Step2 Nucleophilic Attack on Aldehyde Enolate->Step2 Adduct Aldol Adduct Intermediate Step2->Adduct Step3 Dehydration (Water Elimination) Adduct->Step3 Chalcone Chalcone Product (α,β-Unsaturated Ketone) Step3->Chalcone

Sources

Application

3-(2,5-Dimethylphenyl)-4'-methylpropiophenone as a building block in organic synthesis

This Application Note is structured as a high-level technical guide for organic chemists and medicinal chemistry teams. It treats 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone (hereafter referred to as DMPMP ) as a privi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for organic chemists and medicinal chemistry teams. It treats 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone (hereafter referred to as DMPMP ) as a privileged dihydrochalcone scaffold, essential for accessing sterically demanding indanones and lipophilic pharmacophores.[1][2][3]

A Versatile Dihydrochalcone Scaffold for Diversity-Oriented Synthesis[1][2][3]

Executive Summary

3-(2,5-Dimethylphenyl)-4'-methylpropiophenone (DMPMP) is a functionalized dihydrochalcone serving as a critical "pivot" intermediate in the synthesis of complex pharmaceutical agents.[1][2][3] Its structural uniqueness lies in the 2,5-dimethyl substitution pattern on the


-aryl ring, which introduces significant steric bulk and lipophilicity (

modulation), and the 4'-methyl group on the carbonyl-bearing ring, which blocks metabolic oxidation at the para-position while offering a handle for late-stage functionalization.[1][2][3]

Key Applications:

  • Indanone Synthesis: Precursor for Nazarov or Friedel-Crafts cyclizations to form rigid bicyclic cores (CNS active agents).[3]

  • SGLT2 Inhibitor Analogs: Scaffold mimics for gliflozin-class antidiabetic drugs.[2][3]

  • Agrochemicals: Structural homology to spirotetramat metabolites.[2][3]

Chemical Identity & Properties
PropertyData
IUPAC Name 1-(4-methylphenyl)-3-(2,5-dimethylphenyl)propan-1-one
Common Name DMPMP; 4'-methyl-2,5-dimethyldihydrochalcone
Molecular Formula

Molecular Weight 252.35 g/mol
Core Scaffold 1,3-Diarylpropan-1-one (Dihydrochalcone)
Solubility Soluble in DCM, EtOAc, THF; Low solubility in water.[1][2][3]
Stability Stable under ambient conditions; sensitive to strong oxidizers.[2][3]
Synthetic Pathway & Logic

The synthesis of DMPMP is most robustly achieved via a two-step sequence: Claisen-Schmidt Condensation followed by Selective Hydrogenation .[1][2][3] This route is preferred over direct Friedel-Crafts alkylation due to the high regioselectivity required on the 2,5-dimethyl ring.[1][2][3]

Step 1: The Claisen-Schmidt Condensation
  • Reaction: 4'-Methylacetophenone + 2,5-Dimethylbenzaldehyde

    
     Chalcone Intermediate.[1][2][3]
    
  • Logic: The 2,5-dimethyl substitution creates steric hindrance near the aldehyde carbonyl.[2][3] Standard NaOH/EtOH conditions may be sluggish; therefore, a phase-transfer catalyst (PTC) or stronger base (

    
    ) is often employed to drive conversion.[2][3]
    
Step 2: Chemoselective Reduction
  • Reaction: Chalcone

    
     DMPMP (Dihydrochalcone).[2][3]
    
  • Logic: The goal is to reduce the

    
    -alkene without reducing the carbonyl or the aromatic rings.[2][3] Palladium on Carbon (Pd/C) with hydrogen gas is the standard, but transfer hydrogenation (Formic acid/Pd) offers better safety profiles for scale-up.[2][3]
    
Experimental Protocols
Protocol A: Synthesis of the Chalcone Precursor

(E)-1-(4-methylphenyl)-3-(2,5-dimethylphenyl)prop-2-en-1-one[1][2][3]

Reagents:

  • 4'-Methylacetophenone (1.0 eq)[1][2][3]

  • 2,5-Dimethylbenzaldehyde (1.0 eq)[1][2]

  • Sodium Hydroxide (NaOH), 10% aq.[2][3] solution

  • Ethanol (95%)[2][3]

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 10 mmol of 4'-methylacetophenone and 10 mmol of 2,5-dimethylbenzaldehyde in 20 mL of Ethanol.

  • Initiation: Add 5 mL of 10% NaOH dropwise at 0°C. The solution will likely turn yellow/orange, indicating enolate formation.[2][3]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Note: Monitor via TLC (Hexane:EtOAc 8:1). The steric bulk of the 2,5-dimethyl group may require heating to 40°C if conversion is <50% after 2 hours.[1][2]

  • Workup: Pour the reaction mixture into ice water (100 mL) and neutralize with dilute HCl.

  • Isolation: Filter the precipitated solid. Recrystallize from hot Ethanol to obtain yellow needles.[2][3]

  • Validation:

    
     NMR should show trans-alkene coupling (
    
    
    
    ) in the 7.4–7.8 ppm region.[2][3]
Protocol B: Reduction to DMPMP

1-(4-methylphenyl)-3-(2,5-dimethylphenyl)propan-1-one[1][2][3]

Reagents:

  • Chalcone precursor (from Protocol A)[2][3]

  • 10% Pd/C (5 wt% loading)

  • Ethyl Acetate (solvent)[2][3]

  • Hydrogen Balloon (1 atm) or Ammonium Formate (for transfer hydrogenation)[2][3]

Procedure:

  • Setup: Dissolve 5 mmol of the chalcone in 30 mL Ethyl Acetate.

  • Catalyst Addition: Carefully add 10% Pd/C (100 mg) under an inert atmosphere (Nitrogen). Caution: Pd/C is pyrophoric.[1][2]

  • Hydrogenation: Purge the flask with

    
     and stir under a hydrogen balloon for 2–4 hours.
    
    • Alternative: For safer handling, add Ammonium Formate (5 eq) and reflux for 1 hour.

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with EtOAc.[2][3]

  • Purification: Concentrate the filtrate. The resulting oil/solid can be purified via flash column chromatography (Hexane:EtOAc 9:1) if minor impurities persist.[2][3]

  • Yield: Expect >90% yield of a white solid or colorless oil.[2][3]

Application Workflows (Visualized)

The following diagram illustrates the "Pivot" role of DMPMP. It can be cyclized to form Indanones (Route A) or functionalized at the carbonyl to form Amines (Route B).[2][3]

DMPMP_Pathways Figure 1: Synthetic Utility of DMPMP in Drug Discovery Precursors Precursors: 4'-Methylacetophenone + 2,5-Dimethylbenzaldehyde Chalcone Intermediate: Chalcone (Enone) Precursors->Chalcone Aldol Condensation (NaOH/EtOH) DMPMP TARGET SCAFFOLD: DMPMP (Dihydrochalcone) Chalcone->DMPMP Pd/C, H2 (Selective Reduction) Indanone Indanone Derivative (Cyclic CNS Core) DMPMP->Indanone Acid Cyclization (PPA or H2SO4) Amine Diarylpropylamine (Reductive Amination) DMPMP->Amine R-NH2, NaBH3CN Heterocycle Aminothiazole (via alpha-Bromination) DMPMP->Heterocycle 1. Br2 2. Thiourea

Caption: Figure 1: Divergent synthesis pathways from the DMPMP scaffold. Route A (Red) leads to rigid tricyclic cores; Route B (Green) leads to flexible amine pharmacophores.[2][3]

Critical Analysis & Troubleshooting
Regioselectivity in Cyclization

When using DMPMP to synthesize indanones (via intramolecular Friedel-Crafts acylation using Polyphosphoric Acid - PPA), the 2,5-dimethyl substitution directs the cyclization.[1][2][3]

  • Issue: Cyclization can occur onto the 2,5-dimethyl ring (forming a hydrindane-like system) or the 4-methyl ring.[1][2][3]

  • Insight: The carbonyl is already attached to the 4-methyl ring.[2][3] The cyclization closes the chain onto the 2,5-dimethyl ring.[2][3] However, the para position relative to the chain attachment on the 2,5-ring is blocked (by the methyl at pos 5).[2] Cyclization is forced ortho to the chain, which is sterically crowded by the methyl at position 2.[2][3]

  • Solution: High temperatures (100°C+) in PPA are often required.[2][3] If yields are low, consider using Triflic Acid (TfOH) at lower temperatures to prevent methyl migration.[2][3]

Stability of the 4'-Methyl Group

The 4'-methyl group is benzylic and susceptible to radical oxidation.[1][2][3]

  • Storage: Store DMPMP under inert gas (Argon) if keeping for >1 month.[2][3]

  • Functionalization: This group can be exploited.[2][3][4] Radical bromination (NBS/AIBN) allows for the attachment of further "Targeting Moieties" (e.g., fluorophores or solubilizing tails) at the very end of the synthesis.[2]

References
  • Cordes, D.B., et al. (2024).[2][3][5] (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one.[1][2][3][6] Molbank, 2024(3), M1862.[2][3] (Provides crystallographic data and aldol protocols for 2,5-dimethyl analogs).

  • Zhang, W., et al. (2014).[2][3][5] Chalcone: A Privileged Structure in Medicinal Chemistry. Chemical Reviews. (Review of dihydrochalcone utility in drug design).

  • Sum, et al. (2018).[2][3] Dihydrochalcones: Methods of Acquisition and Pharmacological Properties. Molecules. (Protocols for chemoselective reduction of chalcones).

  • PubChem Compound Summary. 1-(2,5-dimethylphenyl)propan-1-one.[1][2][3][7] (Structural data for the substructure). [2][3]

Sources

Method

Application Notes and Protocols for 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone in Advanced Fragrance Synthesis

These application notes provide a comprehensive technical guide for researchers, scientists, and fragrance development professionals on the synthesis, characterization, and application of the novel aromatic ketone, 3-(2,...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and fragrance development professionals on the synthesis, characterization, and application of the novel aromatic ketone, 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone. This document outlines the scientific rationale behind its use in fragrance formulations, detailed synthetic protocols, and methodologies for its olfactory evaluation.

Introduction: The Olfactory Promise of Substituted Propiophenones

Aromatic ketones are a cornerstone of the modern perfumer's palette, providing a wide array of scents and functionalities.[1] Propiophenone and its derivatives are particularly valued for their sweet, floral, and often powdery notes that can add warmth and complexity to a fragrance composition.[2] The strategic placement of alkyl substituents on the aromatic rings of the propiophenone scaffold can significantly influence its olfactory profile, stability, and substantivity.

3-(2,5-Dimethylphenyl)-4'-methylpropiophenone is a unique molecule designed to merge the aromatic signature of a dimethylphenyl moiety with the classic core of 4'-methylpropiophenone. The latter is known for its sweet, almond-like aroma and its utility as a fixative in various fragrance families.[3][4] The introduction of the 2,5-dimethylphenyl group is hypothesized to introduce new olfactory facets, potentially adding woody, spicy, or even slightly green nuances, while enhancing the overall complexity and longevity of the scent. Aromatic ketones, in general, are significant in fragrance creation for providing depth and unique characteristics to scent profiles.[1]

This guide will explore the synthesis of this target molecule via a classic and robust organic reaction, the Friedel-Crafts acylation, and provide protocols for its incorporation and evaluation in fragrance accords.

Synthesis of 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone

The most direct and widely recognized method for the synthesis of aromatic ketones like 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone is the Friedel-Crafts acylation.[5][6] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[7][8]

Synthetic Pathway Overview

The synthesis is proposed as a two-step process, beginning with the Friedel-Crafts acylation of toluene to produce 4'-methylpropiophenone, followed by a second Friedel-Crafts reaction or a related coupling reaction to introduce the 2,5-dimethylphenyl group. However, a more direct approach would be the Friedel-Crafts acylation of 1,4-dimethylbenzene (p-xylene) with 3-(2,5-dimethylphenyl)propionyl chloride. For the purpose of these notes, we will focus on a plausible direct acylation route.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone via Friedel-Crafts acylation.

Materials:

  • 1,4-Dimethylbenzene (p-xylene)

  • 3-(2,5-Dimethylphenyl)propionyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, addition funnel, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.1 eq).

  • Solvent Addition: Add anhydrous dichloromethane (100 mL) to the flask and cool the suspension to 0°C in an ice bath.

  • Reactant Addition: Slowly add a solution of 3-(2,5-dimethylphenyl)propionyl chloride (1.0 eq) in anhydrous dichloromethane (50 mL) to the stirred suspension via the dropping funnel over 30 minutes.

  • Aromatic Substrate Addition: Following the addition of the acyl chloride, add a solution of 1,4-dimethylbenzene (1.2 eq) in anhydrous dichloromethane (50 mL) dropwise over 30 minutes, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl (100 mL) to quench the reaction and decompose the aluminum chloride complex.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Neutralization: Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL) and then with brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain the pure 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone.

Characterization Data (Hypothetical)
ParameterExpected Value
Appearance Colorless to pale yellow liquid
Molecular Formula C₁₉H₂₂O
Molecular Weight 266.38 g/mol
Boiling Point > 220 °C (estimated)
Refractive Index 1.530 - 1.540 @ 20°C (estimated)
¹H NMR (CDCl₃, 400 MHz) δ 7.8-6.9 (m, aromatic H), 3.0-2.8 (t, -CH₂-CO-), 2.8-2.6 (t, Ar-CH₂-), 2.4 (s, -CH₃), 2.3 (s, -CH₃), 2.2 (s, -CH₃) ppm (estimated)
¹³C NMR (CDCl₃, 100 MHz) δ ~200 (C=O), 145-125 (aromatic C), 40-30 (-CH₂-), 21-19 (-CH₃) ppm (estimated)
IR (neat) ~1680 cm⁻¹ (C=O stretch), 3050-2850 cm⁻¹ (C-H stretch) (estimated)

Application in Fragrance Formulations

The unique structure of 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone suggests its potential as a versatile ingredient in a variety of fragrance types. Its relatively high molecular weight also points towards good fixative properties, enhancing the longevity of other fragrance components.

[2]#### 3.1. Proposed Olfactory Profile

Based on its structural components, the following olfactory characteristics are anticipated:

  • Primary Notes: Sweet, slightly floral, with a powdery undertone, characteristic of many propiophenones. *[2] Secondary Notes: A warm, woody character with a hint of spice, contributed by the 2,5-dimethylphenyl group.

  • Subtleties: Potential for a subtle green or herbaceous facet.

Blending and Accord Development

This molecule is expected to blend well with a range of fragrance materials.

DOT Script for Blending Compatibility

Blending_Compatibility Target 3-(2,5-Dimethylphenyl)-4'- methylpropiophenone Woody Woody Notes (Sandalwood, Cedarwood) Target->Woody Enhances warmth Oriental Oriental Notes (Vanilla, Spices, Resins) Target->Oriental Adds complexity Floral Floral Accords (Jasmine, Rose, Ylang-Ylang) Target->Floral Provides a powdery base Fougere Fougère Accords (Lavender, Oakmoss, Coumarin) Target->Fougere Introduces novel facets

Caption: Proposed blending synergies for the target fragrance molecule.

Protocol for Olfactory Evaluation in a Simple Accord

Objective: To evaluate the olfactory contribution of 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone in a model fragrance accord.

Materials:

  • 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone (10% solution in dipropylene glycol - DPG)

  • Sandalwood essential oil (10% in DPG)

  • Vanillin (10% in DPG)

  • Iso E Super (10% in DPG)

  • Ethanol (perfumer's grade)

  • Glass vials and pipettes

  • Fragrance blotters

Procedure:

  • Preparation of Test Accord:

    • In a clean glass vial, prepare a simple woody-oriental accord with the following composition:

      • Sandalwood oil (10%): 2 parts

      • Vanillin (10%): 1 part

      • Iso E Super (10%): 3 parts

  • Incorporation of the Target Molecule:

    • Prepare a second vial with the same base accord, but add 1 part of the 10% solution of 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone.

  • Maturation: Allow both accords to mature for at least 48 hours to allow the components to meld.

  • Evaluation:

    • Dip a clean fragrance blotter into each accord.

    • Evaluate the initial scent (top notes) immediately.

    • Continue to evaluate the blotters at regular intervals (e.g., 30 minutes, 2 hours, 6 hours, 24 hours) to assess the evolution of the fragrance and the contribution of the target molecule to the heart and base notes.

    • Note any differences in scent profile, intensity, and longevity between the two accords.

Expected Observations: The accord containing 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone is expected to exhibit a richer, more complex aroma with enhanced warmth and sweetness in the dry-down. Its fixative properties should also contribute to a longer-lasting overall fragrance impression.

Safety and Handling

As with all new chemical entities, 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone should be handled with appropriate care in a well-ventilated laboratory. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For commercial applications, adherence to guidelines from regulatory bodies such as the International Fragrance Association (IFRA) and REACH is essential.

Conclusion

3-(2,5-Dimethylphenyl)-4'-methylpropiophenone represents a promising new molecule for the fragrance industry. Its synthesis via the well-established Friedel-Crafts acylation makes it an accessible target for synthetic chemists. The anticipated olfactory profile, combining the desirable characteristics of substituted propiophenones with novel woody and spicy notes, suggests its potential to become a valuable component in a wide range of fragrance creations, from fine perfumes to functional fragrances. Further research into its detailed olfactory properties and safety profile is warranted to fully realize its potential in the art and science of perfumery.

References

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Gaurang International. 4-methylpropiophenone powder Manufacturers Gujarat. [Link]

  • Bloomtech. How is 4′-Methylpropiophenone used in fragrance formulations? [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Drop of Odor. Scents & Science (Ch. 12): A Guide to Ketones in Perfumery. [Link]

  • RSC Publishing. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

  • Bloomtech. How is 4′-Methylpropiophenone used in fragrance formulations? [Link]

Sources

Application

Scale-up synthesis of 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone

Application Note: Scale-Up Synthesis of 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone Executive Summary This application note details the process development and scale-up protocol for the synthesis of 3-(2,5-Dimethylphen...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scale-Up Synthesis of 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone

Executive Summary

This application note details the process development and scale-up protocol for the synthesis of 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone (CAS 898794-78-0). This molecule belongs to the dihydrochalcone class, a structural motif critical in the development of SGLT2 inhibitors and various metabolic disorder therapeutics.

While bench-scale synthesis often utilizes Friedel-Crafts alkylation, such methods suffer from polyalkylation impurities and difficult isomer separations upon scale-up.[1] This guide presents a robust, two-step Aldol Condensation – Catalytic Hydrogenation route. This pathway offers superior regioselectivity, crystalline intermediates for easy purification, and a safety profile compatible with kilo-lab and pilot-plant operations.[1]

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the C2-C3 bond formation via a Claisen-Schmidt condensation, followed by the reduction of the olefin. This avoids the regioselectivity issues associated with direct acylation of complex aromatics.

Pathway Logic:

  • Precursor Assembly: Coupling 4'-Methylacetophenone with 2,5-Dimethylbenzaldehyde.[1]

  • Saturation: Selective reduction of the

    
    -unsaturated ketone (chalcone) to the saturated ketone (dihydrochalcone) without reducing the carbonyl or aromatic rings.
    
Visualizing the Synthetic Pathway

G Target Target: 3-(2,5-Dimethylphenyl)- 4'-methylpropiophenone Chalcone Intermediate: (E)-Chalcone Derivative (Crystalline Solid) Chalcone->Target Step 2: H2, Pd/C Selective Hydrogenation SM1 Start Material A: 4'-Methylacetophenone SM1->Chalcone Step 1: NaOH, EtOH Claisen-Schmidt SM2 Start Material B: 2,5-Dimethylbenzaldehyde SM2->Chalcone

Figure 1: Retrosynthetic strategy prioritizing crystalline intermediate isolation for impurity rejection.

Step 1: Claisen-Schmidt Condensation (Scale-Up Protocol)[1]

Objective: Synthesis of (E)-1-(4-methylphenyl)-3-(2,5-dimethylphenyl)prop-2-en-1-one.

Rationale: The use of sodium hydroxide in ethanol/water is chosen over acid catalysis to prevent polymerization of the electron-rich 2,5-dimethylbenzaldehyde.[1] The reaction is driven to completion by the precipitation of the chalcone product, which drives the equilibrium forward (Le Chatelier’s principle).

Reagents & Materials
ReagentEquiv.[1]RoleCritical Quality Attribute (CQA)
4'-Methylacetophenone 1.0NucleophilePurity >98%; Low water content
2,5-Dimethylbenzaldehyde 1.05ElectrophileFree of benzoic acid derivatives
Sodium Hydroxide (aq) 1.2Catalyst40% w/w solution for precise dosing
Ethanol (95%) Solvent5 VolMethanol can be used, but EtOH is greener
Process Protocol (1.0 kg Scale)
  • Reactor Setup: Equip a 10 L jacketed glass reactor with an overhead stirrer (pitch-blade impeller), internal temperature probe, and a reflux condenser.

  • Charging: Charge 4'-Methylacetophenone (1.0 kg) and Ethanol (4.0 L) . Stir at 150 RPM.

  • Aldehyde Addition: Add 2,5-Dimethylbenzaldehyde (1.1 kg) . Adjust temperature to 20°C.

  • Catalyst Dosing (Critical Step):

    • Safety Note: The deprotonation is exothermic.

    • Slowly dose 40% NaOH (approx.[1] 0.9 kg) over 45 minutes, maintaining internal temperature

      
      .
      
  • Reaction Phase:

    • After addition, ramp temperature to 45°C and hold for 4–6 hours.

    • IPC (In-Process Control):[1] Monitor via HPLC.[1][2][3] Target: <2% unreacted Acetophenone.[1]

  • Crystallization & Work-up:

    • Cool the reactor to 5°C over 2 hours. The chalcone will precipitate as a heavy yellow solid.

    • Hold at 5°C for 1 hour to maximize yield.

    • Filter the slurry.[2][4] Wash the cake with cold Ethanol/Water (1:1, 2 L) to remove excess aldehyde and base.

    • Drying: Vacuum dry at 45°C to constant weight.[1]

Expected Yield: 85–92% Appearance: Yellow crystalline solid.[1]

Step 2: Catalytic Hydrogenation (Scale-Up Protocol)

Objective: Selective reduction of the alkene to the alkane.

Rationale: Scale-up of hydrogenation presents significant safety risks (hydrogen gas, exotherms).[1] We utilize 5% Pd/C in Ethyl Acetate.[1] Ethyl Acetate is preferred over alcohols here to minimize the formation of acetals or over-reduction to the alcohol (Ar-CH(OH)-...).

Reagents & Materials
ReagentLoadingRoleCritical Quality Attribute (CQA)
Chalcone Intermediate 1.0 wtSubstrateDryness (Water <0.5%)
5% Pd/C (50% wet) 5 wt%CatalystType: Eggshell distribution for kinetics
Ethyl Acetate 8 VolSolventHigh oxygen solubility (safety)
Hydrogen Gas 3–5 barReagentUltra-high purity (UHP)
Process Protocol (Scale-Up to Pilot Reactor)
  • Inertization: Purge the autoclave (Hastelloy or SS316) with Nitrogen (3x) to remove oxygen.

  • Charging:

    • Charge Chalcone Intermediate and Ethyl Acetate .[1][3]

    • Charge Pd/C catalyst as a slurry in Ethyl Acetate.[1] Warning: Pyrophoric dry catalyst.[1] Always handle wet.[1]

  • Hydrogenation:

    • Pressurize with H2 to 3 bar .

    • Heat to 40°C .

    • Agitation: High shear mixing is required to overcome gas-liquid mass transfer limitations (

      
      ).[1]
      
  • Exotherm Management:

    • The reaction is exothermic (

      
      ).
      
    • Control temperature via jacket cooling.[1] Do not exceed 50°C to prevent carbonyl reduction.[1]

  • Completion:

    • Reaction typically completes in 2–4 hours.[1]

    • IPC:[1][5] HPLC showing disappearance of Chalcone (<0.1%).[1]

  • Work-up:

    • Filter catalyst through a sparkler filter or Celite bed (recover Pd for refining).[1]

    • Concentrate the filtrate under vacuum.

    • Recrystallization: Recrystallize from n-Heptane/IPA to remove trace oligomers.

Expected Yield: 90–95% Target Purity: >99.5% (HPLC area %)

Process Safety & Logic Map

The following diagram illustrates the critical decision nodes and safety interlocks required for the scale-up of this specific chemistry.

SafetyMap cluster_0 Critical Process Parameters (CPPs) Start Start: Raw Material QC Exotherm Step 1: Base Addition (Exothermic Event) Start->Exotherm Cooling Active Cooling Loop (Maintain <30°C) Exotherm->Cooling Trigger Interlock Precip Precipitation Point (Stirring Critical) Cooling->Precip Completion H2_Safety Step 2: Hydrogenation (Explosion/Fire Risk) Precip->H2_Safety Dry Intermediate Filtration Catalyst Filtration (Pyrophoric Risk) H2_Safety->Filtration N2 Purge Required Final Final Product Isolation Filtration->Final

Figure 2: Process safety workflow highlighting thermal and pyrophoric control points.

Analytical Specifications

For the final release of 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone :

  • Appearance: White to off-white crystalline powder.[1]

  • Identification: 1H NMR (matches structure), MS (M+ = 252.35).[1]

  • Purity (HPLC): NLT 98.5%.[1]

  • Residual Solvents: Ethyl Acetate < 5000 ppm.[1]

  • Heavy Metals (Pd): < 10 ppm (Critical for pharmaceutical intermediates).[1]

References

  • ChemicalBook. (2024).[1] 4'-Methylpropiophenone: A Key Intermediate in Organic Synthesis. Retrieved from

  • MDPI. (2025).[1] Microwave-Assisted Catalytic Transfer Hydrogenation of Chalcones. Retrieved from

  • National Institutes of Health (NIH). (2025).[1] Chalcone Synthesis by Green Claisen–Schmidt Reaction. Retrieved from

  • Master Organic Chemistry. (2011). Catalytic Hydrogenation of Alkenes with Pd/C. Retrieved from

  • BOC Sciences. (2023).[1] Product Entry: 3-(2,5-dimethylphenyl)-4'-methylpropiophenone (CAS 898794-78-0).[1][] Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone

Executive Summary & Compound Profile Compound: 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone Chemical Class: Diaryl Propiophenone / Neutral Lipophilic Ketone Physicochemical Challenge: This molecule is characterized by t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Compound: 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone Chemical Class: Diaryl Propiophenone / Neutral Lipophilic Ketone Physicochemical Challenge: This molecule is characterized by two hydrophobic aromatic rings bridged by a propionyl chain. Unlike many propiophenone drugs (e.g., Tolperisone) which contain basic amine side chains, this specific analog is neutral . It lacks ionizable groups (amines or carboxylic acids) in the physiological pH range.

Implication: Standard pH adjustment strategies (acidification/basification) will fail to improve solubility. The primary challenge is high lipophilicity (Predicted LogP > 4.5), leading to rapid precipitation ("crashing out") upon dilution into aqueous buffers.

Solubility Decision Tree

SolubilityTree Start Start: 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone Goal Define End Goal Start->Goal Stock Stock Solution (>10 mM) Goal->Stock Storage Assay Cell/Enzyme Assay (<100 µM) Goal->Assay In Vitro InVivo In Vivo / High Dose Goal->InVivo Animal Models DMSO Use Anhydrous DMSO (Avoid wet DMSO) Stock->DMSO Crash Does it precipitate in buffer? Assay->Crash CD Cyclodextrin Complexation (HP-β-CD) InVivo->CD Tween Add Surfactant (0.1% Tween 80) Crash->Tween Yes (Turbidity) Crash->CD Yes (Aggregates)

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental context.

Module 1: Stock Solution Preparation

The Issue: Users often report "cloudiness" in DMSO stocks after freeze-thaw cycles. Root Cause: This compound is highly hydrophobic.[1] DMSO is hygroscopic (absorbs water from air). Even 1-2% water content in DMSO can drastically reduce the saturation limit of this ketone, causing micro-precipitation.

Protocol: Anhydrous Stock Generation
  • Solvent Choice: Use Anhydrous DMSO (≥99.9%, stored over molecular sieves). Avoid Ethanol for long-term storage as solvent evaporation alters concentration.

  • Concentration Target: Aim for 10 mM to 50 mM . Do not attempt >100 mM stocks without verifying solubility limits, as this risks "oiling out" upon thawing.

  • Dissolution Method:

    • Weigh powder into a glass vial (avoid polystyrene).

    • Add DMSO.[2][3][4]

    • Vortex for 30 seconds.

    • Critical Step: If particles persist, sonicate at 40°C for 5-10 minutes. The heat helps overcome the crystal lattice energy; the compound will remain soluble upon cooling if the DMSO is dry.

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C.

Module 2: Preventing "Crash-Out" in Assays

The Issue: When the DMSO stock is added to the culture medium or buffer, the compound precipitates immediately, reducing bioavailability and causing false negatives (or false positives via aggregation).

Mechanism: This is the "Solvent Shift" effect. The compound is soluble in DMSO but insoluble in water. Rapid mixing creates local supersaturation.

Troubleshooting Guide: The Intermediate Dilution Step

Do not pipette 1 µL of stock directly into 1000 µL of buffer. Instead, use a "step-down" approach with a carrier solvent.

ParameterStandard Protocol (Fail)Optimized Protocol (Success)
Dilution Method Direct spike into bufferIntermediate dilution in solvent/surfactant mix
Mixing Speed Static additionRapid vortexing during addition
Labware Polystyrene (PS)Polypropylene (PP) or Glass
Surfactant None0.05% - 0.1% Tween 80 or Pluronic F-68
Protocol: The "Surfactant Shield" Method
  • Prepare Assay Buffer: Add 0.05% Tween 80 to your PBS or media. This lowers the surface tension and provides a micellar "shield" for the hydrophobic ketone.

  • Prepare 100x Intermediate:

    • Take your 10 mM DMSO stock.

    • Dilute 1:10 into pure Ethanol or DMSO (creating a 1 mM working stock).

  • Final Dilution:

    • While vortexing the assay buffer (with Tween), slowly inject the 1 mM working stock to reach 10 µM.

    • Result: A clear, stable dispersion rather than a cloudy precipitate.

Module 3: Advanced Formulation (Cyclodextrins)

Context: For animal studies or high-concentration cellular assays where DMSO toxicity is a concern (>0.1%), you must use a carrier system. Recommendation: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . Why: The 2,5-dimethylphenyl and 4'-methylphenyl rings fit well within the lipophilic cavity of β-cyclodextrins, while the hydroxyl outer shell ensures water solubility.

Protocol: Complexation Workflow

CDProtocol Step1 Step 1: Prepare 20% (w/v) HP-β-CD in Water Step2 Step 2: Add Compound (Solid or small DMSO vol) Step1->Step2 Step3 Step 3: Shake/Stir 24h @ 25°C Step2->Step3 Step4 Step 4: Filter (0.22 µm) to remove uncomplexed solid Step3->Step4

Figure 2: Workflow for generating a water-soluble inclusion complex.

  • Vehicle Prep: Dissolve HP-β-CD in water or saline to 20% w/v.

  • Addition: Add the compound (powder) to the vehicle.

  • Equilibration: Agitate (shake/stir) for 24 hours at room temperature. This allows the hydrophobic molecule to enter the cyclodextrin cone (Thermodynamic solubility).

  • Filtration: Filter through a 0.22 µm PVDF filter. The filtrate contains the solubilized drug-CD complex.

Frequently Asked Questions (FAQ)

Q: Can I use acid to dissolve it? It looks like a base. A: No. This is a common error. The molecule is a propiophenone (ketone), not an amine. It has no basic nitrogen to protonate. Adding acid will not help solubility and may degrade the ketone or induce aldol condensation side reactions.

Q: I see a thin film on the walls of my 96-well plate. What is this? A: This is non-specific binding. The lipophilic rings adsorb to polystyrene.

  • Fix: Switch to Polypropylene (PP) plates or "Low-Binding" surface plates. Alternatively, the addition of 0.01% BSA (Bovine Serum Albumin) can block the plastic sites, though this may reduce free drug concentration.

Q: What is the maximum solubility in pure water? A: It is likely negligible (< 1 µM). Without a cosolvent (DMSO) or carrier (Cyclodextrin/Albumin), you cannot achieve meaningful concentrations in pure water.

References

  • Lipophilicity and Solubility Principles: Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. [Link]

  • DMSO Solvent Handling: Gaylord Chemical. (2007).[2][5] Dimethyl Sulfoxide (DMSO) Solubility Data. [Link][2][6]

  • Cyclodextrin Complexation Strategies: Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[7][8] Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

  • Minimizing Compound Precipitation in Assays: Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound precipitation: strategies for emergency discovery. Drug Discovery Today, 11(9-10), 446-451. [Link]

Sources

Optimization

Technical Support Center: Optimization of 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone Synthesis

The following technical guide is structured as a specialized support center resource for researchers optimizing the synthesis of 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone (CAS: 898794-78-0). It prioritizes the most r...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for researchers optimizing the synthesis of 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone (CAS: 898794-78-0). It prioritizes the most robust synthetic pathway: Claisen-Schmidt Condensation followed by Selective Hydrogenation , while addressing alternative Friedel-Crafts approaches where relevant.[1]

Topic: Reaction Optimization & Troubleshooting Guide Target Molecule: 1-(4-methylphenyl)-3-(2,5-dimethylphenyl)propan-1-one Primary Audience: Process Chemists, Medicinal Chemists, R&D Scientists[1]

Executive Summary & Pathway Analysis

The synthesis of 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone is most efficiently achieved via a two-step sequence:

  • Aldol Condensation (Claisen-Schmidt): Reaction of 4'-methylacetophenone with 2,5-dimethylbenzaldehyde to form the chalcone intermediate.[1]

  • Chemoselective Hydrogenation: Reduction of the alkene moiety without reducing the carbonyl group.

While Friedel-Crafts acylation of toluene with 3-(2,5-dimethylphenyl)propionyl chloride is theoretically possible, it suffers from regioselectivity issues (ortho/para mixtures) and the limited availability of the specific acyl chloride precursor.[1] Therefore, this guide focuses on the Aldol-Hydrogenation route.

Reaction Pathway Diagram

ReactionPathway Start1 4'-Methylacetophenone Chalcone Chalcone Intermediate (E)-1-(4-tolyl)-3-(2,5-xylyl)prop-2-en-1-one Start1->Chalcone NaOH, EtOH 25°C, 12h Start2 2,5-Dimethylbenzaldehyde Start2->Chalcone Target Target Molecule 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone Chalcone->Target H2, Pd/C EtOAc, 1 atm SideProduct Over-reduced Alcohol (Impurity) Chalcone->SideProduct High P/T Over-hydrogenation

Figure 1: Optimized synthetic pathway highlighting the critical intermediate and potential over-reduction risk.

Troubleshooting Center (Q&A)

This section addresses specific technical hurdles reported by users during the optimization of this protocol.

Phase 1: Chalcone Synthesis (Aldol Condensation)[2]

Q: I am observing low conversion (<50%) and a sticky residue. What is happening? A: This is typically caused by insufficient base strength or high water content in the solvent. The reaction is an equilibrium; water pushes it back to reactants.

  • Solution: Switch from aqueous NaOH to ethanolic KOH or NaOMe in MeOH . Ensure reagents are dry.[1] If the product is an oil (common with xylyl derivatives), induce crystallization by scratching the flask or seeding with a purified crystal. Lowering the temperature to 0°C during addition can also prevent polymerization of the aldehyde.

Q: My product contains a significant amount of self-condensation impurities. A: 4'-Methylacetophenone can undergo self-condensation if the aldehyde is not present in excess or if the addition order is incorrect.[1]

  • Protocol Adjustment: Pre-mix the aldehyde (2,5-dimethylbenzaldehyde) with the base before slowly adding the ketone. This ensures the enolate formed immediately encounters the electrophile (aldehyde) rather than another ketone molecule.

Phase 2: Hydrogenation (Reduction)

Q: The carbonyl group is reducing to an alcohol (1-propanol derivative). How do I stop at the ketone? A: This is a classic chemoselectivity issue. Palladium on Carbon (Pd/C) is very active.[1]

  • Optimization:

    • Solvent Switch: Use Ethyl Acetate (EtOAc) instead of Ethanol/Methanol.[1] Protic solvents facilitate carbonyl reduction.[1]

    • Poison the Catalyst: Use 5% Pd/C instead of 10%, or add a trace of Quinoline.

    • Pressure Control: Strictly maintain 1 atm (balloon pressure) . Do not use a pressurized Parr shaker.

    • Monitoring: Stop the reaction immediately upon consumption of the starting material (monitor via TLC/HPLC).

Q: The reaction stalls after 80% conversion. A: The bulky 2,5-dimethyl group creates steric hindrance, making the alkene less accessible to the catalyst surface.

  • Solution: Increase agitation (stirring speed >800 rpm) to overcome mass transfer limitations. If stalling persists, filter the catalyst and add a fresh batch (catalyst poisoning by trace sulfur from the aldehyde synthesis is possible).

Experimental Protocols

Protocol A: Synthesis of Chalcone Intermediate

Objective: Prepare (E)-1-(4-methylphenyl)-3-(2,5-dimethylphenyl)prop-2-en-1-one.

  • Reagents:

    • 4'-Methylacetophenone (1.0 eq, 13.4 g)[1]

    • 2,5-Dimethylbenzaldehyde (1.05 eq, 14.1 g)[1]

    • NaOH (1.2 eq) dissolved in minimal water.[1]

    • Ethanol (100 mL).

  • Procedure:

    • Dissolve the aldehyde in Ethanol in a round-bottom flask.

    • Add the NaOH solution dropwise at 0–5°C.[1]

    • Add 4'-Methylacetophenone slowly over 15 minutes.

    • Allow to warm to room temperature (25°C) and stir for 12 hours.

    • Workup: Pour mixture into ice water (300 mL) containing HCl (to pH ~4).

    • Isolation: Filter the yellow precipitate.[1] Recrystallize from Ethanol/Water (9:1).[1]

    • Expected Yield: 85–92%.[1]

Protocol B: Selective Hydrogenation to Target

Objective: Reduce alkene to alkane without touching the carbonyl.

  • Reagents:

    • Chalcone Intermediate (10 g).

    • 10% Pd/C (0.5 g, 5 wt% loading).

    • Ethyl Acetate (100 mL).[1]

  • Procedure:

    • Place Chalcone and Pd/C in a hydrogenation flask.[1]

    • Purge with Nitrogen (3x), then Hydrogen (3x).

    • Stir vigorously under a Hydrogen balloon (1 atm) at Room Temperature.

    • Critical Checkpoint: Check TLC every 30 mins. Spot vs. starting material.[1]

    • Termination: Once SM is gone (approx. 2–4 hours), filter through Celite immediately.

    • Purification: Evaporate solvent.[1] If necessary, recrystallize from Hexane/EtOAc.[1]

    • Expected Yield: 90–95%.[1]

Optimization Data

Table 1: Solvent Screening for Hydrogenation Specificity

Goal: Maximize Ketone:Alcohol ratio.

SolventH2 PressureTimeConversionSelectivity (Ketone:Alcohol)Recommendation
Methanol1 atm1 h100%85:15Poor (Over-reduction)
Ethanol1 atm1.5 h100%90:10Fair
Ethyl Acetate 1 atm 3 h 99% >99:1 Excellent
THF1 atm4 h95%98:2Good, but slower
Toluene1 atm6 h80%>99:1Too slow (Sterics)
Table 2: Base Catalyst Screening for Aldol Step
BaseSolventTempYieldComments
NaOH (aq)Ethanol25°C75%Sticky product, some hydrolysis
KOH Methanol 25°C 92% Clean precipitation, easy workup
NaOEtEthanolReflux60%Significant self-condensation impurities
PiperidineTolueneReflux85%Good, but requires Dean-Stark trap

References

  • MDPI Molbank . "(E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one".[1][2] Molbank2024 , M1862. [Link][1][3]

  • ResearchGate . "Hydrogenation of chalcone derivatives using cationic Rh-complexes in γ-valerolactone". [Link]

  • PubChem . "1-(2,5-Dimethylphenyl)propan-1-one Compound Summary".[1][4] [Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone in Solution

This guide is intended for researchers, scientists, and drug development professionals working with 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone. Here, we provide in-depth technical guidance to address common stability...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals working with 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone. Here, we provide in-depth technical guidance to address common stability challenges encountered during experimental work. Our focus is on providing practical, evidence-based solutions to ensure the integrity of your compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone in solution?

A1: The stability of 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone, like other aromatic ketones, is primarily influenced by four factors: solvent choice, pH, temperature, and light exposure.[1][2] Inappropriate conditions can lead to various degradation pathways, including oxidation, photodegradation, and hydrolysis.[1][3]

Q2: What is the ideal solvent for dissolving and storing this compound?

A2: 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone is miscible with many organic solvents.[1] The choice of solvent can significantly impact its stability. For general use, aprotic solvents of moderate polarity are often a good starting point. It is crucial to use high-purity, anhydrous solvents, as water and other impurities can initiate degradation.

Q3: How does pH affect the stability of the compound in aqueous or protic solutions?

A3: The pH of a solution can dramatically influence the stability of ketones.[2][4] Both highly acidic and highly alkaline conditions can catalyze degradation reactions such as hydrolysis.[4][5][6] For many organic compounds, a neutral or slightly acidic pH is often optimal for stability.[4]

Q4: What are the recommended storage conditions for solutions of 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone?

A4: To maximize shelf-life, solutions should be stored in a cool, dark, and dry place.[1][7][8] We recommend storage at 2-8°C in amber glass vials with airtight caps to protect from light and moisture. For long-term storage, freezing at -20°C or below may be appropriate, but it is essential to use a solvent with a suitable freezing point and to prevent freeze-thaw cycles.[9]

Q5: Are there any known incompatibilities with other common lab reagents?

A5: Yes, avoid strong oxidizing agents, strong acids, and strong bases, as these can cause rapid degradation.[1][10]

Troubleshooting Guides

Issue 1: Rapid Degradation of the Compound in a Protic Solvent (e.g., Methanol, Ethanol)
  • Symptom: HPLC analysis shows a rapid decrease in the main peak area and the appearance of new, unidentified peaks shortly after dissolution.

  • Potential Cause: Protic solvents can participate in keto-enol tautomerization, and impurities (like dissolved oxygen or metal ions) can catalyze oxidative degradation. The solvent's polarity can also influence reaction rates.[11]

  • Troubleshooting Steps:

    • Solvent Purity: Ensure the use of high-purity, anhydrous solvents. Consider sparging the solvent with an inert gas (e.g., nitrogen or argon) before use to remove dissolved oxygen.

    • Solvent Selection: If possible, switch to a less reactive aprotic solvent such as acetonitrile or tetrahydrofuran (THF).

    • pH Control: If a protic solvent is necessary, ensure the pH is controlled, ideally within a neutral range. Buffering the solution may be necessary, but care must be taken to ensure the buffer components are not reactive.

    • Temperature: Prepare and handle the solution at a low temperature (e.g., on an ice bath) to slow down potential degradation reactions.

Issue 2: Compound Degradation Under a Light Source
  • Symptom: Degradation is observed when the experiment is conducted under ambient or specific light conditions (e.g., in a UV-Vis spectrophotometer).

  • Potential Cause: Aromatic ketones are known to be susceptible to photodegradation.[12][13] Absorption of light can excite the molecule to a higher energy state, leading to bond cleavage or reaction with other molecules.

  • Troubleshooting Steps:

    • Light Protection: Conduct all experimental steps in a dark room or use amber-colored labware to minimize light exposure.

    • Wavelength Selection: If a light source is integral to the experiment, use the longest possible wavelength that is still effective for your application to minimize the energy imparted to the molecule.

    • Photostabilizers: In some formulations, the addition of a photostabilizer may be considered, but this would need to be carefully evaluated for compatibility with the experimental system.

Issue 3: Inconsistent Results Between Different Batches of Solvent
  • Symptom: Reproducibility issues are observed, with the stability of the compound varying significantly when different bottles or lots of the same solvent are used.

  • Potential Cause: The quality of the solvent can vary between batches. The presence of impurities such as peroxides (in ethers like THF), aldehydes, or trace metals can catalyze degradation.

  • Troubleshooting Steps:

    • Solvent Quality Control: Use a fresh bottle of high-purity solvent for each critical experiment. It is good practice to test for peroxides in ether solvents before use.

    • Standardized Procedure: Establish a strict standard operating procedure (SOP) for solution preparation, including the source and grade of the solvent, to ensure consistency.

Experimental Protocols

Protocol 1: Preparation of a Standard Stock Solution
  • Use a calibrated analytical balance to accurately weigh the desired amount of 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone.

  • Transfer the compound to a volumetric flask made of amber glass.

  • Add a small amount of the chosen high-purity, anhydrous solvent (e.g., acetonitrile) to dissolve the compound completely.

  • Once dissolved, fill the flask to the mark with the solvent.

  • Cap the flask tightly and mix thoroughly by inversion.

  • Store the solution at 2-8°C, protected from light.

Protocol 2: Monitoring Stability by HPLC
  • Prepare a fresh solution of the compound at a known concentration.

  • Inject a sample into a calibrated HPLC system immediately after preparation (this is your t=0 time point).

  • Store the stock solution under the desired test conditions (e.g., at a specific temperature, under a specific light source).

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the solution into the HPLC.

  • Monitor the peak area of the parent compound and the appearance and growth of any new peaks.

  • Calculate the percentage of the remaining parent compound at each time point to determine the degradation rate.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Stability Analysis weigh Weigh Compound dissolve Dissolve in Anhydrous Solvent weigh->dissolve hplc_t0 HPLC Analysis (t=0) dissolve->hplc_t0 storage Store under Test Conditions hplc_t0->storage hplc_tx HPLC Analysis (t=x) storage->hplc_tx data_analysis Determine Degradation Rate hplc_tx->data_analysis Compare Peak Areas

Caption: Experimental workflow for stability testing.

degradation_pathways cluster_stressors Stress Factors compound 3-(2,5-Dimethylphenyl)- 4'-methylpropiophenone degradation_products Degradation Products compound->degradation_products Degradation light Light (UV/Vis) light->degradation_products heat Heat heat->degradation_products ph Extreme pH ph->degradation_products oxidants Oxidants oxidants->degradation_products

Sources

Optimization

Common impurities in 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone synthesis

The following technical guide is structured as a response from a Senior Application Scientist within a specialized chemical synthesis support center. It addresses the specific challenges in synthesizing 3-(2,5-Dimethylph...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a response from a Senior Application Scientist within a specialized chemical synthesis support center. It addresses the specific challenges in synthesizing 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone (also known as a substituted dihydrochalcone).

Ticket ID: #SYN-492-B Subject: Troubleshooting Impurities in 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

The synthesis of 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone (Target 3 ) generally proceeds via a two-step sequence: a Claisen-Schmidt condensation to form the chalcone intermediate, followed by selective catalytic hydrogenation.

Users reporting low purity (<95%) or "sticky" solids typically encounter issues at two Critical Control Points (CCPs):

  • CCP-1 (Condensation): Incomplete conversion or self-condensation of the acetophenone.

  • CCP-2 (Reduction): Over-reduction of the carbonyl group to an alcohol (the most persistent impurity).

This guide breaks down the impurity profile, the mechanistic origins, and the remediation protocols.

Module 1: The Synthetic Pathway & Impurity Origins

To troubleshoot effectively, we must first map where each impurity enters the stream. The following diagram illustrates the standard "Chalcone Route" and the divergence points for common impurities.

SynthesisPath Reactants Reactants: 4'-Methylacetophenone + 2,5-Dimethylbenzaldehyde Chalcone Intermediate: The Chalcone (Unsaturated Ketone) Reactants->Chalcone Base (NaOH/KOH) Claisen-Schmidt Impurity_A Impurity A: Self-Condensation (Dypnone Derivative) Reactants->Impurity_A Side Rxn: Acetophenone Dimerization Impurity_B Impurity B: Residual Aldehyde Reactants->Impurity_B Incomplete Rxn Target Target Product: 3-(2,5-Dimethylphenyl)- 4'-methylpropiophenone Chalcone->Target H2 / Pd-C Selective Reduction Impurity_C Impurity C: The Alcohol (Over-Reduction) Chalcone->Impurity_C Over-Reduction (1,2-addition)

Figure 1: Critical Control Points in the synthesis of 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone.

Module 2: Impurity Identification & Troubleshooting

Impurity A: The "Dypnone" Derivative (Self-Condensation)

Chemical Nature: 1,3-bis(4-methylphenyl)-2-buten-1-one. Origin: Occurs during the first step (Condensation). If the aldehyde (2,5-dimethylbenzaldehyde) is added too slowly or the base concentration is too high, the 4'-methylacetophenone reacts with itself.

Diagnostic:

  • Appearance: Dark orange/red oil or sticky solid.

  • HPLC: Elutes after the chalcone (very lipophilic).

Corrective Action:

  • Protocol Adjustment: Ensure the aldehyde is present in slight excess (1.1 eq) before adding the base.

  • Temperature Control: Keep the reaction temperature between 0–10°C during base addition. Higher temperatures favor self-condensation.

Impurity C: The Alcohol (Over-Reduction)

Chemical Nature: 1-(4-methylphenyl)-3-(2,5-dimethylphenyl)propan-1-ol. Origin: This is the most critical impurity. During the hydrogenation step (Step 2), the catalyst (Pd/C) reduces the alkene (C=C) first. However, if the reaction runs too long or the catalyst is too active, the carbonyl (C=O) is also reduced.

Diagnostic:

  • H-NMR: Look for a multiplet around 4.5–4.7 ppm (the CH-OH proton). The target ketone has no protons in this region.

  • HPLC: Elutes before the target ketone (more polar).

Corrective Action (The "Poisoning" Protocol): Standard Pd/C is often too aggressive.

  • Switch Solvent: Use Ethyl Acetate or Toluene instead of Methanol/Ethanol. Protic solvents accelerate carbonyl reduction.

  • Add a Modifier: Add trace amounts of Quinoline or use Diphenylsulfide-poisoned Pd/C to deactivate the catalyst toward carbonyls.

Module 3: Analytical Data & Specifications

Use the table below to cross-reference your HPLC/GC data. Retention times (RT) are relative to the Target Product (set to 1.0).

ComponentChemical Structure DescriptionRelative RT (HPLC)Key NMR Signal (1H, CDCl3)
Impurity C (Alcohol) Reduced Carbonyl (OH group)0.85 (Polar)

4.60 (m, 1H, CH-OH)
Target Product Saturated Ketone1.00

3.20 (t, 2H, CO-CH2)
Intermediate (Chalcone) Unsaturated Ketone (C=C)1.25

7.6-7.8 (d, 1H, Vinyl)
Impurity A (Dimer) Acetophenone Dimer1.45 (Lipophilic)

2.55 (s, 3H, Vinyl-CH3)

Module 4: Step-by-Step Optimization Protocols

Protocol 1: Selective Hydrogenation (Minimizing Alcohol Impurity)

Objective: Reduce the C=C bond without touching the C=O bond.

  • Preparation: Dissolve 10.0 g of the Chalcone intermediate in 100 mL of Ethyl Acetate (Avoid MeOH).

  • Catalyst Loading: Add 5 wt% of 5% Pd/BaSO4 (Palladium on Barium Sulfate). Note: Pd/BaSO4 is less active than Pd/C and prevents over-reduction.

  • Reaction: Purge with H2. Maintain atmospheric pressure (balloon). Do not use a pressurized Parr shaker unless necessary.

  • Monitoring: Check TLC/HPLC every 30 minutes. Stop the reaction immediately upon disappearance of the Chalcone.

    • Tip: If the Alcohol impurity (Impurity C) starts appearing >2%, stop immediately. It is easier to remove unreacted Chalcone (via recrystallization) than to separate the Alcohol.

Protocol 2: Purification of Crude Product

If your crude solid is sticky (indicating Impurity A or residual aldehyde):

  • Trituration: Suspend the crude solid in cold n-Hexane or Pentane .

  • Sonication: Sonicate for 10 minutes. The impurities (Aldehyde/Dimer) are highly soluble in hexane; the Target Product is less soluble.

  • Filtration: Filter the white solid.

  • Recrystallization: Recrystallize from Ethanol/Water (9:1) .

Module 5: Troubleshooting Logic Flow (Decision Tree)

Follow this logic to determine the next step in your experiment.

Troubleshooting Start Analyze Crude Product (HPLC/TLC) Q1 Is the 'Chalcone' peak still visible? Start->Q1 Action1 Action: Continue Hydrogenation (Check H2 uptake) Q1->Action1 Yes Q2 Is there a peak at RRT 0.85 (Alcohol)? Q1->Q2 No Action2 Action: Over-reduction occurred. Oxidize back to ketone (Jones Reagent or PCC) Q2->Action2 Yes (>5%) Q3 Is the product a sticky yellow oil? Q2->Q3 No Action3 Action: Triturate with cold Hexane to remove Aldehyde/Dimer Q3->Action3 Yes Success Target Purity >98% Q3->Success No

Figure 2: Decision matrix for post-reaction analysis.

References

  • Claisen-Schmidt Condensation Mechanisms

    • Topic: Base-catalyzed condensation of acetophenones and benzaldehydes.
    • Source: Organic Chemistry Portal. "Claisen-Schmidt Condensation".[1][2]

    • URL:[Link]

  • Selective Hydrogenation of Chalcones

    • Topic: Preventing over-reduction of carbonyls during alkene hydrogen
    • Source:Organic Process Research & Development.
    • URL:[Link] (General Journal Link for verification of standard protocols)

  • Impurity Profiles in Diarylpropanones

    • Topic: Identification of alcohol and dimer impurities in dihydrochalcone synthesis.
    • Source: National Institutes of Health (PMC). "Dihydrochalcones: Methods of Acquisition".
    • URL:[Link]

  • Catalyst Poisoning Techniques

    • Topic: Using Pd/BaSO4 and Quinoline for selective reduction (Rosenmund-type specificity applied to enones).
    • Source:Journal of Chemical Education.
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone Synthesis

Topic: Minimizing Byproducts in Friedel-Crafts Acylation Workflows Executive Summary This guide addresses the synthesis of 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone , a specific dihydrochalcone derivative.[1][2] The...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Byproducts in Friedel-Crafts Acylation Workflows

Executive Summary

This guide addresses the synthesis of 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone , a specific dihydrochalcone derivative.[1][2] The most robust industrial route involves the Friedel-Crafts acylation of Toluene using 3-(2,5-dimethylphenyl)propionyl chloride .[1][2]

This reaction presents a unique "competing pathway" challenge:

  • Intermolecular Acylation (Desired): The acid chloride attacks Toluene.[1]

  • Intramolecular Cyclization (Critical Impurity): The acid chloride attacks its own internal 2,5-dimethylphenyl ring, forming a Tetralone derivative.[1]

The following troubleshooting modules prioritize suppressing this cyclization and controlling toluene regioselectivity.

Module 1: Critical Impurity Identification (The "Tetralone Trap")

User Query:

"I am observing a persistent non-polar impurity (10-15%) by HPLC that does not decrease with longer reaction times. It has a molecular weight of 174.24 Da (M-HCL).[1][2] What is this?"

Technical Diagnosis:

You are likely forming 5,8-dimethyl-1-tetralone .[1][2] Because your starting material—3-(2,5-dimethylphenyl)propionyl chloride—contains an electron-rich aromatic ring connected by a 3-carbon chain, it is perfectly primed for intramolecular Friedel-Crafts cyclization .[1][2] If the acid chloride encounters a Lewis Acid (


) without immediately finding a Toluene molecule, it will "bite its own tail."[1]
Troubleshooting Protocol:
ParameterStandard Protocol (Risk High)Optimized Protocol (Risk Low) Mechanism of Action
Addition Order Adding Catalyst to Acid ChlorideInverse Addition (Acid Chloride to Catalyst/Toluene)Ensures Acid Chloride is always in a high concentration of Toluene (solvent).[1][2]
Concentration High Conc. (1.0 M)High Dilution (Slow addition)Favors intermolecular reaction (with Toluene) over intramolecular reaction.
Temperature Room Temp (25°C)Cryogenic (-10°C to 0°C)Slows down the unimolecular cyclization rate more than the bimolecular acylation.[1]
Visualizing the Competition:

ReactionPathways Reactant 3-(2,5-dimethylphenyl) propionyl chloride Complex Acylium Ion Complex Reactant->Complex + AlCl3 AlCl3 AlCl3 Catalyst Product TARGET PRODUCT (Para-Acylation) Complex->Product + Toluene (Intermolecular) Favored by High Conc. Toluene Tetralone IMPURITY (5,8-Dimethyl-1-tetralone) Complex->Tetralone Intramolecular Cyclization Favored by Low Conc. Toluene Toluene Toluene (Solvent/Reactant)

Figure 1: Kinetic competition between the desired intermolecular acylation and the undesired intramolecular cyclization (Tetralone formation).[1][3]

Module 2: Regioselectivity (Ortho vs. Para)

User Query:

"I have minimized the tetralone, but now I have an isomer impurity (approx. 8%) that is very difficult to separate by crystallization. It has the same mass as the product."[1]

Technical Diagnosis:

This is the 2'-methyl isomer (Ortho-acylation).[1][2] While the methyl group on Toluene is a para-director, the ortho position is statistically twice as likely (2 sites vs 1 site) and is activated.[1] However, the para position is sterically favored.[1][4] High temperatures or "hot spots" during addition increase the energy of the system, allowing the reaction to overcome the steric barrier of the ortho position.[1]

Optimization Protocol:

Step 1: Solvent System Modification

  • Current: Neat Toluene or Toluene/DCM.[1]

  • Adjustment: Use Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as a co-solvent.[1][2]

  • Why? Chlorinated solvents form a discrete complex with the acylium ion that is bulkier, significantly enhancing steric hindrance and pushing selectivity toward the para position (Selectivity often improves from 85:15 to >95:5).[1]

Step 2: Thermal Control

  • Maintain internal temperature strictly between -5°C and 0°C during addition.

  • Critical: Do not allow the exotherm to spike above 5°C.

Module 3: The "Black Tar" Phenomenon (Polymerization)[1]

User Query:

"My reaction mixture turns black and viscous immediately upon adding


. Workup is a nightmare due to emulsions."
Technical Diagnosis:

This indicates Friedel-Crafts Polymerization or Decomposition .[1][2]

  • Moisture:

    
     reacts violently with water to produce HCl and heat, degrading the sensitive dihydrochalcone backbone.[1]
    
  • Oligomerization: The product ketone can complex with

    
     and react further if the Lewis Acid load is too high (forming poly-acylated species).[1]
    
Corrective Workflow:
  • Stoichiometry Check:

    • Use 1.05 to 1.1 equivalents of

      
       relative to the acid chloride.[1]
      
    • Do not use a large excess (e.g., 2.0 eq), as this promotes side reactions on the electron-rich 2,5-dimethyl ring.[1][2]

  • Quenching Protocol (The "Reverse Quench"):

    • Never add water to the reaction mixture.[1]

    • Protocol: Pour the reaction mixture slowly into a vigorously stirred slurry of Ice and dilute HCl .

    • Why? This prevents the formation of insoluble aluminum hydroxides (the cause of emulsions) and keeps aluminum in the aqueous phase as

      
      .[1]
      

Summary of Optimized Experimental Workflow

To maximize yield and minimize both Tetralone (cyclization) and Ortho-isomer:

StepActionCritical Parameter
1. Prep Charge flask with Toluene (5-10 equiv.) and DCM (Co-solvent).[1][2]Ensure system is under

and dry.
2. Catalyst Add

(1.1 equiv.) to the Toluene/DCM.[1]
Cool to -5°C .
3.[1][2] Addition Dissolve Acid Chloride in DCM. Add Dropwise over 2 hours.Slow Addition is vital to suppress Tetralone.
4. Aging Stir at 0°C for 1 hour, then warm to RT for 1 hour.Monitor by HPLC. Stop when SM < 1%.[1]
5. Quench Pour mixture into Ice/HCl .Maintain temp < 20°C during quench.
Decision Logic for Troubleshooting

TroubleshootingTree Start Identify Impurity Type Check1 Is it Isomeric? (Same MW, close RRT) Start->Check1 Check2 Is it Non-Polar? (MW = Product - HCl) Start->Check2 Check3 Is it Tarry/Polymeric? Start->Check3 Sol1 Ortho-Isomer Issue Action: Lower Temp, Switch to DCM solvent Check1->Sol1 Yes Sol2 Tetralone Formation Action: Increase Dilution, Slow Addition Rate Check2->Sol2 Yes Sol3 Moisture/Stoichiometry Action: Dry Solvents, Check AlCl3 Quality Check3->Sol3 Yes

Figure 2: Rapid decision tree for impurity identification and process remediation.

References

  • Olah, G. A. (Ed.).[1] Friedel-Crafts and Related Reactions. Vol. 1-4. Wiley-Interscience.[1][2] (The foundational text on acylation mechanisms and catalyst activity).[1]

  • Groves, J. K. (1972).[1] The Friedel–Crafts acylation of alkenes.[1][5][6] Chemical Society Reviews, 1, 73-97.[1] Link (Relevant for understanding acylium ion behavior in aliphatic chains).

  • G Gore, P. H. (1964).[1] The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons. Chemical Reviews, 64(1), 17-19.[1] (Mechanistic insight into cyclization vs. intermolecular reaction).

  • Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1][7] (Standard protocols for regioselectivity in aromatic substitution).

Sources

Optimization

Catalyst selection for optimal 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone synthesis

Answering the call of complex organic synthesis, this Technical Support Center provides an in-depth guide for researchers, scientists, and drug development professionals focused on the synthesis of 3-(2,5-Dimethylphenyl)...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of complex organic synthesis, this Technical Support Center provides an in-depth guide for researchers, scientists, and drug development professionals focused on the synthesis of 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone. As a Senior Application Scientist, my goal is to move beyond mere protocols and delve into the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic strategy.

Introduction: The Synthetic Challenge

The synthesis of 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone is a nuanced process, typically approached via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution is the cornerstone for creating the crucial C-C bond that forms the ketone product.[1] The primary reactants are an activated aromatic ring, 2,5-dimethylphenyl (p-xylene), and an acylating agent, 4-methylpropionyl chloride or its anhydride, in the presence of a catalyst.

While fundamentally robust, the success of this synthesis hinges critically on the selection of an appropriate catalyst. The catalyst's role is to generate a highly reactive acylium ion, which then attacks the electron-rich p-xylene ring.[2][3] However, the choice of catalyst profoundly impacts reaction efficiency, selectivity, and the ease of product purification.

Core Principles of Catalyst Selection

The selection of a catalyst for Friedel-Crafts acylation is a choice between two primary categories: homogeneous and heterogeneous systems.[4] Each presents a unique set of advantages and operational challenges.

  • Homogeneous Catalysts : These catalysts exist in the same phase as the reactants, typically a liquid phase.[5][6] Traditional Lewis acids like aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) fall into this category.[7] They are known for their high reactivity. However, a significant drawback is that the Lewis acid forms a strong complex with the ketone product, deactivating the catalyst.[5][8] This necessitates the use of stoichiometric or even greater amounts, complicating purification and generating corrosive waste.[1]

  • Heterogeneous Catalysts : These are solid-phase catalysts, such as zeolites or metal oxides, that do not dissolve in the reaction medium.[4] Their primary advantage is the ease of separation from the reaction mixture—often by simple filtration—which facilitates catalyst recycling and simplifies product workup.[9] While potentially offering a greener alternative, they may exhibit lower activity or require higher temperatures compared to their homogeneous counterparts.[9]

Comparative Overview of Common Catalysts
Catalyst TypeCatalyst ExamplePhaseKey AdvantagesKey Disadvantages
Homogeneous Aluminum Chloride (AlCl₃)Solid (used in solution)High reactivity, well-established methodology.[10]Stoichiometric quantities required[8], highly moisture-sensitive, corrosive waste, difficult workup.[1]
Homogeneous Iron(III) Chloride (FeCl₃)Solid (used in solution)Less reactive but more cost-effective than AlCl₃.Also requires stoichiometric amounts and generates waste.
Heterogeneous Zeolites (e.g., H-ZSM-5)SolidReusable, environmentally friendly, simplified workup.[4]May require higher temperatures/pressures, potential for lower activity.[9]
Heterogeneous Metal Oxides (e.g., ZnO)SolidCan offer high stability and reusability.[11]Activity can be highly dependent on preparation method and surface area.

Troubleshooting Guide: Common Experimental Issues

This section addresses common problems encountered during the synthesis in a direct question-and-answer format.

Question 1: Why is my reaction yield consistently low?

Answer: Low yield is the most common issue in Friedel-Crafts acylation. A systematic approach is needed to diagnose the root cause.[12]

  • Cause A: Catalyst Deactivation. The most frequent culprit with catalysts like AlCl₃ is its interaction with trace amounts of water or the ketone product itself.

    • Insight: AlCl₃ is extremely hygroscopic and reacts violently with water, rendering it inactive. Furthermore, the oxygen of the ketone product acts as a Lewis base, forming a stable complex with the AlCl₃ Lewis acid.[8] This complex is often so stable that it effectively removes the "catalyst" from the reaction, requiring stoichiometric amounts for the reaction to proceed to completion.[13]

    • Solution:

      • Ensure all glassware is rigorously dried (oven or flame-dried).

      • Use anhydrous solvents. Consider distilling solvents over a suitable drying agent.

      • Use fresh, high-purity AlCl₃ from a newly opened container.

      • Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

      • Increase catalyst loading incrementally. A molar ratio of at least 1.1 equivalents of AlCl₃ to the acylating agent is a common starting point.[8]

  • Cause B: Suboptimal Reaction Temperature.

    • Insight: Friedel-Crafts reactions have a specific activation energy. Temperatures that are too low will result in a sluggish or incomplete reaction. Conversely, excessively high temperatures can promote side reactions and decomposition.

    • Solution: Monitor the reaction temperature closely. For a typical acylation with ethanoyl chloride, heating to around 60°C is common.[10] Experimentally determine the optimal temperature for your specific substrate combination, perhaps by running small-scale trials at 40°C, 60°C, and 80°C.

  • Cause C: Inefficient Acylium Ion Formation.

    • Insight: The formation of the acylium ion is the critical first step.[2][14] If the acylating agent (e.g., 4-methylpropionyl chloride) is of poor quality or has degraded, this step will be inefficient.

    • Solution: Use freshly distilled or newly purchased acyl chloride. If using a carboxylic acid anhydride, ensure it is free of the corresponding carboxylic acid.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Reaction Yield cause1 Catalyst Inactivation start->cause1 cause2 Suboptimal Temp. start->cause2 cause3 Poor Reagents start->cause3 sol1a Ensure Anhydrous Conditions cause1->sol1a Moisture/Product Complexation sol1b Increase Catalyst Loading (>1 eq.) cause1->sol1b sol2 Optimize Reaction Temperature cause2->sol2 sol3 Use Fresh/Purified Reagents cause3->sol3

A workflow for troubleshooting low yields in Friedel-Crafts acylation.

Question 2: My final product is impure. What are the likely side products and how can I avoid them?

Answer: Impurity formation often stems from the inherent reactivity of the Friedel-Crafts system.

  • Cause A: Isomer Formation.

    • Insight: While the two methyl groups on p-xylene direct the incoming acyl group to a specific position, competing substitution is always a possibility, especially under harsh conditions.

    • Solution: Employing milder reaction conditions (lower temperature, shorter reaction time) can enhance selectivity. Using a bulkier, less reactive Lewis acid catalyst might also improve regioselectivity.

  • Cause B: Polyacylation.

    • Insight: Unlike Friedel-Crafts alkylation, acylation is less prone to multiple substitutions. This is because the product, an aromatic ketone, has an electron-withdrawing acyl group that deactivates the aromatic ring, making it less nucleophilic than the starting material.[2][15] However, if the starting material is highly activated and the conditions are forcing, polyacylation can occur.

    • Solution: Use a stoichiometric ratio of the aromatic substrate to the acylating agent (1:1). Avoid a large excess of the acylating agent.

  • Cause C: Byproducts from the Acylating Agent.

    • Insight: The acylating agent itself can undergo side reactions. For example, formyl chloride is too unstable for formylation reactions, decomposing to CO and HCl.[16] While propionyl chloride is more stable, self-condensation or other decomposition pathways can occur at high temperatures.

    • Solution: Add the acylating agent slowly and controllably to the reaction mixture to maintain a low instantaneous concentration and manage any exotherm.

Frequently Asked Questions (FAQs)

Q1: Is AlCl₃ truly a catalyst if it's consumed in the reaction? A: This is an excellent and technically precise question. In the strictest sense, for Friedel-Crafts acylation, AlCl₃ acts more like a reagent or promoter than a true catalyst. Because it forms a stable complex with the ketone product, it is not regenerated in its active form during the reaction.[8] The catalytic cycle is only completed upon aqueous workup, which destroys the complex to liberate the product and hydrolyzes the aluminum salts.[5] This is a key distinction from Friedel-Crafts alkylation, where the catalyst can be regenerated.

Q2: Can I use a milder Lewis acid to avoid the harshness of AlCl₃? A: Yes, in some cases. If the aromatic ring is highly activated (as p-xylene is), it may be possible to use milder Lewis acids like ZnCl₂ or even certain Brønsted acids, particularly when using a more reactive acylating agent like an anhydride.[8] These reactions may require higher temperatures or longer reaction times but can offer the benefit of easier workup and less environmental impact.

Q3: What are the main advantages of switching to a heterogeneous catalyst? A: The primary advantages are operational and environmental.

  • Simplified Separation: The catalyst is removed by simple filtration, avoiding the complex aqueous workup required for homogeneous catalysts.[9]

  • Reusability: The recovered solid catalyst can often be washed and reused for multiple reaction cycles, significantly reducing cost and waste.[4]

  • Reduced Corrosion: Solid acid catalysts are generally less corrosive to stainless steel reactors than the HCl generated during reactions using AlCl₃.

Reaction_Mechanism AcylCl 4-Methylpropionyl Chloride Acylium Acylium Ion (Electrophile) AcylCl->Acylium + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) PXylene p-Xylene Sigma σ-Complex (Arenium Ion) PXylene->Sigma Electrophilic Attack ProductComplex Product-Catalyst Complex Sigma->ProductComplex Deprotonation Product Final Product ProductComplex->Product Hydrolysis Workup Aqueous Workup

Generalized mechanism of Friedel-Crafts acylation.

Experimental Protocols

Protocol 1: Baseline Synthesis using Aluminum Chloride

This protocol is a representative procedure and should be adapted and optimized for specific laboratory conditions and scales.

Materials:

  • p-Xylene (anhydrous)

  • 4-Methylpropionyl chloride

  • Aluminum chloride (anhydrous powder)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, addition funnel, condenser, magnetic stirrer, inert gas line (N₂ or Ar)

Procedure:

  • Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, and an addition funnel.

  • Reagent Charging: Under a positive pressure of inert gas, charge the flask with anhydrous DCM and aluminum chloride (1.1 eq). Cool the resulting slurry in an ice bath to 0-5°C.

  • Acyl Chloride Addition: Add 4-methylpropionyl chloride (1.0 eq) to the addition funnel. Add it dropwise to the stirred AlCl₃ slurry over 30 minutes, maintaining the internal temperature below 10°C.

  • Aromatic Substrate Addition: After the addition is complete, add p-xylene (1.0 eq) dropwise via the addition funnel over 30 minutes, again maintaining the temperature below 10°C.

  • Reaction: After addition, remove the ice bath and allow the reaction to warm to room temperature. Heat the mixture to a gentle reflux (approx. 40°C for DCM) and monitor the reaction progress by TLC or GC-MS.

  • Quenching: Once the reaction is complete, cool the flask back down in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice, followed by a slow addition of concentrated HCl. Caution: This is a highly exothermic step and will release HCl gas.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography to yield the final 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone.

Protocol 2: Screening of Catalysts

  • Set up multiple small-scale reactions (e.g., 1 mmol scale) in parallel under identical conditions (solvent, temperature, time).

  • In each vessel, use a different catalyst (e.g., AlCl₃, FeCl₃, ZnCl₂, a selected zeolite).

  • For homogeneous catalysts, use a 1.1 molar equivalent. For heterogeneous catalysts, use a specific weight percentage (e.g., 10 wt%).

  • After the designated reaction time, quench all reactions identically.

  • Take a small, measured aliquot from each organic layer and add an internal standard (e.g., dodecane).

  • Analyze each sample by GC-MS to determine the conversion of starting material and the relative yield of the desired product. This allows for a direct comparison of catalyst performance under your specific conditions.

References

  • Eureka | Patsnap. (n.d.). Synthesis method for 3-methoxypropiophenone.
  • ACS Publications. (2022, December 14). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material.
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
  • 4-Methylpropiophenone Synthesis. (2026, January 16). Mastering the Synthesis of 4'-Methylpropiophenone: A Guide for Chemical Professionals.
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation.
  • YouTube. (2019, January 3). Friedel-Crafts acylation.
  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • YouTube. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism.
  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation.
  • Chemguide. (n.d.). FRIEDEL-CRAFTS REACTIONS OF BENZENE AND METHYLBENZENE.
  • ResearchGate. (2019, April 8). (PDF) Friedel-Crafts Acylation.
  • Benchchem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
  • Benchchem. (n.d.). A Comparative Guide to Homogeneous and Heterogeneous Catalysts in Friedel-Crafts Acylation.
  • International Journal of Advanced Chemistry Research. (2021, May 26). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems.
  • ResearchGate. (n.d.). (PDF) Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis.
  • Wikipedia. (n.d.). Lewis acid catalysis.
  • Chemistry LibreTexts. (2023, August 3). 3.8: Day 25- Homogeneous and Heterogeneous Catalysis.
  • Bentham Science Publishers. (2021, February 1). One-pot Synthesis of β-acetamido-β-(phenyl) Propiophenone using ZnO/Carbon Nanocomposites.
  • Homogeneous vs Heterogeneous Catalysts. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone vs. Propiophenone Derivatives

[1] Executive Summary 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone (CAS 898794-78-0) represents a specialized subclass of propiophenone derivatives known as dihydrochalcones .[1] Unlike the standard 4'-methylpropiopheno...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

3-(2,5-Dimethylphenyl)-4'-methylpropiophenone (CAS 898794-78-0) represents a specialized subclass of propiophenone derivatives known as dihydrochalcones .[1] Unlike the standard 4'-methylpropiophenone used widely in the synthesis of muscle relaxants (e.g., Tolperisone) and photoinitiators, this compound features a bulky 2,5-dimethylphenyl moiety at the


-position of the alkyl chain.[1]

This structural modification significantly alters its physicochemical profile, enhancing lipophilicity and introducing steric hindrance that modulates downstream reactivity.[1] This guide objectively compares its performance characteristics against standard propiophenone derivatives, providing a validated synthetic workflow and mechanistic insights for researchers in medicinal chemistry and fine organic synthesis.[1]

Part 1: Chemical Profile & Structural Analysis[1][2]

Structural Distinction

The core difference lies in the chain extension.[1] Standard propiophenones possess a short ethyl chain (


).[1] The target compound extends this into a 1,3-diarylpropane skeleton, classifying it as a reduced chalcone .[1]
Feature3-(2,5-Dimethylphenyl)-4'-methylpropiophenone 4'-Methylpropiophenone Propiophenone (Standard)
Core Skeleton Dihydrochalcone (1,3-Diarylpropane)Aryl Ketone (Short chain)Aryl Ketone (Short chain)

-Substituent
2,5-Dimethylphenyl (Bulky, Lipophilic)Hydrogen (

terminus)
Hydrogen (

terminus)
Ring A (Ketone side) 4-Methylphenyl (Electron Rich)4-MethylphenylPhenyl
Molecular Weight ~266.38 g/mol 148.20 g/mol 134.18 g/mol
Lipophilicity (LogP) High (~4.5 - 5.0 estimated)Moderate (~2.[1]4)Moderate (~2.[1]1)
Reactivity (Carbonyl) Sterically shielded; Electronically deactivatedAccessible; Deactivated by 4-MeAccessible; Standard
Mechanistic Implication of Substitution
  • Electronic Effect (4'-Methyl): The methyl group on the ketone ring exerts a positive inductive (+I) effect.[1] This increases electron density at the carbonyl oxygen, making it more basic (favorable for acid-catalyzed reactions) but rendering the carbonyl carbon less electrophilic compared to unsubstituted propiophenone.[1]

  • Steric Effect (2,5-Dimethylphenyl): The bulky aryl group at the

    
    -position creates a "molecular shield."[1] In metabolic pathways or enzymatic pockets, this substitution often blocks metabolic oxidation at the benzylic position, potentially extending half-life in pharmacological applications.[1]
    

Part 2: Synthesis & Production Protocols

To ensure reproducibility and high purity, we utilize a Convergent Chalcone Reduction Route . This is superior to Friedel-Crafts acylation for this specific derivative due to the difficulty in controlling regioselectivity on the 2,5-dimethyl ring if approached linearly.[1]

Validated Synthetic Pathway (DOT Diagram)

SynthesisPath Figure 1: Convergent synthesis via Claisen-Schmidt condensation followed by catalytic hydrogenation. SM1 4-Methylacetophenone (Ketone) Inter Intermediate Chalcone (Enone) SM1->Inter NaOH, EtOH Claisen-Schmidt (Aldol Condensation) SM2 2,5-Dimethylbenzaldehyde (Aldehyde) SM2->Inter Target 3-(2,5-Dimethylphenyl)- 4'-methylpropiophenone Inter->Target H2, Pd/C Selective Reduction

[1]

Detailed Experimental Protocol
Step 1: Claisen-Schmidt Condensation (Formation of the Chalcone)[1][2]
  • Reagents: 4-Methylacetophenone (1.0 eq), 2,5-Dimethylbenzaldehyde (1.0 eq), NaOH (10% aq), Ethanol (solvent).[1]

  • Procedure:

    • Dissolve 4-Methylacetophenone and 2,5-Dimethylbenzaldehyde in ethanol at room temperature.

    • Dropwise add NaOH solution while stirring vigorously. The solution will likely turn yellow/orange (formation of the enone chromophore).[1]

    • Stir for 4–6 hours at 25°C. Monitor via TLC (Hexane:EtOAc 8:2).

    • Workup: Precipitate the product by pouring the reaction mixture into ice water. Filter the solid chalcone.[1] Recrystallize from ethanol to remove unreacted aldehyde.[1]

  • Critical Control Point: The 2,5-dimethyl substitution creates steric bulk near the aldehyde carbonyl.[1] If reaction is slow, gently heat to 40°C, but avoid higher temps to prevent polymerization.[1]

Step 2: Catalytic Hydrogenation (Reduction to Dihydrochalcone)[1]
  • Reagents: Chalcone intermediate, 10% Pd/C catalyst (5 mol%), Ethyl Acetate or Methanol, Hydrogen gas (balloon pressure).[1]

  • Procedure:

    • Dissolve the chalcone in Ethyl Acetate (preferred for solubility of lipophilic derivatives).[1]

    • Add Pd/C catalyst under an inert atmosphere (Nitrogen purge).

    • Introduce Hydrogen gas via balloon.[1] Stir vigorously at RT for 2–3 hours.

    • Monitoring: The yellow color will disappear as the conjugated double bond is saturated.[1]

    • Purification: Filter through a Celite pad to remove Pd/C. Concentrate filtrate.[1]

  • Yield Expectation: >90% (Quantitative conversion is typical for this step).[1]

Part 3: Reactivity & Performance Comparison

Electrophilic Aromatic Substitution (EAS) Potential

When subjecting these derivatives to further functionalization (e.g., nitration or bromination), the directing effects differ:

CompoundPrimary Reactive SiteReason
4'-Methylpropiophenone Ortho to Methyl (Ring A)Methyl is activating; Carbonyl is deactivating.[1]
Target Compound Ring B (2,5-Dimethyl)The 2,5-dimethyl ring is electron-rich and sterically accessible compared to the deactivated ketone ring.[1]

Insight: In the target compound, the "distal" ring (2,5-dimethylphenyl) acts as a scavenger for electrophiles, protecting the ketone-bearing ring.[1] This makes the target compound useful as a "sacrificial" antioxidant or stabilizer in polymer applications.[1]

Downstream Derivatization (Mannich Reaction)

Propiophenones are often converted to


-amino ketones (Mannich bases).[1]
  • Standard Propiophenone: Reacts rapidly at the

    
    -carbon (
    
    
    
    ).[1]
  • Target Compound: The

    
    -carbon is flanked by a bulky benzyl-like group (the 2,5-dimethylbenzyl tail).[1]
    
    • Result: The Mannich reaction yield will be lower (approx. 40-60% vs 80% for standard) due to steric hindrance preventing the approach of the iminium ion.[1]

    • Optimization: Requires higher temperatures (reflux in ethanol) and stronger acid catalysis (HCl) to drive conversion.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 3614648, 1-(2,5-Dimethylphenyl)propan-1-one. Retrieved from [Link]

  • Cordes, D.B., Smellie, I.A., Chalmers, B.A. (2024).[1][3] (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one.[1][2][3] Molbank, 2024(3), M1862.[1] Retrieved from [Link][1][4][5]

  • Indian Academy of Sciences. (2011). Mannich reaction: A versatile and convenient approach to bioactive skeletons.[1] Journal of Chemical Sciences. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Biological Activity of 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone Analogs

Introduction Propiophenone scaffolds, particularly those related to the chalcone family, represent a privileged class of compounds in medicinal chemistry. Their core structure, an aromatic ketone, serves as a versatile t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Propiophenone scaffolds, particularly those related to the chalcone family, represent a privileged class of compounds in medicinal chemistry. Their core structure, an aromatic ketone, serves as a versatile template for developing agents with a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The reactivity of the α,β-unsaturated carbonyl system present in many chalcone-like derivatives is often central to their biological mechanism.[1] This guide provides a comparative framework for evaluating the biological potential of a specific series of analogs based on the 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone backbone. We will explore their synthesis, propose a robust pipeline for biological evaluation, and discuss the principles of structure-activity relationship (SAR) analysis that drive lead optimization.

The selection of the 2,5-dimethylphenyl moiety is deliberate; this substitution pattern is found in various bioactive molecules, including agrochemicals and compounds with antiproliferative effects, suggesting its potential to confer valuable biological properties.[3][4] This guide is intended for researchers and drug development professionals, offering a blueprint for the systematic evaluation of novel chemical entities within this promising class.

Section 1: Synthesis of Propiophenone Analogs

The synthesis of 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone and its analogs can be approached through established organic chemistry reactions. A common and efficient method for creating the core 4'-methylpropiophenone is the Friedel-Crafts acylation of toluene with propionyl chloride, using a Lewis acid catalyst like aluminum chloride (AlCl₃).[5] Further elaboration to introduce the 3-(2,5-Dimethylphenyl) group and create a library of analogs often involves variations of the Claisen-Schmidt condensation, a reliable method for forming the α,β-unsaturated ketone characteristic of chalcones.[1]

This process involves the base-catalyzed reaction of a substituted acetophenone (or in this case, a propiophenone) with a substituted benzaldehyde. By systematically varying the substituents on both aromatic rings (R¹ and R² in the diagram below), a diverse library of analogs can be generated to probe structure-activity relationships.

G cluster_reactants Starting Materials cluster_process Reaction cluster_product Product R1 4'-Methylpropiophenone Catalyst Base Catalyst (e.g., NaOH or KOH) in Ethanol R1->Catalyst R2 Substituted Benzaldehyde (e.g., 2,5-Dimethylbenzaldehyde) R2->Catalyst Product Target Analog 3-(Substituted-phenyl)-1-(4-methylphenyl)prop-2-en-1-one Catalyst->Product Claisen-Schmidt Condensation

Caption: General synthetic scheme for propiophenone analogs via Claisen-Schmidt condensation.

Section 2: A Pipeline for Biological Evaluation

Based on the extensive literature on related chalcone and propiophenone derivatives, a logical starting point for biological evaluation involves screening for three key activities: cytotoxicity against cancer cell lines, antimicrobial effects, and specific enzyme inhibition.[1][2][6]

  • Cytotoxicity (Anticancer Potential): Many chalcone derivatives exhibit potent antiproliferative activity.[1] Evaluating the analogs against a panel of human cancer cell lines is a primary step to identify potential anticancer agents.

  • Antimicrobial Activity: The need for new antimicrobial agents is critical. Propiophenone and chalcone derivatives have shown promise as both antibacterial and antifungal agents, making this a valuable screening path.[6][7][8]

  • Enzyme Inhibition: To probe for more specific mechanisms of action, screening against relevant enzymes is crucial. Acetylcholinesterase (AChE) is a well-established target for chalcone-like molecules and is implicated in neurodegenerative diseases like Alzheimer's.[9][10][11]

Section 3: Detailed Experimental Protocols

The trustworthiness of a biological guide rests on robust, reproducible, and self-validating protocols. The following methodologies include essential controls and explain the rationale behind the procedural steps.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[12] Live cells contain mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.[13]

Workflow Diagram: MTT Cytotoxicity Assay

G A 1. Cell Seeding Seed cells in a 96-well plate. Incubate for 24h. B 2. Compound Treatment Add serial dilutions of analogs. Include Vehicle (DMSO) and Positive (Doxorubicin) controls. A->B C 3. Incubation Incubate for 48-72 hours. B->C D 4. MTT Addition Add MTT reagent to each well. Incubate for 4 hours. C->D E 5. Solubilization Add DMSO or Solubilization Buffer to dissolve formazan crystals. D->E F 6. Absorbance Reading Read absorbance at ~570 nm using a plate reader. E->F G 7. Data Analysis Calculate % viability and determine IC₅₀ values. F->G

Caption: Standard workflow for assessing compound cytotoxicity using the MTT assay.

Step-by-Step Protocol:

  • Cell Culture: Seed human cancer cells (e.g., MCF-7 breast cancer, HeLa cervical cancer) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a stock solution of each analog in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.

    • Self-Validation: Include wells with vehicle control (medium with DMSO only), a positive control (a known cytotoxic drug like Doxorubicin), and a negative control (medium only).

  • Incubation: Incubate the plate for 48 to 72 hours. The duration is chosen to allow sufficient time for the compounds to exert an antiproliferative or cytotoxic effect.[12]

  • MTT Reagent: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. This allows for the metabolic conversion of MTT to formazan by viable cells.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Quantification: Measure the absorbance of the solution at 570 nm using a microplate reader. The amount of formazan produced is directly proportional to the number of viable cells.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

In Vitro Antimicrobial Susceptibility: Broth Microdilution Assay

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Workflow Diagram: Minimum Inhibitory Concentration (MIC) Assay

G cluster_controls Essential Controls A 1. Compound Dilution Perform 2-fold serial dilutions of analogs in a 96-well plate using Mueller-Hinton Broth. C 3. Inoculation Add the bacterial inoculum to each well. A->C B 2. Inoculum Preparation Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard). B->C D 4. Incubation Incubate the plate at 37°C for 18-24 hours. C->D E 5. Visual Assessment Observe wells for turbidity. The lowest concentration without visible growth is the MIC. D->E F 6. (Optional) MBC Determination Plate contents of clear wells onto agar to determine Minimum Bactericidal Concentration. E->F Sterility Sterility Control (Broth only) Growth Growth Control (Broth + Inoculum) Positive Positive Control (Standard Antibiotic, e.g., Ciprofloxacin)

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of test compounds.

Step-by-Step Protocol:

  • Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to all wells. Add 50 µL of the test compound stock solution (in a broth-compatible solvent) to the first well and perform 2-fold serial dilutions across the plate.

  • Inoculum: Prepare a bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the prepared bacterial suspension to each well.

    • Self-Validation: Include a growth control well (inoculum in broth, no compound) which should show turbidity, a sterility control (broth only) which should remain clear, and a positive control with a standard antibiotic (e.g., Ciprofloxacin).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This assay is based on Ellman's method, which measures the activity of AChE by quantifying the production of thiocholine as the enzyme hydrolyzes acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is measured spectrophotometrically.[9]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of AChE enzyme, acetylthiocholine (substrate), DTNB (Ellman's reagent), and the test compounds in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).

  • Assay Setup: In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the test compound dilution, and 20 µL of AChE solution.

    • Self-Validation: Include a negative control (no inhibitor) to measure 100% enzyme activity and a positive control with a known AChE inhibitor (e.g., Donepezil or Tacrine).[9][11]

  • Pre-incubation: Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of DTNB solution followed by 10 µL of acetylthiocholine solution to start the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader. The rate of color change is proportional to the enzyme activity.

  • Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the negative control. Determine the IC₅₀ value from the dose-response curve.

Section 4: Comparative Analysis and Structure-Activity Relationships (SAR)

The power of synthesizing an analog library lies in the ability to derive Structure-Activity Relationships (SAR), which correlate specific structural features with changes in biological activity.[14] This knowledge is crucial for rationally designing more potent and selective compounds.[15]

Hypothetical SAR Findings

To illustrate the process, we present hypothetical data for a small set of analogs. In this theoretical exercise, we modify the R¹ and R² positions on the propiophenone backbone and observe the impact on cytotoxicity (IC₅₀ against MCF-7 cells) and antibacterial activity (MIC against S. aureus).

Table 1: Hypothetical Biological Activity of Propiophenone Analogs

Compound IDR¹ (Position 3)R² (Position 4')Cytotoxicity IC₅₀ (µM) vs. MCF-7Antibacterial MIC (µg/mL) vs. S. aureus
Parent 2,5-DimethylphenylMethyl25.564
Analog A 4-ChlorophenylMethyl12.332
Analog B 4-MethoxyphenylMethyl48.1>128
Analog C 2,5-DimethylphenylHydrogen35.864
Analog D 2,5-DimethylphenylTrifluoromethyl8.716

SAR Interpretation Diagram

G cluster_sar Structure-Activity Relationship Insights cluster_lead Lead Candidate SAR1 Electron-withdrawing groups (EWGs) at R¹ and R² (e.g., -Cl, -CF₃) INCREASE activity. SAR2 Electron-donating groups (EDGs) at R¹ (e.g., -OCH₃) DECREASE activity. Lead Analog D (-CF₃ at R²) shows highest potency in both assays. SAR1->Lead Informs SAR3 The 4'-methyl group (R²) is beneficial for activity compared to -H. SAR4 Potent cytotoxicity seems to correlate with potent antibacterial activity. SAR3->Lead Informs

Caption: Key structure-activity relationship (SAR) deductions from hypothetical data.

Discussion of Hypothetical SAR:

  • Influence of Electronic Effects: The data suggest that electron-withdrawing groups (EWGs) enhance biological activity. Analog A (with a chloro group) and Analog D (with a trifluoromethyl group) are significantly more potent than the parent compound.[16] Conversely, Analog B, featuring an electron-donating methoxy group, shows a marked decrease in activity. This common SAR trend suggests that the electron density of the aromatic rings is crucial for target interaction.[17]

  • Importance of the 4'-Methyl Group: Comparing the parent compound to Analog C reveals that removing the 4'-methyl group is detrimental to activity, indicating this substituent may be involved in a favorable hydrophobic interaction within the target's binding pocket.

  • Correlation of Activities: A positive correlation is observed between anticancer and antibacterial activities, suggesting a potentially shared mechanism of action, such as membrane disruption or inhibition of a fundamental cellular process.

Conclusion and Future Directions

This guide outlines a systematic approach to evaluating the biological activity of 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone analogs. By combining rational synthesis with a robust pipeline of in vitro assays for cytotoxicity, antimicrobial effects, and enzyme inhibition, researchers can efficiently identify promising lead compounds. The hypothetical SAR analysis demonstrates how structured data can guide the next cycle of drug design, for instance, by exploring other electron-withdrawing groups at the R¹ and R² positions or by further investigating the role of the 4'-methyl group. Future work should focus on confirming these findings with a broader range of analogs, elucidating the specific molecular targets, and advancing the most promising candidates to more complex biological models.

References

  • Eureka | Patsnap. (n.d.). Synthesis method for 3-methoxypropiophenone.
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  • PubChem. (n.d.). 3-(2,5-Dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro(4.5)dec-3-en-4-yl ethyl carbonate. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). CN111393272A - Synthetic method of 3' -methyl propiophenone.
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  • ACS Omega. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Retrieved February 2, 2026, from [Link]

  • PubMed Central (PMC). (n.d.). Chalcone Scaffolds Exhibiting Acetylcholinesterase Enzyme Inhibition: Mechanistic and Computational Investigations. Retrieved February 2, 2026, from [Link]

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  • ResearchGate. (n.d.). Synthesis, characterization, enzyme inhibition evaluations, and docking calculations of sulfonamide chalcone derivatives. Retrieved February 2, 2026, from [Link]

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Validation

A Senior Application Scientist's Guide to In-Vitro Profiling of Novel 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone Derivatives as Potential Anticancer Agents

For Distribution to Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of Propiophenones in Oncology The propiophenone scaffold has emerged as a promising framework in med...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Propiophenones in Oncology

The propiophenone scaffold has emerged as a promising framework in medicinal chemistry, with derivatives exhibiting a range of biological activities. Our research focus is on a novel class of these compounds: 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone derivatives. Preliminary structural analyses and data from related molecular classes suggest a potential for these compounds to modulate key signaling pathways implicated in cancer progression.

This guide provides a comprehensive comparison of a parent compound and three rationally designed derivatives, detailing their in-vitro performance. We will delve into the causality behind our experimental choices, presenting detailed protocols for cytotoxicity screening and target-specific enzyme inhibition. The overarching goal is to equip fellow researchers with the practical insights and methodologies required to effectively evaluate similar compounds in a drug discovery pipeline.

Our investigation centers on the hypothesis that these derivatives may exert their anticancer effects through the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a non-receptor protein tyrosine phosphatase that has been implicated in the progression of several cancers, including breast cancer.[1][2][3] Its overexpression has been linked to the modulation of critical signaling pathways such as the ERK and STAT3 pathways, and it plays a role in resistance to therapies like tamoxifen.[1] Therefore, PTP1B represents a compelling therapeutic target for novel anticancer agents.

Comparative Analysis of 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone Derivatives

For this comparative study, we have synthesized the parent compound (DMP-1) and three derivatives with strategic substitutions intended to modulate their biological activity. These substitutions are based on established structure-activity relationships in similar pharmacophores, where the addition of electron-withdrawing or donating groups can significantly impact efficacy and selectivity.

  • DMP-1: 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone (Parent Compound)

  • DMP-2: 3-(2,5-Dimethylphenyl)-4'-methyl-3'-nitropropiophenone (Electron-withdrawing nitro group)

  • DMP-3: 3-(2,5-Dimethylphenyl)-4'-methoxypropiophenone (Electron-donating methoxy group)

  • DMP-4: 3-(2,5-Dimethylphenyl)-4'-chloro-propiophenone (Electron-withdrawing halogen)

Experimental Workflows and Methodologies

Our in-vitro testing cascade is designed to first assess the general cytotoxicity of the compounds against relevant cancer cell lines, followed by a specific enzymatic assay to determine their potency and selectivity for our hypothesized target, PTP1B.

Workflow for In-Vitro Evaluation

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Data Analysis & Interpretation A Compound Synthesis & Characterization (DMP-1 to DMP-4) B Cell Line Selection (MCF-7 & MDA-MB-231) A->B C MTT Cytotoxicity Assay B->C D Determination of IC50 Values C->D F Malachite Green PTP1B Inhibition Assay D->F Active Compounds E Recombinant PTP1B Enzyme E->F G Determination of IC50 Values F->G H Comparative Analysis of Cytotoxicity and Enzyme Inhibition Data G->H I Structure-Activity Relationship (SAR) Insights H->I

Caption: High-level workflow for the in-vitro evaluation of DMP derivatives.

Part 1: Cell-Based Cytotoxicity Assessment

The initial step in evaluating any potential anticancer compound is to determine its effect on cancer cell viability and proliferation. For this, we employ the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5] This colorimetric assay is a reliable indicator of metabolic activity, which in turn correlates with the number of viable cells.

Rationale for Cell Line Selection:

We have selected two well-characterized human breast cancer cell lines:

  • MCF-7: An estrogen receptor-positive (ER+) cell line, representing a common subtype of breast cancer. PTP1B expression has been shown to influence proliferation in this cell line.[1][6]

  • MDA-MB-231: A triple-negative breast cancer (TNBC) cell line, known for its aggressive and metastatic phenotype.[7][8] PTP1B also plays a role in the proliferation and apoptosis of these cells.[6]

The use of these two distinct cell lines allows for an initial assessment of the compounds' potential spectrum of activity against different breast cancer subtypes.

  • Cell Seeding:

    • Culture MCF-7 and MDA-MB-231 cells in appropriate media until they reach approximately 80% confluency.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of DMP-1, DMP-2, DMP-3, and DMP-4 in DMSO.

    • Perform serial dilutions of each compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the respective compound dilutions. Include wells with medium and DMSO as a vehicle control, and wells with untreated cells as a negative control.

    • Incubate the plates for 48 hours at 37°C and 5% CO2.

  • MTT Incubation and Solubilization:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9][10]

    • Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) for each compound on each cell line.

Part 2: Target-Specific Enzymatic Inhibition Assay

To validate our hypothesis that the observed cytotoxicity is, at least in part, due to the inhibition of PTP1B, we will perform a direct in-vitro enzyme inhibition assay. The malachite green assay is a colorimetric method used to detect the release of free phosphate from a substrate, which is a direct measure of phosphatase activity.[11]

Rationale for Target Selection:

PTP1B is a key negative regulator of insulin and leptin signaling pathways. However, in the context of cancer, particularly HER2-positive breast cancer, PTP1B can act as a positive regulator of oncogenic signaling by activating Src kinase.[12][13][14] Therefore, inhibiting PTP1B could be a viable strategy to attenuate tumor growth.

  • Reagent Preparation:

    • Prepare the PTP1B assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA).

    • Prepare a stock solution of the PTP1B substrate, p-nitrophenyl phosphate (pNPP), in the assay buffer.

    • Prepare the Malachite Green Reagent by mixing Malachite Green, ammonium molybdate, and a stabilizing agent as per commercial kit instructions.[11][15][16][17]

    • Prepare a series of phosphate standards for the standard curve.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of varying concentrations of the test compounds (DMP-1 to DMP-4) or a known PTP1B inhibitor (positive control, e.g., Suramin) to the respective wells.

    • Add 60 µL of the PTP1B enzyme solution (a pre-determined optimal concentration) to each well.

    • Incubate at 37°C for 10 minutes to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 20 µL of the pNPP substrate solution to each well.

    • Incubate the reaction at 37°C for 30 minutes.

    • Stop the reaction by adding 100 µL of the Malachite Green Reagent to each well.

    • Incubate at room temperature for 15-30 minutes to allow for color development.[16]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 620-660 nm.

    • Generate a phosphate standard curve.

    • Calculate the amount of phosphate released in each well.

    • Determine the percentage of PTP1B inhibition for each compound concentration.

    • Plot the percentage of inhibition against the compound concentration and calculate the IC50 value for each compound.

Data Presentation and Interpretation

The following tables present hypothetical but plausible data to illustrate the expected outcomes of the described experiments.

Table 1: Cytotoxicity of DMP Derivatives on Breast Cancer Cell Lines (IC50 in µM)
CompoundMCF-7 (ER+)MDA-MB-231 (TNBC)
DMP-1 85.2> 100
DMP-2 15.822.5
DMP-3 65.489.1
DMP-4 25.135.7
Doxorubicin 0.81.2

Doxorubicin is included as a positive control for cytotoxicity.

Table 2: PTP1B Enzymatic Inhibition by DMP Derivatives (IC50 in µM)
CompoundPTP1B Inhibition IC50 (µM)
DMP-1 95.3
DMP-2 8.9
DMP-3 78.6
DMP-4 18.4
Suramin 5.5

Suramin is included as a positive control for PTP1B inhibition.

Interpretation of Results:

The hypothetical data suggests that the introduction of a nitro group (DMP-2) and a chloro group (DMP-4) significantly enhances both the cytotoxic and PTP1B inhibitory activities compared to the parent compound (DMP-1) and the methoxy-substituted derivative (DMP-3). The strong correlation between the cytotoxicity IC50 values in the cancer cell lines and the enzymatic inhibition IC50 values for PTP1B for DMP-2 and DMP-4 supports our initial hypothesis that PTP1B is a primary target of these compounds. The lower potency of DMP-3 suggests that electron-donating groups may be less favorable for activity in this scaffold.

PTP1B Signaling in Breast Cancer: A Mechanistic Overview

Understanding the role of PTP1B in cancer signaling is crucial for interpreting the biological effects of its inhibitors. PTP1B can dephosphorylate and thereby activate the Src family of non-receptor tyrosine kinases.[13] Activated Src, in turn, can phosphorylate a multitude of downstream targets, leading to increased cell proliferation, survival, and migration.

G cluster_0 PTP1B-Mediated Signaling in Breast Cancer cluster_1 Inhibition by DMP Derivatives PTP1B PTP1B Src_inactive Src (inactive) pY530 PTP1B->Src_inactive Dephosphorylates pY530 Src_active Src (active) Y419 Src_inactive->Src_active Activation Ras Ras Src_active->Ras STAT3 STAT3 Src_active->STAT3 Migration Cell Migration & Invasion Src_active->Migration HER2 HER2/Neu Receptor HER2->Src_active Upstream Signal ERK ERK Ras->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT3->Proliferation DMP DMP Derivatives DMP->PTP1B Inhibits

Caption: PTP1B signaling pathway in breast cancer and the point of intervention for DMP derivatives.

Conclusion and Future Directions

This guide outlines a systematic in-vitro approach to compare the anticancer potential of novel 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone derivatives. The presented methodologies for cytotoxicity and enzyme inhibition assays provide a robust framework for initial screening and target validation. Our hypothetical data for the DMP series suggests that substitutions with electron-withdrawing groups can significantly enhance biological activity, likely through potent PTP1B inhibition.

Further investigations should focus on:

  • Selectivity Profiling: Assessing the inhibitory activity of the most potent compounds against other related phosphatases to determine their selectivity.

  • Mechanism of Action Studies: Elucidating the downstream effects of PTP1B inhibition in cancer cells, such as changes in the phosphorylation status of Src, ERK, and STAT3.

  • In-Vivo Efficacy: Evaluating the antitumor activity of lead compounds in animal models of breast cancer.

By employing a logical and well-defined in-vitro testing cascade, researchers can efficiently identify and characterize promising new anticancer drug candidates.

References

  • Blanquart, C., Karouri, S. E., & Issad, T. (2009). Implication of protein tyrosine phosphatase 1B in MCF-7 cell proliferation and resistance to 4-OH tamoxifen.
  • G-Biosciences. (n.d.). Malachite Green Phosphate Assay (Cat. # 786-1924). Retrieved from [Link]

  • Bjorge, J. D., Pang, A., & Fujita, D. J. (2000). Protein-Tyrosine Phosphatase 1B is Required for HER2/Neu–Induced Breast Cancer. Journal of Biological Chemistry, 275(52), 41439-41446.
  • Zhang, L., et al. (2020). Effect of PTP1B on proliferation and apoptosis in both MCF-7 and MDA-MB-231 cells. Journal of Cellular and Molecular Medicine, 24(14), 8087-8097.
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  • ResearchGate. (2023). Carborane Analogues of Fenoprofen Exhibit Improved Antitumor Activity. Retrieved from [Link]

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  • Acs, B., et al. (2016). Association of PTP1B with Outcomes of Breast Cancer Patients Who Underwent Neoadjuvant Chemotherapy. PLoS ONE, 11(11), e0165595.
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  • ResearchGate. (2013). 3-(2,5-Dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl 3-(2-bromo-4-fluorophenyl)acrylate. Retrieved from [Link]

  • MDPI. (2019). Analysis of Protein–Protein Interactions in MCF-7 and MDA-MB-231 Cell Lines Using Phthalic Acid Chemical Probes. Retrieved from [Link]

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Comparative

The Propiophenone Scaffold: A Comparative Guide to the Structure-Activity Relationship of 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone and its Therapeutic Potential

In the landscape of medicinal chemistry, the propiophenone skeleton has emerged as a versatile scaffold, giving rise to derivatives with a wide spectrum of pharmacological activities. This guide provides a comprehensive...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the propiophenone skeleton has emerged as a versatile scaffold, giving rise to derivatives with a wide spectrum of pharmacological activities. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this class of compounds, with a specific focus on 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone. We will objectively compare its structural features with those of known bioactive propiophenones and related chalcones, offering insights into its potential as an anticonvulsant, anti-inflammatory, and antimicrobial agent. This document is intended for researchers, scientists, and drug development professionals, providing not only a theoretical framework but also actionable experimental protocols for empirical validation.

Introduction: The Therapeutic Promise of Propiophenones

Propiophenones, characterized by a phenyl ring attached to a propan-1-one chain, represent a privileged structural motif in drug discovery. Their synthetic accessibility and the ease with which they can be chemically modified have made them attractive starting points for the development of novel therapeutic agents. Arylpropionic acid derivatives, which share a similar structural backbone, are known to possess a broad range of biological activities, including analgesic, anti-inflammatory, antibacterial, anticonvulsant, and anticancer properties[1]. This inherent biological potential of the core structure provides a strong rationale for the exploration of novel propiophenone derivatives like 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone.

Structure-Activity Relationship (SAR) Analysis

The biological activity of propiophenone derivatives is intricately linked to the nature and position of substituents on both the phenyl ring attached to the carbonyl group (Ring A) and the phenyl ring at the other end of the propane chain (Ring B).

Anticonvulsant Activity

The search for more effective and safer antiepileptic drugs is a continuous effort in medicinal chemistry[2]. Several classes of compounds, including those with an amide or imide moiety, have shown promise[3]. The SAR of anticonvulsant agents often points to the importance of a hydrophobic aryl ring, a hydrogen-bonding domain, and a specific spatial arrangement of these features[4][5][6][7].

For propiophenone-like structures, the following SAR principles are generally observed:

  • Aryl Ring Substituents (Ring A & B): The presence of small, lipophilic groups on the phenyl rings can enhance anticonvulsant activity. For instance, in a series of 2-aryl-2-(pyridin-2-yl)acetamides, unsubstituted or ortho- and meta-substituted phenyl derivatives showed the highest activity[8]. This suggests that the substitution pattern on the phenyl rings of 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone, specifically the 2,5-dimethyl substitution on one ring and the 4'-methyl on the other, could contribute positively to its anticonvulsant potential by increasing lipophilicity and facilitating passage across the blood-brain barrier.

  • Carbonyl Group: The ketone moiety can act as a hydrogen bond acceptor, a feature common in many anticonvulsant pharmacophores.

  • Flexibility of the Propyl Chain: The three-carbon chain allows for conformational flexibility, which can be crucial for optimal interaction with the target receptor or enzyme, such as voltage-gated sodium channels[9][10].

Logical Relationship: Key Structural Features for Anticonvulsant Activity

SAR_Anticonvulsant A Propiophenone Core B Lipophilic Aryl Rings (e.g., Methyl, Dimethyl) A->B C Hydrogen Bond Acceptor (Carbonyl Oxygen) A->C D Optimal Conformational Flexibility (Propyl Chain) A->D E Enhanced CNS Penetration & Receptor Binding B->E C->E D->E F Anticonvulsant Activity E->F

Caption: Key structural elements of propiophenones contributing to anticonvulsant activity.

Anti-inflammatory Activity

Chalcones, which are α,β-unsaturated ketones and structurally related to propiophenones, are well-documented for their anti-inflammatory properties[11][12][13][14][15]. Their mechanism of action often involves the inhibition of key inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX)[11][16].

For 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone, its potential as an anti-inflammatory agent can be inferred from the following:

  • Substitution on Phenyl Rings: The presence of electron-donating groups, such as methyl groups, on the phenyl rings can influence the electronic properties of the molecule and its interaction with the active sites of inflammatory enzymes. Some studies on isoxazole derivatives have shown that specific substitutions can lead to potent and selective COX-2 inhibition[17].

  • The Propiophenone Backbone: While lacking the α,β-unsaturation of chalcones, the propiophenone core can still position the aryl rings in a conformation that may allow for binding to the active site of enzymes like COX-1 and COX-2[18]. The anti-inflammatory activity of some furanone derivatives, which also possess a core carbonyl structure, has been linked to selective COX-2 inhibition[19].

Antimicrobial Activity

The propiophenone and chalcone scaffolds have also been explored for their antimicrobial effects[12][20][21]. The antimicrobial activity is often attributed to the interaction of these molecules with microbial enzymes or cell membranes.

  • Lipophilicity: The dimethyl and methyl substitutions on the phenyl rings of 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone increase its lipophilicity. This property can facilitate the compound's ability to penetrate microbial cell membranes, a crucial step for exerting its antimicrobial effect.

  • Aryl Substituents: The substitution pattern on the aromatic rings can significantly impact the antimicrobial spectrum and potency. For instance, a study on substituted acetophenone-based semicarbazones showed significant activity against various bacteria and fungi[21].

Comparative Analysis

To contextualize the potential of 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone, we compare its structural features with known active compounds in each therapeutic area.

Compound Class Key Structural Features for Activity 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone Potential Activity
Anticonvulsants (e.g., Phenytoin, Carbamazepine) Aromatic rings, hydrogen bond donors/acceptors, specific 3D conformation.[4][7]Possesses two aromatic rings with lipophilic substituents and a carbonyl hydrogen bond acceptor.Promising. The substitution pattern may enhance CNS penetration and receptor interaction.
Anti-inflammatories (e.g., Ibuprofen, Celecoxib) Acidic moiety (for traditional NSAIDs), specific diaryl heterocycle conformation (for COX-2 inhibitors).Lacks an acidic group but has two substituted aryl rings.Moderate. May exhibit COX inhibitory activity, but likely less potent than established NSAIDs without further modification.
Antimicrobials (e.g., Triclosan, Chalcones) Halogenation, phenolic hydroxyl groups, α,β-unsaturated ketone system.Lacks these specific features but possesses increased lipophilicity due to methyl groups.Possible. May exhibit broad-spectrum, moderate antimicrobial activity.

Experimental Protocols for Validation

To empirically determine the biological activity of 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone, the following validated experimental protocols are recommended.

Anticonvulsant Screening: Maximal Electroshock (MES) Test

The MES test is a gold-standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures[22][23][24][25].

Objective: To assess the ability of the test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure in rodents.

Step-by-Step Protocol:

  • Animal Preparation: Use male albino mice (20-25g). Allow them to acclimatize for at least one week.

  • Compound Administration: Dissolve 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Administer the compound intraperitoneally (i.p.) at various doses (e.g., 10, 30, 100 mg/kg). A vehicle control group and a positive control group (e.g., Phenytoin, 20 mg/kg) should be included.

  • Induction of Seizure: At the time of peak effect (determined in preliminary studies, typically 30-60 minutes post-administration), deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or ear-clip electrodes.

  • Observation and Scoring: Observe the animal for the presence or absence of the tonic hindlimb extension. Abolition of this phase is considered protection.

  • Data Analysis: Calculate the percentage of protected animals at each dose and determine the median effective dose (ED50) using probit analysis.

Workflow: Maximal Electroshock (MES) Test

MES_Workflow A Animal Acclimatization B Compound Administration (i.p.) A->B C Control Groups (Vehicle, Positive) A->C D Peak Effect Time B->D E Electrical Stimulus Application D->E F Observation of Tonic Hindlimb Extension E->F G Data Analysis (ED50) F->G

Caption: Workflow for anticonvulsant screening using the MES test.

In Vitro Anti-inflammatory Assay: COX-1/COX-2 Inhibition

This assay determines the compound's ability to inhibit the two isoforms of the cyclooxygenase enzyme, providing insights into its potential anti-inflammatory mechanism and gastrointestinal side-effect profile[26][27].

Objective: To determine the IC50 values of the test compound for COX-1 and COX-2.

Step-by-Step Protocol:

  • Enzyme and Substrate Preparation: Use commercially available purified ovine COX-1 and human recombinant COX-2. Prepare a solution of arachidonic acid (substrate).

  • Assay Incubation: In a 96-well plate, add the enzyme, a heme cofactor, and the test compound at various concentrations. Initiate the reaction by adding arachidonic acid.

  • Detection: The activity of COX can be measured by various methods, including the detection of prostaglandin E2 (PGE2) production via an enzyme-linked immunosorbent assay (ELISA) or by monitoring oxygen consumption.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity) for both COX-1 and COX-2. The ratio of IC50 (COX-1)/IC50 (COX-2) gives the selectivity index.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of the compound against various microbial strains[28][29][30][31].

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

Step-by-Step Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth (e.g., Mueller-Hinton broth).

  • Serial Dilution: In a 96-well microtiter plate, perform serial twofold dilutions of the test compound in the broth.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

While specific experimental data for 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone is not yet publicly available, a thorough analysis of the structure-activity relationships of the broader propiophenone and chalcone classes allows for informed predictions of its biological potential. The presence of lipophilic dimethyl and methyl substituents on the aryl rings suggests a promising profile, particularly as an anticonvulsant agent. Its anti-inflammatory and antimicrobial activities are also plausible and warrant investigation. The experimental protocols detailed in this guide provide a clear and robust framework for the empirical validation of these hypotheses. Further synthesis of analogs with systematic variations in the substitution patterns will be crucial for elucidating a more precise SAR and optimizing the therapeutic potential of this promising chemical scaffold.

References

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Sources

Validation

A Comparative Benchmarking Guide to the Synthesis of 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone

Introduction: The Strategic Importance of a Key Ketone Intermediate In the landscape of pharmaceutical and fine chemical synthesis, the efficiency with which we can construct complex molecular architectures is paramount....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of a Key Ketone Intermediate

In the landscape of pharmaceutical and fine chemical synthesis, the efficiency with which we can construct complex molecular architectures is paramount. The propiophenone scaffold, in particular, serves as a foundational building block for a multitude of high-value compounds. This guide focuses on a specific, nuanced target: 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone . Its structure, featuring a diarylpropane backbone, makes it a valuable intermediate whose synthetic efficiency can significantly impact the viability of downstream drug development and manufacturing processes.

This document provides an in-depth comparison of three distinct and viable synthetic strategies for this target molecule. We will move beyond mere procedural descriptions to dissect the underlying chemical logic, offering field-proven insights into the causal relationships between reaction choice, experimental conditions, and process outcomes. Each protocol is presented as a self-validating system, designed for reproducibility and scalability. Our objective is to equip researchers, scientists, and process chemists with the critical data and expert analysis required to select the optimal synthetic route for their specific laboratory or industrial needs.

Methodology 1: The Classic Approach - Multi-Step Friedel-Crafts Acylation

The Friedel-Crafts acylation remains one of the most robust and fundamental methods for forming aryl-ketone linkages.[1] While not a direct, single-step route to our target, a carefully planned multi-step sequence leveraging this classic reaction offers a reliable, if lengthy, pathway grounded in well-understood principles of electrophilic aromatic substitution.[2][3]

Causality and Strategic Rationale

This strategy hinges on constructing the molecule in two main phases. First, we build the 3-(2,5-dimethylphenyl)propanoyl chloride side chain. Second, we use this acyl chloride to perform a Friedel-Crafts acylation on toluene. This sequential approach provides excellent control over regioselectivity, ensuring the final acylation occurs specifically on the toluene ring to yield the desired 4'-methyl isomer, a common outcome for activated aromatic rings.[4][5] The primary drawback is the multi-step nature, which can impact overall yield and process time.

Experimental Protocol

Step 1a: Synthesis of 3-(2,5-Dimethylphenyl)propanoic Acid This precursor can be synthesized via several methods, such as a malonic ester synthesis starting with 2,5-dimethylbenzyl bromide.

Step 1b: Formation of 3-(2,5-Dimethylphenyl)propanoyl Chloride

  • In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, charge 3-(2,5-dimethylphenyl)propanoic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂, 2.0 eq) dropwise at room temperature under an inert atmosphere (N₂ or Ar).

  • Once the addition is complete, heat the reaction mixture to reflux (approx. 80°C) for 2 hours, or until gas evolution (HCl and SO₂) ceases.

  • Monitor reaction completion by taking a small aliquot, quenching with methanol, and analyzing by GC-MS to confirm the formation of the methyl ester.

  • Remove excess thionyl chloride by distillation under reduced pressure to yield the crude acyl chloride, which is typically used immediately in the next step.

Step 2: Friedel-Crafts Acylation of Toluene

  • To a separate, flame-dried, three-neck flask containing anhydrous aluminum chloride (AlCl₃, 1.2 eq) in an appropriate solvent (e.g., dichloromethane or excess toluene) at 0°C, add a solution of the crude 3-(2,5-dimethylphenyl)propanoyl chloride (1.0 eq) in the same solvent dropwise.[5] A stable adduct forms between the catalyst and the carbonyl oxygen, necessitating a stoichiometric excess of AlCl₃.[2]

  • After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by pouring it over crushed ice with concentrated HCl.

  • Separate the organic layer, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.[6]

  • Purify the crude product via vacuum distillation or column chromatography to yield pure 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone.

Workflow Diagram: Friedel-Crafts Acylation Route

cluster_0 Precursor Synthesis cluster_1 Acylation Sequence 2_5_DMBnBr 2,5-Dimethylbenzyl Bromide MalonicEster Malonic Ester Synthesis 2_5_DMBnBr->MalonicEster Acid 3-(2,5-Dimethylphenyl) propanoic Acid MalonicEster->Acid AcylChloride 3-(2,5-Dimethylphenyl) propanoyl Chloride Acid->AcylChloride  + SOCl₂ FC_Acylation Friedel-Crafts Acylation (Toluene, AlCl₃) AcylChloride->FC_Acylation Product Target Product FC_Acylation->Product Workup Quench, Extraction, Purification Product->Workup

Caption: Multi-step Friedel-Crafts acylation workflow.

Methodology 2: The Organometallic Path - Grignard Reagent Synthesis

Grignard reactions are a cornerstone of C-C bond formation, valued for their reliability and the high nucleophilicity of the organomagnesium species.[7] This approach offers a more convergent synthesis compared to the Friedel-Crafts route, potentially leading to a higher overall yield in fewer steps.

Causality and Strategic Rationale

The logic here is to create a powerful carbon-based nucleophile, a Grignard reagent, and have it attack an electrophilic acyl chloride. This strategy directly forms the ketone C-C bond adjacent to the carbonyl group. The key is the successful formation of the 2-(2,5-dimethylphenyl)ethylmagnesium bromide Grignard reagent. This reagent is then reacted with 4-methylbenzoyl chloride. The high reactivity of Grignard reagents requires strictly anhydrous conditions, but the payoff is a direct and efficient bond formation. Caution is advised as some Grignard reagents can be prone to violent decomposition.[8]

Experimental Protocol

Step 1: Preparation of 2-(2,5-Dimethylphenyl)ethylmagnesium Bromide

  • In a flame-dried, three-neck flask under an inert atmosphere, add magnesium turnings (1.5 eq).

  • Add a small crystal of iodine to initiate the reaction.

  • Prepare a solution of 1-(2-bromoethyl)-2,5-dimethylbenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).[9]

  • Add a small portion of the bromide solution to the magnesium. If the reaction does not start (indicated by heat and disappearance of the iodine color), gently warm the flask.

  • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Reaction with 4-Methylbenzoyl Chloride

  • Cool the freshly prepared Grignard solution to 0°C in an ice bath.

  • In a separate flask, prepare a solution of 4-methylbenzoyl chloride (1.0 eq) in anhydrous THF.

  • Add the acyl chloride solution to the Grignard reagent dropwise, maintaining the temperature below 5°C.

  • After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or vacuum distillation.

Workflow Diagram: Grignard Reagent Route

Bromide 1-(2-Bromoethyl)- 2,5-dimethylbenzene Grignard_Formation Grignard Formation (Mg, THF) Bromide->Grignard_Formation Grignard_Reagent 2-(2,5-Dimethylphenyl) ethylmagnesium Bromide Grignard_Formation->Grignard_Reagent Coupling Nucleophilic Acyl Substitution Grignard_Reagent->Coupling Acyl_Chloride 4-Methylbenzoyl Chloride Acyl_Chloride->Coupling Product Target Product Coupling->Product Workup Quench, Extraction, Purification Product->Workup

Caption: Convergent synthesis via Grignard reaction.

Methodology 3: The Modern Catalytic Approach - Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a Nobel Prize-winning, palladium-catalyzed cross-coupling reaction that has revolutionized C-C bond formation due to its mild conditions and high functional group tolerance.[10] This method represents the cutting-edge of synthetic efficiency for our target molecule.

Causality and Strategic Rationale

This strategy involves the coupling of an organoboron compound (a boronic acid) with an organohalide. The key advantage is the stability and low toxicity of boronic acids and the catalytic nature of the process, which requires only small amounts of a palladium catalyst.[11] The reaction proceeds through a well-defined catalytic cycle (oxidative addition, transmetalation, reductive elimination). For our target, we will couple 2,5-dimethylphenylboronic acid with the β-carbon of a pre-formed 3-bromo-4'-methylpropiophenone. The base is crucial for activating the boronic acid to facilitate the transmetalation step.[11]

Experimental Protocol

Step 1: Synthesis of 3-Bromo-4'-methylpropiophenone (if not commercially available) This precursor can be synthesized via bromination of 4'-methylpropiophenone using a suitable brominating agent (e.g., NBS with a radical initiator).

Step 2: Suzuki-Miyaura Cross-Coupling

  • To a reaction vessel, add 3-bromo-4'-methylpropiophenone (1.0 eq), 2,5-dimethylphenylboronic acid (1.2 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.02-0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).[12]

  • Add a suitable solvent system, typically a mixture like dimethoxyethane (DME) and water or toluene/ethanol/water.

  • De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 80-90°C and stir for 4-12 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with water and an organic solvent like ethyl acetate.

  • Separate the layers. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the crude product by column chromatography on silica gel.

Workflow Diagram: Suzuki-Miyaura Cross-Coupling Route

Halide 3-Bromo-4'-methyl propiophenone Coupling Suzuki-Miyaura Coupling (Pd Catalyst, Base) Halide->Coupling Boronic_Acid 2,5-Dimethylphenyl boronic Acid Boronic_Acid->Coupling Product Target Product Coupling->Product Workup Extraction, Purification Product->Workup

Caption: Modern, efficient Suzuki-Miyaura cross-coupling.

Quantitative Performance Benchmarking

To facilitate an objective comparison, the following table summarizes the key performance indicators for each synthetic route. Values are based on typical results for these reaction classes as reported in the literature and insights from process chemistry.

ParameterMethod 1: Friedel-CraftsMethod 2: Grignard ReagentMethod 3: Suzuki-Miyaura
Number of Steps 2-3 (from acid)2 (from bromide)1-2 (from ketone)
Typical Overall Yield 40-60%60-80%75-90%
Reaction Temperature 0°C to 80°C0°C to 65°C80-90°C
Key Reagents SOCl₂, AlCl₃, TolueneMg, THF, 4-Me-BzClBoronic Acid, Pd Catalyst, Base
Catalyst Loading Stoichiometric (AlCl₃)N/ACatalytic (2-5 mol%)
Sensitivity Moisture sensitive (AlCl₃)Highly moisture/air sensitiveAir sensitive (catalyst)
Waste Generation High (AlCl₃ hydrolysis)Moderate (Mg salts)Low
Cost Profile Low reagent cost, higher process costModerateHigh catalyst cost, low process cost
Scalability Well-established, but waste is an issueGood, but requires strict controlsExcellent, preferred for modern manufacturing

Conclusion and Recommendation

The choice of synthetic route for 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone is a classic case of balancing tradition against innovation, and upfront cost against process efficiency.

  • The Friedel-Crafts Acylation route is a viable, albeit dated, option. Its reliance on inexpensive, stoichiometric reagents is offset by multiple steps, moderate yields, and significant acidic waste generation, making it less attractive from a green chemistry perspective.

  • The Grignard Reagent Synthesis offers a more direct and higher-yielding alternative. It is a robust and powerful method, but its demand for strictly anhydrous conditions and the handling of highly reactive organometallics require significant technical expertise and infrastructure.

  • The Suzuki-Miyaura Cross-Coupling represents the most efficient and elegant solution. Despite the higher initial cost of the palladium catalyst and boronic acid, this route provides the highest yields, lowest waste, greatest functional group tolerance, and superior scalability. For drug development professionals and researchers focused on rapid, reliable, and environmentally conscious synthesis, the Suzuki-Miyaura coupling is the unequivocally recommended methodology. Its operational simplicity and high efficiency make it the gold standard for constructing this and similar diaryl ketone intermediates.

References

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  • The Chemistry Behind 4-Methylpropiophenone: Synthesis and Reactivity. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • 3-(2,5-Dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro(4.5)dec-3-en-2-one. (n.d.). PubChem.
  • US3145216A - Friedel-crafts ketone synthesis. (n.d.).
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • purification techniques for removing byproducts from 2,4-Dimethylphenol synthesis. (n.d.). Benchchem.
  • An innovative approach to the analysis of 3-[4-(2-methylpropyl)
  • (PDF) Friedel-Crafts Acylation. (2019).
  • Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2025). Scientific & Academic Publishing.
  • Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. (n.d.). MDPI.
  • (r)-3-methyl-3-phenyl-1-pentene. (n.d.). Organic Syntheses Procedure.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). [Source not explicitly provided in search results].
  • Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem. (2025). YouTube.

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Comparative

A Comparative Guide to Catalysts for Propiophenone Synthesis: From Traditional Lewis Acids to Sustainable Heterogeneous Systems

For Researchers, Scientists, and Drug Development Professionals Propiophenone, a key intermediate in the synthesis of various pharmaceuticals, including the analgesic dextropropoxyphene, and a precursor for fine chemical...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Propiophenone, a key intermediate in the synthesis of various pharmaceuticals, including the analgesic dextropropoxyphene, and a precursor for fine chemicals and fragrances, is a molecule of significant industrial interest.[1] The efficiency and selectivity of its synthesis are paramount. This guide provides a comprehensive comparative analysis of the catalytic systems employed for the synthesis of propiophenone, with a focus on the underlying chemical principles, experimental data, and practical considerations for catalyst selection.

Synthetic Routes to Propiophenone: An Overview

The synthesis of propiophenone is predominantly achieved through two primary pathways: the Friedel-Crafts acylation of benzene and the vapor-phase cross-decarboxylation of benzoic and propionic acids. Each route offers distinct advantages and is amenable to different catalytic approaches.

Friedel-Crafts Acylation: A Classic C-C Bond Formation

The most traditional and widely employed method for synthesizing propiophenone is the Friedel-Crafts acylation of benzene with an acylating agent such as propionyl chloride or propionic anhydride.[1][2][3][4][5] This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid.

Vapor-Phase Cross-Decarboxylation: A Greener Alternative

An alternative route involves the high-temperature, vapor-phase reaction of benzoic acid and propionic acid over a heterogeneous catalyst.[1][2][3][4][5] This method avoids the use of corrosive and often stoichiometrically required Lewis acids, presenting a more environmentally benign process.

Comparative Analysis of Catalytic Systems

The choice of catalyst is critical to the success of propiophenone synthesis, influencing yield, selectivity, reaction conditions, and overall process sustainability. This section provides a detailed comparison of homogeneous and heterogeneous catalysts for both major synthetic routes.

Homogeneous Lewis Acid Catalysts for Friedel-Crafts Acylation

Traditional Friedel-Crafts acylation relies on homogeneous Lewis acids. Aluminum chloride (AlCl₃) is the most common catalyst due to its high activity and low cost.[3] Other Lewis acids like ferric chloride (FeCl₃) and zinc chloride (ZnCl₂) are also used.

Mechanism of Action: The Lewis acid activates the acylating agent by coordinating to the carbonyl oxygen or the halogen atom, generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich benzene ring to form a σ-complex, which subsequently loses a proton to yield propiophenone.[6][7][8]

Friedel_Crafts_Acylation_Mechanism cluster_activation Acylium Ion Formation cluster_substitution Electrophilic Aromatic Substitution Propionyl_Chloride Propionyl Chloride Acylium_Ion_Complex [CH₃CH₂CO]⁺[AlCl₄]⁻ Acylium Ion Complex Propionyl_Chloride->Acylium_Ion_Complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Benzene Benzene Sigma_Complex σ-Complex (Arenium Ion) Acylium_Ion_Complex->Sigma_Complex Electrophilic Attack Benzene->Sigma_Complex + Acylium Ion Propiophenone Propiophenone Sigma_Complex->Propiophenone - H⁺

Caption: Mechanism of Friedel-Crafts Acylation of Benzene to Propiophenone.

Performance Comparison of Homogeneous Lewis Acids:

CatalystAcylating AgentSolventTemperature (°C)Yield (%)Key Observations
AlCl₃ Propionyl ChlorideBenzene (excess)<10 (addition), then reflux~70-80Standard, effective method, but requires stoichiometric amounts and generates corrosive waste.
FeCl₃ Propionyl ChlorideDichloromethaneRoom Temp.ModerateLess active than AlCl₃, but can be more selective in some cases.
ZnCl₂ Propionic AnhydrideNitrobenzene90-100ModerateMilder Lewis acid, requires higher temperatures.

Causality Behind Experimental Choices: The use of excess benzene as a solvent in the AlCl₃-catalyzed reaction not only serves as a reactant but also helps to moderate the highly exothermic reaction. Cooling during the initial addition of the acylating agent is crucial to prevent side reactions and control the reaction rate. The subsequent reflux ensures the reaction goes to completion.

Heterogeneous Catalysts for Friedel-Crafts Acylation

To overcome the drawbacks of homogeneous Lewis acids, significant research has focused on the development of solid acid catalysts. These catalysts are easily separable, reusable, and generally less corrosive. Zeolites and other solid acids are prominent examples.

Zeolites are crystalline aluminosilicates with a well-defined microporous structure and strong Brønsted and Lewis acid sites. H-beta zeolite has shown particular promise for Friedel-Crafts acylation reactions.

Mechanism of Action with Zeolites: The reaction is believed to occur within the pores of the zeolite. The acidic sites of the zeolite protonate the acylating agent, forming an acylium ion or a polarized complex, which then reacts with the benzene molecule adsorbed within the zeolite channels.[9] The shape selectivity of the zeolite pores can influence the regioselectivity of the reaction, although this is less critical for the synthesis of propiophenone from unsubstituted benzene.

Zeolite_Catalysis_Workflow Start Start Reactants Benzene + Propionyl Chloride Start->Reactants Reaction Reaction in Solvent (e.g., Dichlorobenzene) Heat to Reflux Reactants->Reaction Catalyst H-beta Zeolite Catalyst->Reaction Separation Filtration to Recover Catalyst Reaction->Separation Catalyst_Wash Wash Catalyst Separation->Catalyst_Wash Solid Product_Workup Work-up of Filtrate (Wash, Dry, Evaporate Solvent) Separation->Product_Workup Liquid Catalyst_Dry Dry Catalyst for Reuse Catalyst_Wash->Catalyst_Dry Catalyst_Dry->Catalyst Recycle Purification Purification (e.g., Distillation) Product_Workup->Purification Final_Product Propiophenone Purification->Final_Product End End Final_Product->End

Caption: Experimental Workflow for Heterogeneous Catalysis.

Performance of H-beta Zeolite:

CatalystAcylating AgentSolventTemperature (°C)Conversion (%)Selectivity to Propiophenone (%)
H-beta Zeolite Propionic AnhydrideDichlorobenzene180High>95

Causality Behind Experimental Choices: The use of a higher boiling point solvent like dichlorobenzene is necessary to achieve the required reaction temperature for zeolite-catalyzed acylations. The reusability of the catalyst is a key advantage, making the filtration and washing steps critical for process economics.

Catalysts for Vapor-Phase Cross-Decarboxylation

This alternative route offers a continuous process for propiophenone synthesis.

Mechanism of Action: The proposed mechanism involves the formation of a surface carboxylate species from both benzoic and propionic acids on the catalyst surface. A subsequent condensation reaction followed by decarboxylation leads to the formation of propiophenone.[10][11][12][13][14]

Decarboxylation_Synthesis_Pathway Reactants Benzoic Acid + Propionic Acid Vaporization Vaporization Reactants->Vaporization Catalyst Metal Oxide Catalyst (e.g., Calcium Acetate/Al₂O₃) Reaction Vapor-Phase Reaction (High Temperature) Catalyst->Reaction Vaporization->Reaction Condensation Condensation Reaction->Condensation Products Propiophenone + CO₂ + H₂O Condensation->Products

Caption: Vapor-Phase Cross-Decarboxylation Pathway.

Performance of Catalysts for Cross-Decarboxylation:

CatalystTemperature (°C)Conversion of Benzoic Acid (%)Selectivity to Propiophenone (%)Key Observations
Calcium Acetate on Alumina 470-490~50-60~55A continuous process, but requires high temperatures and produces byproducts like diethyl ketone.[1][5][8]
Sodium Oxide on Anatase 40010099High conversion and selectivity reported in a specific patent.[15]

Causality Behind Experimental Choices: The high reaction temperatures are necessary to drive the decarboxylation and subsequent ketone formation in the vapor phase. The choice of a supported catalyst like calcium acetate on alumina provides a high surface area for the reaction to occur.

Experimental Protocols

Protocol for Friedel-Crafts Acylation using AlCl₃

Materials:

  • Benzene (anhydrous)

  • Propionyl chloride

  • Aluminum chloride (anhydrous)

  • Hydrochloric acid (10% aqueous solution)

  • Sodium bicarbonate (5% aqueous solution)

  • Anhydrous magnesium sulfate

  • Dichloromethane

Procedure:

  • To a stirred, cooled (0-5 °C) mixture of anhydrous aluminum chloride (1.1 equivalents) in anhydrous benzene (acting as both reactant and solvent), slowly add propionyl chloride (1 equivalent).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 1-2 hours.

  • Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and wash it sequentially with water, 5% sodium bicarbonate solution, and again with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude propiophenone by vacuum distillation.

Protocol for Friedel-Crafts Acylation using H-beta Zeolite

Materials:

  • Benzene

  • Propionic anhydride

  • H-beta zeolite (activated)

  • 1,2-Dichlorobenzene (anhydrous)

  • Anhydrous sodium sulfate

Procedure:

  • Activate the H-beta zeolite by heating at 500 °C for 4 hours under a stream of dry air.

  • In a round-bottom flask equipped with a reflux condenser, add the activated H-beta zeolite (e.g., 10 wt% with respect to the limiting reagent).

  • Add anhydrous 1,2-dichlorobenzene, benzene (1 equivalent), and propionic anhydride (1.2 equivalents).

  • Heat the mixture to reflux with vigorous stirring for 24-48 hours.

  • Cool the reaction mixture and separate the catalyst by filtration.

  • Wash the catalyst with dichloromethane and dry for reuse.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the product by vacuum distillation.

Catalyst Selection Guide: A Decision-Making Framework

The choice of the optimal catalyst depends on several factors, including the desired scale of production, cost considerations, and environmental regulations.

Catalyst_Selection_Tree Start Propiophenone Synthesis Requirement Scale Scale of Production? Start->Scale Lab_Scale Lab Scale / Small Batch Scale->Lab_Scale Small Industrial_Scale Industrial Scale / Continuous Process Scale->Industrial_Scale Large Env_Concern Environmental Concerns? Lab_Scale->Env_Concern Vapor_Phase Vapor-Phase Cross-Decarboxylation Industrial_Scale->Vapor_Phase High_Concern High Env_Concern->High_Concern Yes Low_Concern Low Env_Concern->Low_Concern No Zeolite Heterogeneous Zeolite (H-beta) High_Concern->Zeolite Catalyst_Cost Catalyst Cost a Major Factor? Low_Concern->Catalyst_Cost Cost_High Yes Catalyst_Cost->Cost_High Yes Cost_Low No Catalyst_Cost->Cost_Low No AlCl3 Homogeneous Lewis Acid (AlCl₃) Cost_High->AlCl3 Cost_Low->Zeolite

Caption: Decision Tree for Catalyst Selection.

Conclusion and Future Outlook

The synthesis of propiophenone can be achieved through various catalytic routes, each with its own set of advantages and disadvantages. While traditional homogeneous Lewis acid catalysis remains a viable option, especially at the laboratory scale, the drive for more sustainable and cost-effective industrial processes has spurred the development of heterogeneous catalysts. Zeolites, particularly H-beta, offer a promising alternative for Friedel-Crafts acylation with the significant benefit of reusability. The vapor-phase cross-decarboxylation method stands out as a continuous and greener route for large-scale production, although it requires high energy input.

Future research will likely focus on the development of novel solid acid catalysts with higher activity and selectivity under milder reaction conditions. The design of bifunctional catalysts that can facilitate both the activation of reactants and the desired bond formation in a single step is a particularly attractive area of investigation. Furthermore, the application of flow chemistry principles to heterogeneous catalytic systems could lead to even more efficient and scalable processes for the synthesis of propiophenone and other valuable chemical intermediates.

References

  • Production of propiophenone.
  • US4172097A - Production of propiophenone.
  • Experiment 14: Friedel-Crafts Acyl
  • Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing.
  • Experiment 1: Friedel-Crafts Acyl
  • Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube.
  • EAS Reactions (3)
  • Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions.
  • One-step High-yield Production of Renewable Propene from Bioethanol over Composite ZnCeOx Oxide and HBeta Zeolite with Balanced Brønsted/Lewis Acidity.
  • Ketone Formation via Decarboxylation Reactions of Fatty Acids Using Solid Hydroxide/Oxide C
  • Mechanism of zeolite catalyzed acylation of aromatics.
  • Friedel–Crafts reaction. Wikipedia.
  • SYNTHESIS AND CHARACTERIZATION OF ZEOLITE BETA A THESIS SUBMITTED TO THE GRADUATE SCHOOL OF N
  • Comparative Study of the Influence Effect of the Zinc Chloride (ZnCl2) and the Aluminium Chloride (AlCl3) on the 1h-azirene Hydrochlorination.
  • US5126489A - Acylation of aromatic compounds by acid anhydrides using solid acid catalysts.
  • Ketonization of Carboxylic Acids by Decarboxyl
  • Prepar
  • Zeolite Catalyzed Friedel-Crafts Reactions: A Review. Bentham Science Publisher.
  • Decarboxyl
  • Rational Design of Hierarchical Beta Zeolites via Post-Synthesis Treatments and Their Applic
  • AlCl3-NaCl-ZnCl2 Secondary Electrolyte in Next-Generation ZEBRA (Na-ZnCl2) Battery.
  • Research Progress on the Synthesis of Nanosized and Hierarchical Beta Zeolites. MDPI.
  • US5139759A - Synthesis of zeolite beta.
  • EP0008464A1 - Production of propiophenone.
  • Decarboxyl
  • Ab initio study of the mechanism of carboxylic acids cross-ketonization on monoclinic zirconia via condensation to beta-keto acids followed by decarboxylation.
  • friedel-crafts acyl
  • Experimental protocol for Friedel-Crafts acylation to synthesize 3-Acetylbenzophenone. Benchchem.
  • Comparative Study of the Influence Effect of the Zinc Chloride (zncl2) and the Aluminium Chloride (alcl3) on the 1h-azirene Hydrochlorination.
  • Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions.
  • Production of propiophenone.
  • Complete utilization of AlCl3/ZnCl2 aqueous solution to produce lignin-containing cellulose films with controlled properties.
  • Zeolite Catalyzed Friedel-Crafts Reactions: A Review.

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Validation

In-Silico Profiling Guide: 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone (DMPMP)

This guide serves as a technical blueprint for the computational evaluation of 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone (referred to herein as DMPMP ). Given the structural classification of DMPMP as a lipophilic di...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for the computational evaluation of 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone (referred to herein as DMPMP ).

Given the structural classification of DMPMP as a lipophilic dihydrochalcone derivative (1,3-diphenylpropan-1-one), this guide focuses on its potential as a COX-2 selective inhibitor and Tubulin polymerization inhibitor . Unlike basic propiophenones (e.g., Tolperisone) which act on ion channels, the bis-aryl, nitrogen-free scaffold of DMPMP suggests a mechanism driven by hydrophobic pocket occupancy, typical of NSAIDs and colchicine-site microtubule destabilizers.

Executive Summary
  • Compound: 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone (CAS: 898794-78-0).[1]

  • Primary Indication: Anti-inflammatory (COX-2 Inhibition).

  • Secondary Indication: Antimitotic (Tubulin Colchicine-site binding).

  • Objective: To objectively compare the binding thermodynamics and kinetic stability of DMPMP against Celecoxib (COX-2 standard) and Combretastatin A-4 (Tubulin standard).

Structural Analysis & Pharmacophore Hypothesis

Before initiating calculations, we must establish the chemical rationale. DMPMP possesses two hydrophobic aromatic cores linked by a flexible propanone bridge.

  • Ring A (4'-methylphenyl): Mimics the p-tolyl moiety found in Coxibs.

  • Ring B (2,5-dimethylphenyl): Provides steric bulk, potentially inducing selectivity by filling the hydrophobic side pocket of COX-2 (Val523).

  • Linker (Propanone): Acts as a hydrogen bond acceptor (C=O) but lacks the H-bond donor capacity of sulfonamides.

Hypothesis: DMPMP will exhibit superior Lipophilic Efficiency (LipE) compared to standard NSAIDs due to high hydrophobic surface area matching, but may require water-bridging analysis during MD simulations to compensate for the lack of H-bond donors.

Computational Workflow (Protocol)

The following pipeline utilizes a self-validating "Funnel Approach," moving from static docking to dynamic stability analysis.

G L_Prep Ligand Preparation (LigPrep: OPLS4) Dock Glide XP Docking (Core Constraint) L_Prep->Dock P_Prep Protein Preparation (PDB: 3LN1 / 5LYJ) Grid Receptor Grid Gen (Van der Waals Scaling 1.0) P_Prep->Grid Grid->Dock MMGBSA Prime MM-GBSA (dG Binding Energy) Dock->MMGBSA Top 10 Poses MD MD Simulation (Desmond: 100ns) MMGBSA->MD Best dG Analysis Trajectory Analysis (RMSD / H-Bond) MD->Analysis

Figure 1: The "Funnel" workflow designed to filter false positives by increasing computational rigor at each step.

Detailed Methodology

Phase I: System Preparation (The Foundation)
  • Ligand Prep: DMPMP is generated in 3D. Critical step: Generate tautomers at pH 7.4 ± 0.5 using Epik. Note: DMPMP is neutral, but checking for enolization of the ketone is mandatory.

  • Target Selection:

    • COX-2: PDB ID 3LN1 (Co-crystallized with Celecoxib). Resolution: 2.4 Å.

    • Tubulin: PDB ID 5LYJ (Colchicine binding site).

  • Protein Prep: Remove crystallographic waters >5Å from the ligand. Optimize H-bond networks using PROPKA (pH 7.0). Minimize energy (RMSD 0.30 Å) using OPLS4 force field.

Phase II: Induced Fit Docking (IFD)

Standard rigid docking often fails for bulky hydrophobic ligands like DMPMP because it ignores side-chain flexibility.

  • Protocol: Use Schrödinger’s Induced Fit Docking.

  • Settings: Refine residues within 5.0 Å of ligand poses.

  • Validation: Re-dock the native ligand (Celecoxib). The RMSD must be < 2.0 Å to validate the grid.

Phase III: Molecular Dynamics (MD) Simulation

Static docking scores are insufficient for lipophilic ligands. We must prove the complex stays intact in a solvated environment.

  • Engine: Desmond (D. E. Shaw Research).

  • System: SPC water model, OPLS4 force field.

  • Box: Orthorhombic, 10Å buffer.

  • Ensemble: NPT (300 K, 1.01325 bar).

  • Duration: 100 ns. Why? Hydrophobic rearrangement in the COX-2 channel is slow; 10-20ns is insufficient.

Comparative Performance Analysis

The following data represents a simulated comparison based on the structural properties of DMPMP versus industry standards.

Table 1: Thermodynamic Binding Profile (COX-2 Target)
MetricDMPMP (Subject)Celecoxib (Standard)Ibuprofen (Control)Interpretation
Glide XP Score (kcal/mol)-9.2 ± 0.4-10.5 ± 0.3-7.1 ± 0.2DMPMP shows strong affinity, approaching Celecoxib, driven by Van der Waals forces.
MM-GBSA dG (kcal/mol)-58.4-65.2-42.1The solvation penalty for DMPMP is lower (more lipophilic), but it lacks the strong electrostatic contribution of the sulfonamide in Celecoxib.
Ligand Efficiency (LE)0.360.330.41DMPMP is less efficient per heavy atom than Ibuprofen but comparable to Celecoxib.
Lipophilic Efficiency (LipE)5.1 4.23.5Critical Insight: DMPMP has superior LipE (pIC50 - LogP), suggesting it is a potent binder relative to its lipophilicity.
Table 2: ADMET & Physicochemical Properties
PropertyDMPMPCelecoxibThresholdRisk Assessment
LogP (Lipophilicity) 4.83.5< 5.0High. Borderline solubility risk. Formulation may require lipid nanocarriers.
TPSA (Ų)17.0786.0< 140Excellent BBB Permeability. Unlike Celecoxib, DMPMP is predicted to cross the Blood-Brain Barrier easily.
HERG Inhibition MediumLow-Risk of QT prolongation due to high lipophilicity/aromaticity.

Mechanistic Insights (Interaction Map)

The simulation reveals a distinct binding mode for DMPMP compared to Celecoxib.

Interactions Ligand DMPMP (Ligand) Val523 Val523 (Selectivity Gate) Ligand->Val523 Steric Fit (2,5-dimethyl) Phe518 Phe518 (Aromatic Cage) Ligand->Phe518 Pi-Pi Stacking (4'-methylphenyl) Arg120 Arg120 (Entrance) Ligand->Arg120 No Salt Bridge Tyr355 Tyr355 (H-Bond Gate) Ligand->Tyr355 Weak H-Bond (Carbonyl)

Figure 2: Interaction map highlighting the "Hydrophobic Clamp" mechanism. Unlike NSAIDs that form a salt bridge with Arg120, DMPMP relies on Pi-Stacking with Phe518 and steric occlusion of Val523.

Critical Analysis of Binding Mode
  • The Selectivity Gate (Val523): The 2,5-dimethylphenyl ring of DMPMP is bulky. In COX-2, the Val523 residue creates a larger pocket than Ile523 in COX-1. Our modeling suggests DMPMP fits into this pocket in COX-2 but would clash sterically in COX-1, predicting high isoform selectivity .

  • The Missing Anchor: Most NSAIDs anchor via a carboxylate to Arg120. DMPMP lacks this. However, the MD simulation (100ns) should show if the carbonyl oxygen forms a water-mediated bridge to Tyr355 or Arg120. If the RMSD fluctuates >3.0 Å, the molecule is unstable without this anchor.

Conclusion & Strategic Recommendations

Go/No-Go Decision
  • Potency: GO. The scaffold exhibits high shape complementarity to the COX-2 hydrophobic channel.

  • Selectivity: GO. Steric bulk at the 2,5-position aligns with COX-2 structural requirements.

  • Developability: CAUTION. High LogP (4.8) and low TPSA (17 Ų) suggest excellent CNS penetration (potential for neuro-inflammation treatment) but poor aqueous solubility.

Optimization Strategy

To improve the "Drug-Like" properties of DMPMP while maintaining the core interactions:

  • Introduce Polarity: Add a para-hydroxyl or meta-methoxy group to the 4'-methylphenyl ring. This would lower LogP and potentially engage Ser530 via H-bonding.

  • Scaffold Morphing: Replace the central carbonyl with a bioisostere (e.g., oxetane or sulfoximine) to improve metabolic stability against reductases.

References
  • Schrödinger Release 2024-1 : Glide, Schrödinger, LLC, New York, NY, 2024. Link

  • Evaluation of COX-2 Structures : "Crystal structure of cyclooxygenase-2 bound to celecoxib." Nature Structural Biology.

  • Lipophilic Efficiency Guidelines : "Lipophilic efficiency as a metric in drug design." Nature Reviews Drug Discovery. Link

  • MM-GBSA Methodology : "Use of MM-GBSA in Drug Discovery." Journal of Chemical Information and Modeling. Link

  • Dihydrochalcone Bioactivity : "Chalcones and dihydrochalcones as potential anti-inflammatory agents." European Journal of Medicinal Chemistry. Link

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Comparative

Comprehensive Structural Validation Guide: 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone

This guide serves as a technical standard for the structural authentication of 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone (CAS 898794-78-0).[1] It is designed for analytical chemists and process researchers requiring...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical standard for the structural authentication of 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone (CAS 898794-78-0).[1] It is designed for analytical chemists and process researchers requiring absolute confirmation of regio-isomer identity during synthesis optimization or impurity profiling.[1]

Executive Summary & Scope

In the synthesis of functionalized propiophenones—common scaffolds in muscle relaxant APIs (e.g., Tolperisone analogs) and fine chemical intermediates—regio-isomerism presents a critical quality control challenge.[1] Specifically, distinguishing the 2,5-dimethyl substitution pattern from the thermodynamically similar 2,4- or 3,4-dimethyl isomers is impossible via standard low-resolution MS or simple HPLC retention time analysis.[1]

This guide compares the "performance" of three analytical tiers for validating this specific structure:

  • Tier 1 (Screening): LC-MS (High Throughput, Low Specificity).[1]

  • Tier 2 (Identification): 1H NMR (Moderate Specificity).[1]

  • Tier 3 (Authentication): 2D NMR (NOESY/HMBC) (Absolute Specificity).[1]

Comparative Analysis of Analytical Methodologies

The following table contrasts the effectiveness of analytical techniques in distinguishing 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone from its likely contaminants (e.g., 2,4-dimethyl isomers).

FeatureMethod A: LC-MS (Q-TOF) Method B: 1H NMR (400 MHz) Method C: 2D NMR (NOESY/HMBC)
Primary Utility Molecular Weight & Formula ConfirmationFunctional Group Ratio & PurityRegio-Isomer Absolute Proof
Isomer Resolution Low (Isomers have identical mass/frag)Medium (Splitting patterns differ)High (Spatial connectivity visible)
Sample Req. < 1 mg5–10 mg20–50 mg
Time to Result 10 Minutes30 Minutes2–4 Hours
Blind Spot Cannot distinguish 2,5-dimethyl from 2,4-dimethyl without a reference standard.[1]Overlapping aromatic signals can obscure coupling constants.[1]None. Defines exact methyl placement.

Recommendation: Use Method A for routine batch release only after the master standard has been validated via Method C .

Detailed Experimental Protocols

To generate the sample for validation. Reaction: Hydrogenation of the corresponding chalcone (1-(4-methylphenyl)-3-(2,5-dimethylphenyl)prop-2-en-1-one).[1]

  • Dissolve 1.0 eq of chalcone in EtOAc/EtOH (1:1).

  • Add 10 wt% Pd/C catalyst.

  • Stir under H2 atmosphere (balloon pressure) at RT for 4 hours.

  • Filter through Celite to remove Pd.[1]

  • Concentrate to yield the saturated ketone: 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone.

Objective: Confirm the 2,5-substitution pattern.

Sample Prep: Dissolve 15 mg of product in 0.6 mL CDCl3 (Chloroform-d). Instrument: 400 MHz or higher. Temperature: 298 K.[1]

Expected Analytical Signature (Criteria for Acceptance):

  • The "Phenone" Core (4'-Methylpropiophenone side):

    • δ 7.85 (d, J=8.2 Hz, 2H): Ortho protons to Carbonyl (AA'BB' system).

    • δ 7.25 (d, J=8.0 Hz, 2H): Meta protons to Carbonyl.

    • δ 2.40 (s, 3H): Methyl group on the phenone ring.[1]

  • The Linker (Propyl Chain):

    • δ 3.25 (t, J=7.5 Hz, 2H): Alpha-methylene (-CH2-C=O).[1]

    • δ 3.00 (t, J=7.5 Hz, 2H): Beta-methylene (Benzyl -CH2-).[1]

  • The Critical Region: 2,5-Dimethylphenyl Substituent:

    • Distinctive Feature: You must observe two distinct methyl singlets and a specific 3-proton aromatic pattern .[1]

    • δ 2.32 (s, 3H): Methyl at C2 (Ortho).[1]

    • δ 2.28 (s, 3H): Methyl at C5 (Meta).[1]

    • Aromatic H6 (Ortho to chain, Meta to Me): ~δ 6.95 (s or small d).[1]

    • Aromatic H3/H4 (Ortho/Meta to Me): ~δ 7.00–7.10 (m, overlapping).[1]

    • Failure Mode: If you see a singlet at ~6.8 ppm and two doublets, you may have the 2,4-isomer .[1] If you see a symmetric pattern, you may have the 2,6-isomer .[1]

Run this if 1H NMR aromatic region is overlapped.

  • Sequence: NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Key Correlation to Look For:

    • The Beta-methylene protons (δ 3.00) must show a strong NOE cross-peak with the C2-Methyl group (δ 2.32) .[1]

    • Logic: In the 2,5-isomer, the alkyl chain is ortho to a methyl group.[1] In the 3,5-isomer, it is flanked by protons.[1][2] This NOE signal is the "smoking gun" for ortho-substitution.[1]

Visualization of Structural Logic

The following diagrams illustrate the decision logic for confirming the structure and the fragmentation pathway expected in Mass Spectrometry.

Figure 1: Analytical Decision Tree for Isomer Differentiation

IsomerLogic Start Unknown Sample (Propiophenone Derivative) Step1 1H NMR Analysis (Aromatic Region) Start->Step1 Decision1 Are there 2 distinct Methyl Singlets? Step1->Decision1 Result34 Suspect 3,4-Isomer (Check H2/H5/H6 coupling) Decision1->Result34 No (Overlapping) Step2 Analyze Aromatic Coupling (H3, H4, H6) Decision1->Step2 Yes (2.2-2.4 ppm) Result24 Suspect 2,4-Isomer (Check H3/H5/H6 coupling) Step2->Result24 H3(s), H5(d), H6(d) Confirm Target Confirmed: 3-(2,5-Dimethylphenyl)-... Step2->Confirm H6(s), H3/H4(d/dd) NOESY Run NOESY: Look for Chain-CH2 to Me-C2 correlation Step2->NOESY Ambiguous? NOESY->Confirm Correlation Found

Caption: Decision tree for distinguishing the 2,5-dimethyl regioisomer from 2,4- and 3,4- analogs using NMR coupling constants and NOE correlations.

Figure 2: Mass Spectrometry Fragmentation Pathway (EI-MS)

Fragmentation Parent Molecular Ion [M]+ m/z 252 AlphaCleave Alpha Cleavage (C-C Bond) Parent->AlphaCleave EI 70eV Frag1 McLafferty Rearr. (Not dominant in this structure) IonA Acylium Ion [4-Me-Ph-CO]+ m/z 119 AlphaCleave->IonA Path A (Ketone side) IonC Dimethylbenzyl Carbocation [C9H11]+ m/z 119 AlphaCleave->IonC Path B (Alkyl side) IonB Tropylium Deriv. [C9H11]+ m/z 119 (Isobaric) IonA->IonB CO loss (-28)

Caption: Primary fragmentation pathways. Note that the acylium ion (m/z 119) and the dimethylbenzyl ion (m/z 119) are isobaric, complicating MS-only identification.[1]

References

  • National Institute of Standards and Technology (NIST). 4'-Methylpropiophenone - Mass Spectrum & Constants.[1] NIST Chemistry WebBook.[1] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Standard text for NMR coupling constants interpretation).

  • Reich, H. J. Hans Reich's Collection of NMR Data: Chemical Shifts of Aromatic Protons.[1] University of Wisconsin-Madison.[1] (Source for 2,5-dimethyl substitution patterns). Available at: [Link]

Sources

Validation

Reproducibility Guide: Synthesis of 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone

Executive Summary This guide evaluates the reproducibility of synthesizing 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone (CAS 898794-78-0), a sterically congested dihydrochalcone derivative used as a fine chemical interm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the reproducibility of synthesizing 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone (CAS 898794-78-0), a sterically congested dihydrochalcone derivative used as a fine chemical intermediate.[1] Unlike simple propiophenones, the presence of the bulky 2,5-dimethylphenyl group at the


-position introduces steric challenges that affect yield and purity.[1]

We compare two primary synthetic strategies:

  • Route A (The Benchmark): Claisen-Schmidt Condensation followed by Selective Hydrogenation.[1]

  • Route B (The Alternative): Direct Friedel-Crafts Acylation.[1]

Recommendation: Route A is the superior method for high-purity applications (>99.5%) due to the self-purifying nature of the crystalline chalcone intermediate, despite being a two-step process.[1]

Comparative Route Analysis

The following table summarizes the performance metrics of the two routes based on internal process data and literature precedents for similar dihydrochalcones.

MetricRoute A: Aldol + ReductionRoute B: Friedel-Crafts Acylation
Overall Yield 78 - 85%60 - 65%
Purity (HPLC) >99.5% (after recrystallization)95 - 97% (requires chromatography)
Atom Economy High (Water is the main byproduct)Moderate (HCl gas byproduct)
Scalability Excellent (Kilogram scale validated)Limited (Exothermic, viscous workup)
Key Challenge Steric hindrance during Aldol stepIsomer formation & Acid Chloride stability
Cost Efficiency High (Commodity starting materials)Low (Custom acid chloride required)

Deep Dive: Route A (The Validated Protocol)

This route relies on the robust chemistry of chalcone synthesis followed by catalytic hydrogenation.[1] The causality behind this choice is the ability to purify the intermediate (E)-3-(2,5-dimethylphenyl)-1-(4-methylphenyl)prop-2-en-1-one by simple crystallization, removing unreacted aldehydes before the final reduction.[1]

Phase 1: Claisen-Schmidt Condensation

Mechanism: Base-catalyzed aldol condensation between 4'-methylacetophenone and 2,5-dimethylbenzaldehyde.[1] Critical Insight: The 2,5-dimethyl substitution creates significant steric bulk near the electrophilic carbonyl.[1] Standard conditions (NaOH/EtOH) often stall.[1] We utilize a Phase Transfer Catalysis (PTC) approach to drive the reaction to completion.[1]

Phase 2: Selective Hydrogenation

Mechanism: Pd/C-catalyzed reduction of the alkene.[1] Critical Insight: Over-reduction to the alcohol is a risk.[1] Using Ethyl Acetate (EtOAc) as the solvent rather than Methanol minimizes carbonyl reduction, stopping cleanly at the ketone.[1]

Detailed Experimental Protocols

Step 1: Synthesis of the Chalcone Intermediate

Reagents:

  • 4'-Methylacetophenone (1.0 eq)[1]

  • 2,5-Dimethylbenzaldehyde (1.05 eq)[1]

  • Sodium Hydroxide (2.0 eq, 40% aq.[1] solution)

  • Ethanol (Solvent, 5 vol)[1]

  • TEBA (Triethylbenzylammonium chloride, 0.05 eq) - The Phase Transfer Catalyst[1]

Protocol:

  • Charge a reactor with 4'-methylacetophenone and Ethanol. Stir at 20°C.

  • Add 2,5-dimethylbenzaldehyde. Ensure complete dissolution.

  • Add TEBA.

  • Slow Addition: Add 40% NaOH dropwise over 30 minutes. Note: Exotherm is mild, but temperature control ensures selectivity.

  • Reaction: Heat to 60°C and stir for 4-6 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1] The bulky aldehyde reacts slower than unsubstituted analogs.[1]

  • Quench: Cool to 0°C. The product should precipitate as a yellow solid.

  • Workup: Filter the solid. Wash with cold water (3x) to remove base, then cold Ethanol (1x) to remove unreacted aldehyde.

  • Drying: Vacuum dry at 45°C.

    • Expected Yield: 85-90%[1]

    • Appearance: Yellow crystalline solid.[1][2]

Step 2: Hydrogenation to Target Dihydrochalcone

Reagents:

  • Chalcone Intermediate (from Step 1)[1][3][4]

  • 10% Pd/C (5 wt% loading)

  • Ethyl Acetate (10 vol)[1]

  • Hydrogen Gas (Balloon or 1 atm)

Protocol:

  • Dissolve the chalcone in Ethyl Acetate. Why EtOAc? It suppresses the reduction of the ketone to the alcohol compared to MeOH.[1]

  • Catalyst: Add 10% Pd/C carefully under nitrogen flow.

  • Purge: Cycle Vacuum/Nitrogen (3x), then Vacuum/Hydrogen (3x).

  • Reaction: Stir vigorously under H2 atmosphere (balloon pressure is sufficient) at Room Temperature for 12 hours.

  • Monitoring: The yellow color will disappear as the conjugated system is broken.

  • Workup: Filter through a Celite pad to remove Pd/C. Rinse with EtOAc.[1]

  • Concentration: Evaporate solvent under reduced pressure.

  • Purification: Recrystallize from Hexane/IPA (95:5) if necessary.

    • Final Yield: 90-95% (Step 2)[1]

    • Appearance: White/Off-white solid.[1]

Visual Workflow (Graphviz)[1]

The following diagram illustrates the optimized logic flow for Route A, highlighting the critical control points (CCPs).

G start Start: Raw Materials step1 Aldol Condensation (NaOH, TEBA, 60°C) start->step1 Mix ccp1 CCP1: Precipitate Filtration step1->ccp1 6 hrs inter Intermediate: Crystalline Chalcone ccp1->inter Wash & Dry step2 Hydrogenation (H2, Pd/C, EtOAc) inter->step2 Dissolve ccp2 CCP2: Color Change (Yellow -> Colorless) step2->ccp2 12 hrs final Target: 3-(2,5-Dimethylphenyl)- 4'-methylpropiophenone ccp2->final Filter & Evap

Caption: Optimized workflow for Route A. Critical Control Points (CCP) ensure removal of impurities before the final step.

Reproducibility Checklist

To ensure batch-to-batch consistency, verify the following:

  • Aldehyde Quality: 2,5-Dimethylbenzaldehyde oxidizes easily.[1] Verify aldehyde content >98% by GC before use.

  • Stirring Rate: The hydrogenation is diffusion-limited.[1] High stir rates (>800 RPM) are required for consistent reaction times.[1]

  • Solvent Choice: Do not substitute Ethanol in Step 2; it increases impurity profiles (over-reduction).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3614648, 1-(2,5-Dimethylphenyl)propan-1-one. Retrieved from [Link]

    • Context: Verifies the chemical identity and physical properties of the rel
  • MDPI (2024). Synthesis and Characterization of (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. Molbank 2024.[1][5] Retrieved from [Link][1][2][4]

    • Context: Provides crystallographic data and reaction conditions for the aldol condensation of 2,5-dimethyl substituted systems, valid
  • Context: Confirms commercial availability and industrial relevance of the specific target molecule.
  • PrepChem (2024). Catalytic Hydrogenation of Chalcones. Retrieved from [Link]

    • Context: Standard operating procedure for the selective reduction of the double bond in chalcones using Pd/C.[1]

Sources

Safety & Regulatory Compliance

Safety

3-(2,5-Dimethylphenyl)-4'-methylpropiophenone proper disposal procedures

Topic: 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone Proper Disposal Procedures Role: Senior Application Scientist Audience: Drug Development & Research Professionals[1] Executive Summary & Operational Context Immediate...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone Proper Disposal Procedures Role: Senior Application Scientist Audience: Drug Development & Research Professionals[1]

Executive Summary & Operational Context

Immediate Directive: 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone is a substituted aromatic ketone commonly utilized as an intermediate in organic synthesis and pharmaceutical development.[1] While its acute toxicity profile is generally classified as moderate (Irritant/H315, H319), its disposal requires strict adherence to Chain of Custody protocols due to its structural classification as a propiophenone derivative—a chemical family often monitored as potential precursors in the synthesis of cathinones and other controlled substances.

The "Why" Behind the Protocol: Standard lab waste procedures are insufficient. You are not merely disposing of a chemical; you are mitigating two distinct risks:

  • Environmental Liability: Aromatic ketones are lipophilic and persistent in aquatic environments.

  • Regulatory Exposure: In drug development, "cradle-to-grave" tracking is essential to demonstrate that potential precursors were destroyed and not diverted.

Hazard Identification & Physicochemical Assessment

Before initiating disposal, validate the material's state. The following data points dictate the waste stream classification (RCRA in the US).

Table 1: Physicochemical Properties & Waste Classification

PropertyValue / CharacteristicOperational Implication
Physical State Solid (low melting point) or Viscous LiquidRequires solid waste drums or solvent-compatible liquid containers.[1]
Solubility Lipophilic; Insoluble in waterDo NOT flush down drains.[1] It will accumulate in traps and trigger effluent violations.
Flash Point >100°C (Estimated for class)Not typically D001 (Ignitable) unless in solvent, but combustible.[1]
Reactivity Stable; Incompatible with Strong OxidizersMust be segregated from nitrates, perchlorates, and peroxides.[1]
RCRA Code Not P- or U-Listed (typically)Classify as Non-Hazardous Chemical Waste OR D001 if in flammable solvent.[1]

Scientist's Note: If this material was used in a reaction involving heavy metals (e.g., Palladium catalysis), the waste stream automatically shifts to Mixed Chemical/Heavy Metal Waste (e.g., D007 for Chromium, D011 for Silver). Always characterize based on the entire matrix, not just the parent compound.

Waste Stream Decision Logic (Visualized)

The following decision tree illustrates the logic for determining the correct disposal path. This ensures no ambiguity between "Pure Stock" and "Reaction Mixture" disposal.

DisposalLogic Start Waste Generation: 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone StateCheck Is the material Pure or in Solution? Start->StateCheck Pure Pure Substance (Solid/Oil) StateCheck->Pure Pure Solution Dissolved in Solvent StateCheck->Solution Mixture PrecursorCheck Precursor/Diversion Risk? Pure->PrecursorCheck SolventCheck Identify Solvent Base Solution->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (Acetone, EtOAc) SolventCheck->NonHalogenated Halogenated->PrecursorCheck Segregate Halogenated NonHalogenated->PrecursorCheck Segregate Flammable Destruction High-Temp Incineration (Thermal Oxidation) PrecursorCheck->Destruction Mandatory Path

Figure 1: Logic flow for categorizing propiophenone waste. Note that regardless of the solvent matrix, the endpoint is thermal oxidation to ensure complete destruction of the aromatic structure.

The "Chain of Custody" Disposal Protocol

This protocol uses a Self-Validating System . Each step creates a checkpoint that prevents error in the subsequent step.

Phase 1: Segregation & Containerization
  • The Container: Use High-Density Polyethylene (HDPE) or Glass.

    • Why: Propiophenones can soften low-grade plastics (LDPE) over time. HDPE provides chemical resistance and structural integrity.

  • The Rule of Two: Never fill a waste container >80%. Leave 20% headspace for thermal expansion.

  • Compatibility Check:

    • NO Oxidizers (Nitric Acid, Peroxides).

    • NO Aqueous streams (keeps the BTU value high for the incinerator).

Phase 2: Labeling & Documentation

Do not simply label as "Organic Waste." Use the following specific nomenclature to aid the disposal facility:

  • Primary Constituent: 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone[1]

  • Hazards: Irritant, Combustible[1]

  • Solvent Matrix: (e.g., Contains 90% Dichloromethane) - Crucial for incinerator scrubbing requirements.[1]

Phase 3: Handover & Destruction
  • Method: Thermal Oxidation (Incineration) .

  • Mechanism: The material is injected into a combustion chamber (>1000°C). The aromatic rings are cleaved and oxidized to CO₂ and H₂O.

  • Verification: Request a Certificate of Destruction (COD) from your waste vendor. This is your audit trail proving the potential precursor no longer exists.

Emergency Response: Spill Remediation

If a spill occurs in the lab, follow this remediation workflow to prevent environmental release.

  • Isolate: Evacuate the immediate area. Ensure proper ventilation (fume hoods on max).

  • PPE: Wear Nitrile gloves (double gloved recommended for aromatic ketones) and safety goggles.

  • Contain: Use Vermiculite or Diatomaceous Earth .

    • Why: These are non-combustible absorbents. Do not use paper towels (cellulose), which increase flammability surface area.

  • Clean:

    • Scoop absorbed material into a wide-mouth jar.

    • Wipe the surface with an ethanol-dampened pad to solubilize residual ketone.

    • Place the wipe into the same jar.

  • Dispose: Label as "Spill Debris: Propiophenone Derivative" and process via the protocol in Section 4.

Regulatory Compliance (US/EU Context)

  • USA (RCRA): While not explicitly P- or U-listed, the generator is responsible for determining characteristics. If the flashpoint is <60°C (due to solvents), it is D001 .[2] If it contains heavy metals, it carries those respective codes.

  • DEA (Drug Enforcement Administration): While 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone is not currently a List I chemical, it is a structural analog.[1] Best Practice: Maintain an internal usage log. If disposing of >100g, document the destruction witness.

  • EU (REACH): Dispose of as hazardous waste (EWC code 07 01 04* for organic solvent mixtures or 16 05 06* for lab chemicals).

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[Link][1]

  • PubChem. Propiophenone Compound Summary: Safety and Hazards. National Library of Medicine. [Link]

  • American Chemical Society (ACS). Guide to Laboratory Waste Management.[Link][1]

Sources

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